molecular formula C10H20 B14176776 1,2,3,4-Tetramethylcyclohexane CAS No. 3726-45-2

1,2,3,4-Tetramethylcyclohexane

Cat. No.: B14176776
CAS No.: 3726-45-2
M. Wt: 140.27 g/mol
InChI Key: OOQVBBNTNKHXSN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethylcyclohexane is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

3726-45-2

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,2,3,4-tetramethylcyclohexane

InChI

InChI=1S/C10H20/c1-7-5-6-8(2)10(4)9(7)3/h7-10H,5-6H2,1-4H3

InChI Key

OOQVBBNTNKHXSN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetramethylcyclohexane, a saturated cyclic hydrocarbon, presents a foundational structure in organic chemistry. Its stereoisomerism and conformational dynamics offer a rich area for stereochemical studies. While direct applications in drug development are not widely documented, its rigid cyclohexane (B81311) core serves as a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its stereochemical aspects.

Chemical and Physical Properties

This compound is a cycloalkane with the chemical formula C₁₀H₂₀ and a molecular weight of 140.2658 g/mol .[1] Its properties are influenced by the spatial arrangement of the four methyl groups on the cyclohexane ring, leading to various stereoisomers. The cis-isomer, in particular, is recognized as a meso compound due to the presence of a plane of symmetry despite having chiral centers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3726-45-2[1][2]
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.2658 g/mol [1]
Boiling Point 160.4 °C at 760 mmHg
Melting Point -84.33 °C (estimated)
Density 0.752 g/cm³
Refractive Index 1.413

Synthesis of this compound

The primary synthetic route to this compound is the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (B1201564). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Experimental Protocol: Catalytic Hydrogenation of 1,2,3,4-Tetramethylbenzene

Materials:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Hydrogen gas (H₂)

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or Platinum(IV) oxide (PtO₂)

  • Solvent: Ethanol or Glacial Acetic Acid

  • High-pressure autoclave or a similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the catalyst (e.g., 5% Ru/C, typically 1-5 mol% relative to the substrate).

  • Charging the Reactor: Add the solvent (ethanol or glacial acetic acid) to the autoclave, ensuring the catalyst is submerged. Then, add the 1,2,3,4-tetramethylbenzene to the solvent.

  • Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove any air. Subsequently, purge the system with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 70-100 atm).

  • Reaction Conditions: Heat the mixture to the reaction temperature (typically 100-150 °C) with continuous stirring. The progress of the reaction can be monitored by observing the decrease in hydrogen pressure.

  • Reaction Work-up: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated.

  • High-pressure autoclaves should be operated by trained personnel, and all safety guidelines provided by the manufacturer must be strictly followed.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Spectroscopic Data

The structure of this compound and its stereoisomers can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a key technique for determining the number of non-equivalent carbon atoms and providing information about the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons.

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to separate the different isomers and determine their molecular weight.

Conformational Analysis

The conformational landscape of this compound is complex due to the presence of four methyl substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The relative stability of the different conformers is determined by the steric interactions between the methyl groups, particularly the 1,3-diaxial interactions.

A general workflow for the conformational analysis of substituted cyclohexanes, including this compound, is outlined below.

Conformational_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic and Computational Analysis cluster_determination Structure and Energy Determination S1 Synthesis of Stereoisomers S2 Purification (e.g., Chromatography, Distillation) S1->S2 A1 NMR Spectroscopy (1H, 13C, NOESY) S2->A1 Pure Isomers A2 IR and Raman Spectroscopy S2->A2 Pure Isomers A3 Computational Modeling (DFT, Molecular Mechanics) A1->A3 A2->A3 D1 Determination of Relative Stabilities of Conformers A3->D1 D2 Calculation of Energy Barriers for Interconversion A3->D2 D3 Identification of Preferred Conformations D1->D3 D2->D3

A general workflow for the conformational analysis of substituted cyclohexanes.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity or direct applications of this compound in drug development. However, the rigid and well-defined three-dimensional structure of the tetramethylcyclohexane scaffold makes it an interesting building block for the synthesis of new chemical entities. The conformational locking provided by the methyl groups can lead to higher selectivity for biological targets. Further research is needed to explore the potential of this compound derivatives as bioactive molecules.

Conclusion

This technical guide has provided a detailed overview of the key properties, synthesis, and conformational aspects of this compound. While its direct biological applications are yet to be fully elucidated, its value as a structural motif in medicinal chemistry is noteworthy. The provided experimental protocol for its synthesis offers a practical guide for researchers. Future investigations into the biological activities of its derivatives could open new avenues for drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of 1,2,3,4-tetramethylcyclohexane. Due to the limited availability of comprehensive experimental data for each distinct stereoisomer, this document consolidates available data and outlines the standard methodologies for the determination of key physical properties.

Stereoisomerism in this compound

This compound is a saturated cyclic hydrocarbon with four stereocenters, leading to a number of possible stereoisomers. These isomers arise from the different spatial arrangements of the four methyl groups relative to the cyclohexane (B81311) ring. The cis/trans relationship between adjacent methyl groups, as well as the overall spatial arrangement, gives rise to distinct diastereomers and enantiomers, each with unique physical properties. The complexity of these relationships is best visualized through a logical diagram.

G Stereoisomeric Relationships of this compound TMC This compound cis_1234 cis,cis,cis (e.g., 1r,2c,3c,4c) TMC->cis_1234 are diastereomers trans_1234 trans,trans,trans (e.g., 1r,2t,3t,4t) TMC->trans_1234 are diastereomers cct_1234 cis,cis,trans (e.g., 1r,2c,3c,4t) TMC->cct_1234 are diastereomers ctc_1234 cis,trans,cis (e.g., 1r,2c,3t,4c) TMC->ctc_1234 are diastereomers ctt_1234 cis,trans,trans (e.g., 1r,2c,3t,4t) TMC->ctt_1234 are diastereomers enant_cct Enantiomers of cis,cis,trans cct_1234->enant_cct exists as enant_ctc Enantiomers of cis,trans,cis ctc_1234->enant_ctc exists as enant_ctt Enantiomers of cis,trans,trans ctt_1234->enant_ctt exists as

Caption: Logical relationships between stereoisomers of this compound.

Physical Property Data

The following table summarizes the available quantitative data for the physical properties of this compound isomers. It is important to note that much of the available data does not specify the stereoisomer and is likely for a mixture of isomers under the general CAS number 3726-45-2. Where data for a specific isomer is available, it is noted.

Physical PropertyValueIsomer SpecificationSource
Boiling Point 160.4 °C at 760 mmHgNot Specified[1]
170 °C1r,2c,3t,4c[2]
Melting Point -84.33 °C (estimate)Not Specified[1]
Density 0.752 g/cm³Not Specified[1]
Refractive Index 1.413Not Specified[1]
Molecular Weight 140.27 g/mol All Isomers[3][4][5][6][7][8]
Flash Point 40.5 °CNot Specified[1]
LogP 3.32460Not Specified[1]

Experimental Protocols

Detailed experimental protocols for the determination of physical properties of specific this compound isomers are not widely published. However, standard methodologies for characterizing liquid hydrocarbons are well-established.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the this compound isomers, a standard method would involve distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • The liquid sample is placed in the distillation flask along with boiling chips.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The sample is heated gently.

  • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement

The density of a liquid is its mass per unit volume. For hydrocarbons like the isomers of this compound, a pycnometer or a digital density meter would be used.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty pycnometer is weighed.

  • It is then filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted.

  • The pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The outside of the pycnometer is carefully dried and it is weighed again.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

  • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature circulator

  • Dropper or pipette

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and the light source is adjusted.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Conformational Analysis

The physical properties of cyclohexane derivatives are heavily influenced by their conformational preferences. The chair is the most stable conformation of the cyclohexane ring. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions.[9] Generally, bulky groups prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. In polysubstituted cyclohexanes like this compound, the relative stability of the various chair conformations for each stereoisomer will depend on the balance of these steric interactions. The most stable conformation will be the one that minimizes the overall steric energy.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-tetramethylcyclohexane, focusing on their structure, conformational analysis, and the principles governing their relative stabilities. While direct experimental quantitative data for these specific isomers are scarce in publicly available literature, this guide leverages well-established principles of stereochemistry and conformational analysis of substituted cyclohexanes to provide a robust theoretical framework.

Introduction to the Stereoisomers of this compound

This compound is a saturated cyclic hydrocarbon with the molecular formula C10H20.[1] The presence of four chiral centers at carbons 1, 2, 3, and 4 gives rise to a number of possible stereoisomers. These isomers can be broadly classified as diastereomers and, in some cases, enantiomers, based on the relative spatial orientation of the four methyl groups. The stereochemistry is best understood by considering the methyl groups to be either on the same side ("cis") or on opposite sides ("trans") of the cyclohexane (B81311) ring's average plane.

The conformational flexibility of the cyclohexane ring, primarily its existence in rapidly interconverting chair conformations, is a critical factor in determining the overall three-dimensional structure and stability of these stereoisomers.[2] The energetic penalties associated with unfavorable steric interactions, particularly 1,3-diaxial interactions, dictate the preferred conformation and, consequently, the relative stability of each isomer.[3]

Conformational Analysis

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain.[4] In a substituted cyclohexane, each substituent can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Through a process called ring flipping, axial substituents become equatorial and vice versa.

For the stereoisomers of this compound, the most stable chair conformation for each isomer will be the one that minimizes the number of methyl groups in the sterically hindered axial positions. An axial methyl group experiences 1,3-diaxial interactions with the two axial hydrogens on the same side of the ring, which introduces significant steric strain.[5] The energy cost of an axial methyl group is approximately 7.6 kJ/mol.[5]

The relative stability of the different stereoisomers is therefore determined by the number of axial methyl groups in their most stable chair conformations. Isomers that can adopt a conformation with all four methyl groups in equatorial positions will be the most stable.

Quantitative Analysis of Stereoisomer Stability

Due to the limited availability of direct experimental or computational data for the stereoisomers of this compound, the following table provides an estimated ranking of stability based on the principles of conformational analysis. The strain energy is estimated based on the number of axial methyl groups in the most stable chair conformation, where each axial methyl group contributes approximately 7.6 kJ/mol of strain due to 1,3-diaxial interactions.[3][5] Additional gauche interactions between adjacent methyl groups also contribute to the overall strain energy.

Stereoisomer Configuration (Relative)Most Stable Chair Conformation (Axial/Equatorial)Estimated Number of Axial Methyl GroupsEstimated Relative Strain Energy (kJ/mol)Notes
1e,2e,3e,4ee,e,e,e00Most stable isomer
1a,2e,3e,4ea,e,e,e1~7.6
1e,2a,3e,4ee,a,e,e1~7.6
1e,2e,3a,4ee,e,a,e1~7.6
1e,2e,3e,4ae,e,e,a1~7.6
1a,2a,3e,4ea,a,e,e2~15.2
1a,2e,3a,4ea,e,a,e2~15.2
............Further isomers with more axial groups will be progressively less stable.

Note: This table presents estimated values based on established principles of conformational analysis. Actual values may vary due to complex steric and electronic effects.

Experimental Protocols

General Synthetic Approach: Catalytic Hydrogenation

A common method for the synthesis of substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic precursor. For this compound, the starting material would be 1,2,3,4-tetramethylbenzene (B1201564) (durene).

Reaction:

1,2,3,4-tetramethylbenzene + 3H₂ --(Catalyst, Heat, Pressure)--> Mixture of this compound stereoisomers

Protocol Outline:

  • Reaction Setup: A solution of 1,2,3,4-tetramethylbenzene in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is placed in a high-pressure autoclave.

  • Catalyst Addition: A hydrogenation catalyst, such as platinum oxide (Adam's catalyst) or rhodium-on-alumina, is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is heated and agitated for a sufficient time to ensure complete hydrogenation.

  • Workup and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting mixture of stereoisomers can be separated by fractional distillation or preparative gas chromatography.

Stereoisomer Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and characterization of stereoisomers.

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons and methyl groups are sensitive to their stereochemical environment. Axial and equatorial protons will have different chemical shifts, and the coupling constants between adjacent protons depend on the dihedral angle between them, which can help to assign the relative stereochemistry.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. Stereoisomers with higher symmetry will have fewer signals than less symmetric isomers.

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, and NOESY, can be used to establish connectivity and spatial relationships between protons and carbons, aiding in the unambiguous assignment of the stereoisomers.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereoisomers of this compound.

Stereoisomer_Relationships This compound This compound Diastereomers Diastereomers This compound->Diastereomers have different physical properties Enantiomers Enantiomers Diastereomers->Enantiomers are non-superimposable mirror images Meso Compounds Meso Compounds Diastereomers->Meso Compounds are achiral with chiral centers

Caption: Relationships between stereoisomers.

Chair_Flip cluster_A Axial Substituents cluster_B Equatorial Substituents ChairA Chair Conformation A ChairB Chair Conformation B ChairA->ChairB Ring Flip ChairB->ChairA Axial_A Axial_A Equatorial_B Equatorial_B

Caption: Cyclohexane chair interconversion.

Experimental_Workflow Start 1,2,3,4-Tetramethylbenzene Synthesis Catalytic Hydrogenation Start->Synthesis Mixture Mixture of Stereoisomers Synthesis->Mixture Separation Separation (e.g., Fractional Distillation) Mixture->Separation Isomers Isolated Stereoisomers Separation->Isomers Analysis Spectroscopic Analysis (NMR, etc.) Isomers->Analysis Characterization Structure Elucidation and Conformational Analysis Analysis->Characterization

Caption: A typical experimental workflow.

References

Conformational Landscape of cis-1,2,3,4-Tetramethylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules, which in turn dictates their physical, chemical, and biological properties. This is of particular importance in drug development, where the specific conformation of a molecule can determine its binding affinity to a biological target. This technical guide provides a comprehensive analysis of the conformational preferences of cis-1,2,3,4-tetramethylcyclohexane. By applying the foundational principles of stereochemistry, including the assessment of steric strains such as 1,3-diaxial and gauche interactions, we can predict the relative stabilities of the possible chair conformations. Furthermore, this document outlines the standard experimental and computational methodologies that are employed to quantify the energetic landscape of substituted cyclohexanes.

Introduction: The Significance of Cyclohexane (B81311) Conformation

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, found in a vast array of natural products and synthetic compounds, including many pharmaceuticals. The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).[1] Substituents on the cyclohexane ring can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[1]

Through a process known as a ring flip, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.[2] For substituted cyclohexanes, these two chair conformers are often not energetically equivalent. The relative stability of each conformer is primarily determined by steric interactions.

Conformational Analysis of cis-1,2,3,4-Tetramethylcyclohexane

The cis configuration of 1,2,3,4-tetramethylcyclohexane dictates that all four methyl groups are on the same face of the cyclohexane ring. To analyze the conformational preferences, we must consider the two possible chair conformations and the steric strains associated with each.

Conformer A and Conformer B

In one chair conformation (Conformer A), the methyl groups will have a specific arrangement of axial (a) and equatorial (e) positions. Upon a ring flip, this will interconvert to Conformer B, where the positions are inverted. For a cis-1,2,3,4 substitution pattern, the two possible chair conformations are:

  • Conformer A: a, e, a, e

  • Conformer B: e, a, e, a

These two conformers are energetically equivalent due to the identical substitution pattern upon ring flip. Each conformer has two axial methyl groups and two equatorial methyl groups.

Analysis of Steric Strain

The primary destabilizing interactions in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane (B89635) interactions.

  • 1,3-Diaxial Interactions: An axial substituent experiences steric repulsion with the other two axial substituents (typically hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent.[3][4] Each axial methyl group introduces significant 1,3-diaxial strain. The energetic cost of placing a methyl group in an axial position is quantified by its A-value, which is approximately 1.7 kcal/mol.[5]

  • Gauche Butane Interactions: When two substituents on adjacent carbons are both in equatorial positions or one is axial and the other equatorial, they can have a gauche relationship, similar to that in butane, which introduces steric strain (approximately 0.9 kcal/mol for two methyl groups).[4] In the case of vicinal diequatorial methyl groups, this interaction is present.

In both Conformer A (a, e, a, e) and Conformer B (e, a, e, a) of cis-1,2,3,4-tetramethylcyclohexane:

  • There are two axial methyl groups . Each of these will experience two 1,3-diaxial interactions with axial hydrogens.

  • There are two equatorial methyl groups .

  • There will be gauche interactions between adjacent methyl groups. For example, the C1(a)-C2(e) and C3(a)-C4(e) methyl groups in Conformer A will have gauche relationships. Similarly, the C2(e)-C3(a) methyl groups will have a gauche interaction.

Due to the symmetry of the two chair flips, both conformers possess the same number and types of steric interactions. Therefore, Conformer A and Conformer B are predicted to be of equal energy , and they will exist in a 1:1 ratio at equilibrium.

Quantitative Data Presentation

Table 1: Estimated Steric Strain Contributions in a Single Conformer of cis-1,2,3,4-Tetramethylcyclohexane

Type of InteractionNumber of InteractionsEstimated Energy (kcal/mol) per InteractionTotal Estimated Energy (kcal/mol)
Axial Methyl Group (1,3-diaxial)2~1.7~3.4
Gauche (Me-Me) Interaction (e.g., C1-C2)3~0.9~2.7
Total Estimated Strain Energy ~6.1

Note: This is a simplified estimation. The actual strain energy would be determined experimentally or through high-level computational calculations and may differ due to subtle geometric distortions.

Table 2: A-Values of Common Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.52
-Br0.48
-OH0.94
-CH₃1.74[6]
-CH₂CH₃1.75
-CH(CH₃)₂2.15
-C(CH₃)₃> 4.5

Experimental Protocols

The determination of conformational equilibria and the energy barriers between conformers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature NMR Spectroscopy

Objective: To slow the ring flip of cis-1,2,3,4-tetramethylcyclohexane on the NMR timescale to observe the signals of the individual chair conformers and determine their relative populations.

Methodology:

  • Sample Preparation: A solution of cis-1,2,3,4-tetramethylcyclohexane is prepared in a solvent that remains liquid at low temperatures (e.g., deuterated toluene, CD₂Cl₂).

  • Room Temperature Spectrum: A proton and carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid, and the spectra will show averaged signals for the methyl groups and ring protons.

  • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

  • Coalescence Temperature: The temperature at which the averaged signals broaden and begin to resolve into separate signals for each conformer is the coalescence temperature. This can be used to calculate the free energy of activation for the ring flip.

  • Slow-Exchange Spectra: At a sufficiently low temperature (the slow-exchange limit), sharp, distinct signals for each of the two chair conformers will be observed.

  • Integration and Population Analysis: The relative populations of the two conformers are determined by integrating the areas of their respective signals in the proton or carbon-13 NMR spectrum.

  • Thermodynamic Parameters: The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations. By performing these measurements at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).

Computational Chemistry Protocols

Computational chemistry is a powerful tool for modeling and calculating the energies of different conformers and the transition states that connect them.

Quantum Mechanical Calculations

Objective: To calculate the relative energies of the chair conformations of cis-1,2,3,4-tetramethylcyclohexane and to map the potential energy surface of the ring flip.

Methodology:

  • Structure Generation: The 3D structures of the two chair conformers (a, e, a, e and e, a, e, a) are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure. A common and reliable method for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or larger).[7]

  • Frequency Calculations: A frequency calculation is performed on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Relative Energy Calculation: The relative Gibbs free energy (ΔG) between the two conformers is calculated by taking the difference in their total computed free energies.

  • Transition State Search: To determine the energy barrier for the ring flip, a transition state search can be performed to locate the high-energy intermediate (likely a twist-boat or half-chair conformation).

Visualization of Conformational Analysis Workflow

The following diagrams illustrate the key logical and experimental workflows in the conformational analysis of cis-1,2,3,4-tetramethylcyclohexane.

Figure 1: Chair-chair interconversion.

G Experimental Workflow for Conformational Analysis start Sample Preparation rt_nmr Room Temperature NMR start->rt_nmr lt_nmr Low Temperature NMR rt_nmr->lt_nmr coalescence Determine Coalescence Temperature lt_nmr->coalescence slow_exchange Acquire Slow-Exchange Spectra lt_nmr->slow_exchange integration Integrate Signals slow_exchange->integration keq Calculate K_eq integration->keq thermo Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) keq->thermo

Figure 2: Experimental workflow using NMR.

G Computational Workflow for Conformational Analysis start Generate 3D Structures of Conformers geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (Optional) geom_opt->ts_search energy_calc Calculate Relative Free Energies (ΔG) freq_calc->energy_calc barrier_calc Calculate Energy Barrier of Ring Flip (Optional) ts_search->barrier_calc

Figure 3: Computational chemistry workflow.

Conclusion

The conformational analysis of cis-1,2,3,4-tetramethylcyclohexane reveals two degenerate chair conformations (a,e,a,e and e,a,e,a) that rapidly interconvert. The equal energy of these conformers is a direct result of the symmetrical distribution of steric strains, with each conformer possessing two axial and two equatorial methyl groups. While specific quantitative data for this molecule is not prevalent in the literature, the established principles of cyclohexane stereochemistry, combined with powerful experimental techniques like low-temperature NMR and computational modeling, provide a robust framework for a thorough analysis. For professionals in drug development and chemical research, a deep understanding of these conformational principles is essential for rational molecular design and for predicting the behavior of complex molecules.

References

Conformational Landscape of trans-1,2,3,4-Tetramethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth conformational analysis of trans-1,2,3,4-tetramethylcyclohexane. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates from well-established principles of cyclohexane (B81311) stereochemistry to predict its conformational preferences. The analysis is grounded in the foundational concepts of steric strain, including 1,3-diaxial interactions and gauche butane (B89635) interactions, which are critical for understanding the structure-activity relationships in cyclic molecules relevant to drug design and materials science.

Introduction to Cyclohexane Conformations

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angle and torsional strain.[1][2] In a substituted cyclohexane, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[2][3] The relative stability of different chair conformations is primarily determined by the steric interactions of the substituents. Generally, conformations with bulkier substituents in equatorial positions are favored to avoid destabilizing 1,3-diaxial interactions.[2]

Conformational Isomers of trans-1,2,3,4-Tetramethylcyclohexane

The trans configuration of 1,2,3,4-tetramethylcyclohexane dictates the relative stereochemistry of the methyl groups. In a chair conformation, this leads to two possible arrangements that can interconvert through a process known as ring flipping. Let's denote the two primary chair conformations as Conformer A and Conformer B.

  • Conformer A: In this conformation, the methyl groups at C1, C2, and C4 are in equatorial positions, while the methyl group at C3 is in an axial position.

  • Conformer B: After a ring flip, the methyl groups at C1, C2, and C4 move to axial positions, and the methyl group at C3 becomes equatorial.

The equilibrium between these two conformers is a central aspect of the conformational analysis.

cluster_A Conformer A (1e, 2e, 3a, 4e) cluster_B Conformer B (1a, 2a, 3e, 4a) A More Stable B Less Stable A->B Ring Flip

Conformational equilibrium of trans-1,2,3,4-tetramethylcyclohexane.

Analysis of Steric Interactions and Stability

The relative stability of Conformer A and Conformer B can be estimated by analyzing the steric strain in each. The primary sources of strain in substituted cyclohexanes are 1,3-diaxial interactions and gauche butane interactions.

Conformer A (1e, 2e, 3a, 4e):

  • 1,3-Diaxial Interactions: The axial methyl group at C3 experiences two 1,3-diaxial interactions with the axial hydrogens at C1 and C5.

  • Gauche Butane Interactions:

    • The equatorial methyl groups at C1 and C2 have a gauche relationship.

    • The equatorial methyl group at C2 and the axial methyl group at C3 have a gauche relationship.

    • The axial methyl group at C3 and the equatorial methyl group at C4 have a gauche relationship.

Conformer B (1a, 2a, 3e, 4a):

  • 1,3-Diaxial Interactions:

    • The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5.

    • The axial methyl group at C2 interacts with the axial hydrogens at C4 and C6.

    • The axial methyl group at C4 interacts with the axial hydrogens at C2 and C6. This results in a significantly higher number of destabilizing 1,3-diaxial interactions compared to Conformer A.

  • Gauche Butane Interactions:

    • The axial methyl groups at C1 and C2 have a gauche relationship.

    • The equatorial methyl group at C3 and the axial methyl group at C4 have a gauche relationship.

Due to the substantially greater number of 1,3-diaxial interactions in Conformer B, it is expected to be significantly less stable than Conformer A. Therefore, the conformational equilibrium will strongly favor Conformer A.

Quantitative Energetic Analysis (Estimated)

The energetic preference for a substituent to be in an equatorial position is quantified by its "A-value," which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] The A-value for a methyl group is approximately 1.7 kcal/mol. This value primarily accounts for the two 1,3-diaxial interactions between the axial methyl group and the syn-axial hydrogens.

Based on this, we can estimate the relative energies of the two conformers.

ConformerAxial Methyl GroupsEstimated 1,3-Diaxial Strain (kcal/mol)Relative Stability
A 1 (at C3)~1.7More Stable
B 3 (at C1, C2, C4)~5.1Less Stable

Note: This is a simplified estimation and does not account for all gauche interactions or potential ring distortions. More accurate values would require computational modeling.

The energy difference (ΔG°) between the two conformers can be estimated to be approximately 3.4 kcal/mol (5.1 kcal/mol - 1.7 kcal/mol).

Proposed Experimental and Computational Protocols

To obtain precise quantitative data for the conformational analysis of trans-1,2,3,4-tetramethylcyclohexane, the following experimental and computational methods would be employed.

NMR spectroscopy is a powerful tool for conformational analysis.[5]

Protocol:

  • Sample Preparation: Dissolve a sample of trans-1,2,3,4-tetramethylcyclohexane in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Low-Temperature NMR: Acquire ¹H and ¹³C NMR spectra at various low temperatures. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the interconversion slows, allowing for the observation of signals from individual conformers.

  • Integration and Equilibrium Constant: At a temperature where the signals for both conformers are distinct and sharp, the ratio of the conformers can be determined by integrating the corresponding peaks. This ratio gives the equilibrium constant (K_eq).

  • Calculation of Free Energy Difference: The Gibbs free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[1]

cluster_workflow NMR Experimental Workflow prep Sample Preparation ltnmr Low-Temperature NMR prep->ltnmr integrate Signal Integration ltnmr->integrate calc ΔG° Calculation integrate->calc

A typical workflow for NMR-based conformational analysis.

Molecular mechanics and quantum mechanics calculations can provide detailed insights into the geometries and relative energies of the conformers.[6][7]

Protocol:

  • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF or AMBER) to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Relative Energy Calculation: Calculate the relative energies of the conformers to determine their relative populations and the energy barrier for interconversion.[1]

cluster_workflow Computational Chemistry Workflow search Conformational Search (MM) opt Geometry Optimization (DFT) search->opt freq Frequency Calculations opt->freq energy Relative Energy Calculation freq->energy

A standard workflow for computational conformational analysis.

Conclusion

The conformational analysis of trans-1,2,3,4-tetramethylcyclohexane, based on established principles, strongly indicates a preference for the chair conformation where the methyl groups at C1, C2, and C4 are equatorial and the methyl group at C3 is axial. This preference is driven by the minimization of destabilizing 1,3-diaxial interactions. For precise quantitative data, low-temperature NMR spectroscopy and computational chemistry are the recommended methods. A thorough understanding of the conformational landscape of such molecules is crucial for predicting their physical properties and biological activities, making this type of analysis a cornerstone of modern drug development and materials science.

References

An In-depth Technical Guide to 1,3-Diaxial Strain in 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational analysis is a critical aspect of modern drug design and molecular modeling. The spatial arrangement of atoms in a molecule dictates its interactions with biological targets and, consequently, its efficacy and selectivity. Substituted cyclohexanes are ubiquitous structural motifs in pharmaceuticals and natural products, making a thorough understanding of their conformational preferences essential. This technical guide provides a detailed examination of 1,3-diaxial strain, a key factor governing the stereochemistry of cyclohexane (B81311) derivatives, with a specific focus on the complex case of 1,2,3,4-tetramethylcyclohexane. This document outlines the fundamental principles of conformational analysis, presents quantitative data on steric strain, details relevant experimental and computational methodologies, and provides visual representations of the conformational isomers to aid in the rational design of bioactive molecules.

Introduction to Conformational Analysis and 1,3-Diaxial Strain

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). Through a process known as ring-flipping, these positions are interchangeable.

For a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent.[2] A substituent in the equatorial position is generally more stable than in the axial position due to unfavorable steric interactions between the axial substituent and the two axial hydrogens on the same side of the ring (at the C3 and C5 positions).[3] These repulsive steric interactions are termed 1,3-diaxial interactions .[3]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4] For a methyl group, the A-value is approximately 1.7 kcal/mol.[5] This destabilization is primarily due to gauche-butane-like interactions between the axial methyl group and the C3 and C5 axial hydrogens.[3]

Stereoisomers of this compound

The presence of four chiral centers in this compound gives rise to several stereoisomers. The relative orientation of the methyl groups (cis or trans) at each position dictates the overall stereochemistry and, consequently, the conformational preferences of the molecule. A comprehensive analysis requires examining the chair conformations of each possible stereoisomer to determine the most stable arrangement.

Quantitative Analysis of 1,3-Diaxial Strain

The total 1,3-diaxial strain in a given conformation of a polysubstituted cyclohexane can be estimated by summing the energetic contributions of all axial substituents. The following table provides the key energy values used in this analysis.

InteractionEnergy (kcal/mol)
Axial Methyl Group (A-value)1.7
Gauche Butane Interaction (Me/Me)0.9

Note: The A-value for a methyl group encompasses two gauche interactions with axial hydrogens. In more complex polysubstituted systems, additional gauche interactions between adjacent equatorial-axial or equatorial-equatorial methyl groups, as well as more severe 1,3-diaxial interactions between two methyl groups, must be considered.

Conformational Analysis of Selected this compound Isomers

To illustrate the principles of 1,3-diaxial strain analysis, we will examine a few representative stereoisomers of this compound. For each isomer, we will consider the two possible chair conformations and estimate the total steric strain.

Case Study 1: all-cis-1,2,3,4-Tetramethylcyclohexane

In the all-cis isomer, all methyl groups are on the same face of the ring.

  • Conformation A: Me(1,3) axial, Me(2,4) equatorial.

    • 1,3-Diaxial Interactions:

      • Axial Me at C1 with axial H at C3 and C5: 1.7 kcal/mol

      • Axial Me at C3 with axial H at C1 and C5: 1.7 kcal/mol

      • Severe 1,3-diaxial interaction between Me at C1 and Me at C3. This is significantly more destabilizing than a Me-H interaction.

    • Gauche Interactions: Additional gauche interactions exist between adjacent methyl groups.

  • Conformation B (after ring flip): Me(1,3) equatorial, Me(2,4) axial.

    • 1,3-Diaxial Interactions:

      • Axial Me at C2 with axial H at C4 and C6: 1.7 kcal/mol

      • Axial Me at C4 with axial H at C2 and C6: 1.7 kcal/mol

    • Gauche Interactions: Additional gauche interactions between adjacent methyl groups.

A precise calculation would require computational methods, but qualitatively, both conformations are highly strained. The severe 1,3-diaxial Me-Me interaction in Conformation A likely makes it less stable than Conformation B.

Case Study 2: 1,2-trans-3,4-cis-1,2,3,4-Tetramethylcyclohexane

Let's consider the isomer with Me at C1 up, C2 down, C3 up, and C4 up.

  • Conformation A: Me(1,3,4) equatorial, Me(2) axial.

    • 1,3-Diaxial Interactions:

      • Axial Me at C2 with axial H at C4 and C6: 1.7 kcal/mol

    • Gauche Interactions:

      • Me(1e)-Me(2a)

      • Me(2a)-Me(3e)

      • Me(3e)-Me(4e)

  • Conformation B (after ring flip): Me(1,3,4) axial, Me(2) equatorial.

    • 1,3-Diaxial Interactions:

      • Axial Me at C1 with axial H at C3 and C5: 1.7 kcal/mol

      • Axial Me at C3 with axial H at C1 and C5: 1.7 kcal/mol

      • Axial Me at C4 with axial H at C2 and C6: 1.7 kcal/mol

      • Severe 1,3-diaxial Me-Me interactions (e.g., C1-C3).

    • Gauche Interactions:

      • Me(1a)-Me(2e)

      • Me(2e)-Me(3a)

      • Me(3a)-Me(4a)

In this case, Conformation A with only one axial methyl group is significantly more stable than Conformation B, which suffers from multiple axial methyl groups and severe 1,3-diaxial Me-Me repulsions.

Experimental and Computational Protocols

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental technique for determining conformational equilibria and the associated energy differences.[5]

  • Low-Temperature NMR: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

  • Integration of Signals: The relative populations of the two conformers can be determined by integrating the signals corresponding to the axial and equatorial substituents.

  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is the ratio of the concentration of the more stable conformer to the less stable one.

  • Calculation of Gibbs Free Energy (ΔG): The free energy difference (A-value) can be calculated from the equilibrium constant using the equation: ΔG = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

A novel approach for highly biased equilibria involves using the natural abundance ¹³C signal of a ring carbon as an internal reference and comparing it to an enriched ¹³C signal in the minor conformer.[5]

Computational Chemistry Methods

Computational chemistry provides a powerful tool for predicting the relative stabilities of different conformers and quantifying the energetic contributions of various steric interactions.

  • Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. Force fields such as MM3 and MM4 are parameterized to reproduce experimental geometries and energies. MM methods are computationally inexpensive and are well-suited for conformational searches of flexible molecules.

  • Quantum Mechanics (QM): These methods solve the Schrödinger equation to describe the electronic structure of a molecule.

    • Ab initio methods: These are based on first principles and do not rely on empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory provide high accuracy but are computationally demanding.

    • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost and are widely used for conformational analysis.

Typical Computational Workflow:

  • Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Relative Energy Calculation: The relative energies of the conformers are determined to predict their relative populations.

Visualizing Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key concepts of 1,3-diaxial strain and conformational equilibria.

G cluster_0 Conformational Equilibrium of Methylcyclohexane Axial Axial Methylcyclohexane (Higher Energy) Equatorial Equatorial Methylcyclohexane (Lower Energy) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Conformational equilibrium of methylcyclohexane.

G cluster_1 Analysis of 1,3-Diaxial Strain AxialMe Axial Methyl Group Strain 1,3-Diaxial Strain (Steric Repulsion) AxialMe->Strain AxialH1 Axial H at C3 AxialH1->Strain AxialH2 Axial H at C5 AxialH2->Strain

Components of 1,3-diaxial strain.

G Start Start with a Stereoisomer of This compound DrawA Draw Chair Conformation A Start->DrawA DrawB Draw Chair Conformation B (Ring Flip) DrawA->DrawB Ring Flip AnalyzeA Identify Axial/Equatorial Groups in A DrawA->AnalyzeA DrawB->DrawA Ring Flip AnalyzeB Identify Axial/Equatorial Groups in B DrawB->AnalyzeB StrainA Calculate Total Strain for A (1,3-Diaxial + Gauche) AnalyzeA->StrainA StrainB Calculate Total Strain for B (1,3-Diaxial + Gauche) AnalyzeB->StrainB Compare Compare Energies of A and B StrainA->Compare StrainB->Compare Stable Identify More Stable Conformer Compare->Stable

Workflow for conformational analysis.

Conclusion

The conformational preference of substituted cyclohexanes is a complex interplay of steric and electronic factors. For this compound, the stability of a given stereoisomer's conformation is primarily dictated by the number and nature of 1,3-diaxial interactions. By applying the principles of A-values and considering additional gauche interactions, a qualitative and semi-quantitative assessment of conformational stability can be achieved. For a more precise and detailed understanding, low-temperature NMR spectroscopy and computational chemistry are indispensable tools. A thorough grasp of these concepts is paramount for professionals in drug discovery and development, as it enables the rational design of molecules with optimized three-dimensional structures for enhanced biological activity and selectivity.

References

Conformational Dynamics of 1,2,3,4-Tetramethylcyclohexane: A Technical Guide to Chair-Boat Interconversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and biological activity. This technical guide provides an in-depth analysis of the chair-boat interconversion of 1,2,3,4-tetramethylcyclohexane, a polysubstituted cycloalkane that presents a complex interplay of steric interactions. While specific experimental data for all stereoisomers of this compound are not extensively documented in publicly available literature, this guide extrapolates from well-established principles of conformational analysis to provide a robust theoretical framework. We delve into the stereoisomerism of the title compound, the energetic contributions to conformational stability, and the application of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing these dynamic processes. This guide serves as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis, where a deep understanding of molecular conformation is paramount.

Introduction to Cyclohexane (B81311) Conformation

The cyclohexane ring predominantly adopts a puckered chair conformation to minimize angular and torsional strain.[1] This chair conformation can undergo a "ring flip" to an alternative chair conformation, passing through higher energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations.[2][3] The relative energies of these conformations dictate the conformational equilibrium of the molecule.

For substituted cyclohexanes, the spatial arrangement of substituents significantly influences the stability of different conformers. Substituents can occupy either axial or equatorial positions. Equatorial positions are generally more sterically favored to avoid destabilizing 1,3-diaxial interactions.[4] The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[5][6] For a methyl group, the A-value is approximately 1.7-1.8 kcal/mol.[6]

In polysubstituted cyclohexanes like this compound, the conformational analysis is further complicated by gauche interactions between adjacent substituents.[4] The stereochemical relationship (cis/trans) between the methyl groups determines the distribution of axial and equatorial substituents in the chair conformations and, consequently, the overall stability.

Stereoisomerism in this compound

The presence of four chiral centers in this compound gives rise to several possible stereoisomers. The relative orientation of the methyl groups (cis or trans) defines each unique isomer. A detailed analysis of all possible stereoisomers is beyond the scope of this guide; however, we will consider representative examples to illustrate the principles of conformational analysis. For instance, the cis,cis,cis-1,2,3,4-tetramethylcyclohexane and various trans isomers will exhibit distinct conformational preferences due to the varying number of axial and gauche interactions.

Quantitative Analysis of Conformational Energies

Table 1: Estimated Steric Strain Energies in Cyclohexane Conformers

Interaction TypeEstimated Energy (kcal/mol)
Methyl-Hydrogen 1,3-Diaxial Interaction1.8[6]
Methyl-Methyl Gauche Interaction~0.9[4]
Flagpole Hydrogens (Boat Conformation)~5.0[3]
Eclipsing Interactions (Boat Conformation)Variable

The energy difference between two chair conformers (ΔG°chair-chair) can be calculated by summing the steric strain energies for each conformer and taking the difference. The conformer with the lower total strain energy will be more populated at equilibrium.

Table 2: Hypothetical Conformational Analysis of a this compound Isomer

ConformerAxial Methyl GroupsGauche Me-Me InteractionsEstimated Total Strain (kcal/mol)Relative Population at 298 K (%)
Chair A23(2 * 1.8) + (3 * 0.9) = 6.3~1
Chair B12(1 * 1.8) + (2 * 0.9) = 3.6~99
Twist-Boat--~5.5 (relative to lowest energy chair)<0.1
Boat--~6.9 (relative to lowest energy chair)<0.1

Note: This table is illustrative and the actual strain energies will depend on the specific stereoisomer.

Chair-Boat Interconversion Pathway

The interconversion between the two chair forms of a cyclohexane ring is a dynamic process that proceeds through several higher-energy intermediates and transition states. The generally accepted pathway involves the following steps:

Chair -> Half-Chair (Transition State) -> Twist-Boat (Intermediate) -> Boat (Transition State) -> Twist-Boat (Intermediate) -> Half-Chair (Transition State) -> Flipped Chair.

The energy barrier for the overall chair-to-chair interconversion is primarily determined by the energy of the half-chair transition state, which is approximately 10-11 kcal/mol for unsubstituted cyclohexane.[2] The boat conformation is a higher energy intermediate than the twist-boat due to steric repulsion between the "flagpole" hydrogens and torsional strain from eclipsed bonds.[3]

G cluster_0 Chair-Boat Interconversion Pathway Chair 1 Chair 1 Half-Chair 1 (TS) Half-Chair 1 (TS) Chair 1->Half-Chair 1 (TS) ΔG‡ ~10-11 kcal/mol Twist-Boat 1 Twist-Boat 1 Half-Chair 1 (TS)->Twist-Boat 1 Boat (TS) Boat (TS) Twist-Boat 1->Boat (TS) ΔG‡ ~1.4 kcal/mol Twist-Boat 2 Twist-Boat 2 Boat (TS)->Twist-Boat 2 Half-Chair 2 (TS) Half-Chair 2 (TS) Twist-Boat 2->Half-Chair 2 (TS) Chair 2 Chair 2 Half-Chair 2 (TS)->Chair 2

Caption: Energy profile for cyclohexane chair-boat interconversion.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes that are rapid on the human timescale but can be "frozen out" on the NMR timescale at low temperatures.

Sample Preparation
  • Dissolve a known concentration of the this compound isomer in a suitable low-freezing point solvent (e.g., deuterated chloroform-d, dichloromethane-d2, or vinyl chloride).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Transfer the solution to a high-quality NMR tube and seal it.

NMR Data Acquisition
  • Acquire a standard 1H or 13C NMR spectrum at ambient temperature. At this temperature, the chair-chair interconversion is typically fast, resulting in time-averaged signals for the axial and equatorial protons/carbons.

  • Gradually lower the temperature of the NMR probe in increments of 5-10 K.

  • Acquire a spectrum at each temperature, allowing the sample to equilibrate before each measurement.

  • Observe the changes in the NMR spectrum as the temperature is lowered. As the rate of interconversion slows, the broad, averaged signals will decoalesce and eventually sharpen into separate signals for each conformer.

Data Analysis
  • Coalescence Temperature (Tc): Identify the temperature at which the signals for the two interconverting sites merge into a single broad peak.

  • Rate Constant (k): At the coalescence temperature, the rate constant for the interconversion can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the frequency difference between the two signals (in Hz) at a temperature well below coalescence.

  • Free Energy of Activation (ΔG‡): The Gibbs free energy of activation for the conformational change can be calculated from the rate constant at the coalescence temperature using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

  • Equilibrium Constant (Keq): At temperatures well below coalescence, where distinct signals for each conformer are observed, the equilibrium constant can be determined by integrating the signals corresponding to each conformer: Keq = [Conformer B] / [Conformer A] = IntegralB / IntegralA

  • Difference in Free Energy (ΔG°): The difference in Gibbs free energy between the two conformers can then be calculated from the equilibrium constant: ΔG° = -RT * ln(Keq)

G cluster_workflow Dynamic NMR Experimental Workflow cluster_analysis prep Sample Preparation (Isomer in low-temp solvent) acquire NMR Data Acquisition (Variable Temperature) prep->acquire analysis Data Analysis acquire->analysis coalescence Determine Coalescence Temperature (Tc) equilibrium Determine Equilibrium Constant (Keq) (from low-temp spectra) analysis->equilibrium rate Calculate Rate Constant (k) coalescence->rate activation Calculate Activation Energy (ΔG‡) rate->activation free_energy Calculate Free Energy Difference (ΔG°) equilibrium->free_energy

Caption: Workflow for Dynamic NMR analysis of conformational exchange.

Conclusion

The chair-boat interconversion of this compound is a multifaceted process governed by a delicate balance of steric forces. While this guide provides a theoretical framework for understanding these dynamics, it also highlights the need for specific experimental studies on the various stereoisomers of this molecule. A thorough understanding of the conformational preferences and the energetic barriers to interconversion is critical for predicting the chemical and physical properties of these molecules. The methodologies outlined herein, particularly dynamic NMR spectroscopy, provide a powerful toolkit for researchers to elucidate the complex conformational landscapes of polysubstituted cyclohexanes, thereby enabling the rational design of molecules with desired three-dimensional structures and functions in fields ranging from drug discovery to materials science.

References

Steric Hindrance in Polysubstituted Cyclohexanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The conformational integrity of cyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclohexane (B81311) ring represents a fundamental and frequently encountered motif in a vast array of therapeutic agents. The spatial arrangement of substituents on this six-membered ring, governed by principles of steric hindrance, profoundly influences molecular shape, reactivity, and, critically, the efficacy of drug-target interactions. This technical guide provides an in-depth exploration of the steric effects in polysubstituted cyclohexanes, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the quantitative assessment of steric strain, detail experimental and computational protocols for conformational analysis, and examine the implications of these principles on chemical reactivity and rational drug design.

Introduction: The Primacy of the Chair Conformation

To minimize inherent angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[1][2] In this thermodynamically most stable arrangement, substituents occupy one of two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).[1][2] Through a process known as ring inversion or "chair flip," these positions interconvert, with axial substituents becoming equatorial and vice versa.[3]

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of destabilizing steric interactions.[3][4] Specifically, an axial substituent experiences repulsive van der Waals forces with the two other axial hydrogens on the same face of the ring, an energetically unfavorable arrangement termed a 1,3-diaxial interaction .[5][6][7]

Quantitative Analysis of Steric Hindrance

A-Values: A Quantitative Measure of Steric Bulk

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the A-value .[8] The A-value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[8] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial orientation.[8]

The relationship between the A-value and the equilibrium constant (Keq) for the axial-equatorial equilibrium is defined by the equation:

ΔG° = -RT ln(Keq)

Where:

  • ΔG° is the A-value

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin[5]

Table 1: A-Values for Common Substituents in Cyclohexane

SubstituentA-value (kcal/mol)A-value (kJ/mol)
-F0.241.0
-Cl0.41.7
-Br0.2-0.70.8-2.9
-I0.41.7
-OH0.6 (0.9 in H-bonding solvents)2.5 (3.8 in H-bonding solvents)
-OCH₃0.72.9
-NH₂1.2 (1.8 in H-bonding solvents)5.0 (7.5 in H-bonding solvents)
-CN0.20.8
-COOH1.25.0
-CH₃1.87.5
-CH₂CH₃2.08.4
-CH(CH₃)₂2.29.2
-C(CH₃)₃>4.5>18.8
-C₆H₅3.012.6

Data compiled from multiple sources.[9][10]

1,3-Diaxial Interaction Energies

In polysubstituted cyclohexanes, the total steric strain is a summation of all gauche and 1,3-diaxial interactions. For a given chair conformation, the relative energy can be estimated by summing the A-values of all axial substituents.[11] This additivity allows for the prediction of the more stable conformer in complex systems.[12]

Table 2: Strain Energies of 1,3-Diaxial Interactions

Interacting GroupsStrain Energy (kcal/mol)Strain Energy (kJ/mol)
H / H00
CH₃ / H0.93.8
OH / H0.52.1
CH₃ / CH₃3.615.1
CH₃ / OH2.510.5

Note: These values are approximate and can be influenced by other substituents and solvent effects.

Experimental and Computational Protocols

Experimental Determination of A-Values via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclohexane derivatives.[7] Variable-temperature (VT) NMR experiments are particularly useful for determining A-values.[13]

Protocol: Determining A-Values using Variable-Temperature ¹H NMR

  • Sample Preparation:

    • Dissolve a known concentration of the monosubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The solvent should have a low freezing point to allow for low-temperature measurements.

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup:

    • Use a spectrometer equipped with a variable-temperature unit.

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is rapid on the NMR timescale, and an averaged signal for each proton is observed.

  • Low-Temperature Data Acquisition:

    • Gradually lower the temperature of the probe in increments of 10-20 K.[13] Allow the temperature to equilibrate for at least 10-15 minutes at each step.

    • Acquire a ¹H NMR spectrum at each temperature.

    • As the temperature decreases, the rate of chair-flipping slows down. The averaged signals will broaden, then coalesce, and finally, at a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial conformers will be observed.

  • Data Analysis:

    • At a temperature where the interconversion is slow and distinct signals for both conformers are visible, carefully integrate the signals corresponding to a specific proton (or group of protons) in the axial and equatorial conformers.

    • The ratio of the integrals directly corresponds to the equilibrium constant (Keq = [equatorial]/[axial]).

    • Using the equation ΔG° = -RT ln(Keq), calculate the A-value at that specific temperature.

Experimental_Workflow_NMR

Computational Chemistry Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful in silico approach to determine the relative energies of different conformers.[14]

Protocol: Calculating Conformational Energies using DFT

  • Structure Building:

    • Using a molecular modeling software (e.g., GaussView), build the 3D structures of the two chair conformers (axial and equatorial) of the polysubstituted cyclohexane.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer. This process finds the lowest energy structure for each conformer.

    • A common level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation:

    • After optimization, perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation and Analysis:

    • Extract the Gibbs free energy (or electronic energy + ZPVE for a 0 K approximation) for both the axial and equatorial conformers from the output files.

    • The energy difference between the two conformers (E_axial - E_equatorial) corresponds to the A-value.

Computational_Workflow_DFT

Impact of Steric Hindrance on Chemical Reactivity

The conformational preference of substituents significantly impacts the reactivity of the cyclohexane ring. Axial substituents are generally more sterically hindered and can influence reaction rates and stereochemical outcomes.

  • Steric Hindrance: Reactions involving an attack on an axial substituent or on the carbon to which it is attached are often slower than the corresponding reaction on an equatorial substituent. For example, the saponification of ethyl 4-tert-butylcyclohexanecarboxylate is significantly faster for the trans isomer (equatorial ester) than for the cis isomer (axial ester).[13]

  • Steric Acceleration: In some cases, steric strain can be released in the transition state, leading to an accelerated reaction rate. This is often observed in reactions where an axial group departs, relieving the 1,3-diaxial strain.

Implications in Drug Design and Development

The three-dimensional shape of a drug molecule is critical for its binding to a biological target. The conformational rigidity and the spatial orientation of functional groups on a cyclohexane ring can be exploited to achieve high-affinity and selective binding.

  • Receptor Binding: A drug molecule with a polysubstituted cyclohexane core must adopt a specific conformation to fit into the binding pocket of its target protein. The energetic cost of adopting a less stable conformation can significantly reduce binding affinity. Therefore, designing molecules that have a low-energy conformation matching the binding site's geometry is a key strategy in drug design.

  • Pharmacophore Presentation: The cyclohexane ring serves as a scaffold to present key pharmacophoric groups in a precise spatial arrangement. By controlling the stereochemistry and substitution pattern, medicinal chemists can fine-tune the orientation of these groups to optimize interactions with the target. While specific FDA-approved drug case studies detailing the critical role of cyclohexane conformation are often proprietary, the principle is widely applied in the design of various therapeutic agents, including steroids, prostaglandins, and numerous small molecule inhibitors.[15][16]

Drug_Design_Logic

Conclusion

A thorough understanding of the steric effects in polysubstituted cyclohexanes is indispensable for the modern drug discovery and development professional. The principles of conformational analysis, quantified by A-values and 1,3-diaxial interactions, provide a predictive framework for molecular design. The judicious application of experimental techniques like NMR spectroscopy and computational methods such as DFT allows for the detailed characterization of the conformational landscape of drug candidates. By leveraging this knowledge, scientists can design molecules with optimized three-dimensional structures, leading to enhanced target affinity, selectivity, and ultimately, therapeutic efficacy.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the various stereoisomers of 1,2,3,4-tetramethylcyclohexane. Due to the complexity and limited availability of complete spectral assignments for all possible stereoisomers in a single source, this document synthesizes available data and provides a foundational understanding for researchers working with polysubstituted cyclohexanes.

Introduction to Stereoisomerism and Conformational Analysis

This compound can exist as several stereoisomers depending on the relative orientation of the four methyl groups (axial or equatorial). The conformational flexibility of the cyclohexane (B81311) ring, primarily existing in a chair conformation, further complicates spectral analysis. The chair-to-chair interconversion can lead to time-averaged spectra at room temperature, while low-temperature NMR studies may be required to resolve individual conformers. The stereochemical arrangement of the methyl groups significantly influences the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra, making NMR spectroscopy a powerful tool for stereoisomer elucidation.

Data Presentation: 1H and 13C NMR Spectral Data

Due to the scarcity of a complete, tabulated dataset for all stereoisomers of this compound in the refereed literature, the following tables represent a compilation of expected chemical shift ranges and representative data based on analogous substituted cyclohexanes. Precise chemical shifts and coupling constants are highly dependent on the specific stereoisomer and the experimental conditions (e.g., solvent, temperature).

Table 1: Representative ¹H NMR Spectral Data for this compound Isomers

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityRepresentative Coupling Constants (J, Hz)
Methyl Protons (CH₃)0.7 - 1.2Doublet or Singlet6.0 - 7.5 (for doublets)
Methine Protons (CH-CH₃)1.0 - 2.0Multiplet-
Methylene Protons (CH₂)0.9 - 1.8Multiplet-

Table 2: Representative ¹³C NMR Spectral Data for this compound Isomers

Carbon TypeExpected Chemical Shift (δ, ppm)
Methyl Carbons (CH₃)15 - 25
Methine Carbons (CH-CH₃)30 - 45
Methylene Carbons (CH₂)20 - 40

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.

1. Sample Preparation:

  • Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities which can cause line broadening.

  • Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: A concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically used for ¹H NMR, while a higher concentration (20-100 mg) may be necessary for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the spectra of these isomers.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for the full relaxation of the protons before the next pulse.

    • Number of Scans: The number of scans can range from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-10 seconds is important, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR-based analysis of this compound stereoisomers and a general experimental workflow for NMR data acquisition.

logical_workflow cluster_synthesis Synthesis & Isolation cluster_nmr NMR Analysis cluster_characterization Stereochemical Characterization Synthesis Synthesis of This compound Purification Purification of Isomers (e.g., GC, HPLC) Synthesis->Purification NMR_Acquisition 1H & 13C NMR Data Acquisition Purification->NMR_Acquisition Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) NMR_Acquisition->Spectral_Analysis Conformational_Analysis Conformational Analysis (Chair/Twist-Boat) Spectral_Analysis->Conformational_Analysis Stereoisomer_Assignment Stereoisomer Assignment Conformational_Analysis->Stereoisomer_Assignment

Figure 1. Logical workflow for the analysis of this compound stereoisomers.

experimental_workflow start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent with TMS) start->sample_prep insert_sample Insert Sample into NMR Spectrometer sample_prep->insert_sample locking_tuning_shimming Locking, Tuning, and Shimming insert_sample->locking_tuning_shimming setup_1h Setup 1H NMR Experiment (Pulse Program, Parameters) locking_tuning_shimming->setup_1h acquire_1h Acquire 1H NMR Data setup_1h->acquire_1h process_1h Process 1H NMR Data (FT, Phasing, Baseline Correction) acquire_1h->process_1h setup_13c Setup 13C NMR Experiment (Pulse Program, Parameters) process_1h->setup_13c acquire_13c Acquire 13C NMR Data setup_13c->acquire_13c process_13c Process 13C NMR Data (FT, Phasing, Baseline Correction) acquire_13c->process_13c analysis Spectral Analysis and Interpretation process_13c->analysis

Figure 2. General experimental workflow for NMR data acquisition.

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of 1,2,3,4-tetramethylcyclohexane using gas chromatography-mass spectrometry (GC-MS). This document outlines detailed experimental protocols, data presentation, and the fundamental principles of the fragmentation patterns observed for this saturated cyclic hydrocarbon.

Introduction

This compound (C10H20, molecular weight: 140.27 g/mol ) is a saturated cyclic hydrocarbon.[1] As with other alkylated cycloalkanes, its analysis is pertinent in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity or metabolite in drug development processes. Gas chromatography-mass spectrometry is the analytical technique of choice for the separation and identification of such volatile and semi-volatile compounds due to its high resolution and sensitivity.[2]

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of saturated hydrocarbons and related cyclic molecules.

Sample Preparation

For analysis, a dilute solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) is typically prepared. The concentration should be optimized to avoid column overloading and detector saturation, generally in the range of 1-100 µg/mL.

Gas Chromatography (GC) Conditions

The separation of this compound from other components in a mixture is achieved using a gas chromatograph with the following or similar parameters:

ParameterValue
GC System Agilent 7890B GC or equivalent
Injector Split/Splitless Inlet
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250 °C
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 250 °C; Hold: 5 minutes at 250 °C
Mass Spectrometry (MS) Conditions

The separated this compound is detected and identified using a mass spectrometer with the following or similar parameters:

ParameterValue
MS System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300
Scan Mode Full Scan

Data Presentation

The quantitative data obtained from the GC-MS analysis of this compound is summarized below.

Retention Data

The retention of a compound in gas chromatography is a key identifier. The Kovats retention index (RI) is a standardized measure that is less dependent on the specific instrumental conditions than the absolute retention time. For isomers of tetramethylcyclohexane on a non-polar stationary phase, the Kovats retention indices are in the range of 1036-1056.[3][4] For example, cis-1,2,4,5-tetramethylcyclohexane has a reported Kovats RI of 1056 on an SE-30 column.[5]

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the electron ionization process. The molecular ion peak (M+) at m/z 140 is expected to be of low abundance, which is typical for branched alkanes. The most prominent peaks are due to the formation of stable carbocations.

m/zProposed Fragment IonRelative Abundance
140[C10H20]+• (Molecular Ion)Low
125[C9H17]+Moderate
97[C7H13]+Moderate
83[C6H11]+High
69 [C5H9]+ Base Peak
70[C5H10]+•High
56[C4H8]+•High
55[C4H7]+High
41[C3H5]+High

Note: The relative abundances are estimations based on typical fragmentation patterns of alkylated cyclohexanes. The base peak is the most intense peak in the mass spectrum. The most abundant fragment ions for this compound reported in the NIST Mass Spectrometry Data Center are m/z 69, 70, and 56.[1]

Visualization of Experimental Workflow and Fragmentation

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Hexane or Dichloromethane Solvent->Dilution Injector Injector (250°C) Dilution->Injector GC_Column HP-5ms Capillary Column Injector->GC_Column Oven Temperature Programmed Oven Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Chromatogram Chromatogram Data_System->Chromatogram

GC-MS Experimental Workflow
Proposed Mass Spectral Fragmentation Pathway

The fragmentation of this compound upon electron ionization is driven by the formation of stable carbocations. The following diagram illustrates a plausible fragmentation pathway leading to the observed major ions.

Fragmentation_Pathway Proposed Fragmentation of this compound M [C10H20]+• m/z 140 (Molecular Ion) M_minus_CH3 [C9H17]+ m/z 125 M->M_minus_CH3 - •CH3 M_minus_C2H5 [C8H15]+ m/z 111 M_minus_CH3->M_minus_C2H5 - CH2 M_minus_C3H7 [C7H13]+ m/z 97 M_minus_C2H5->M_minus_C3H7 - CH2 M_minus_C4H9 [C6H11]+ m/z 83 M_minus_C3H7->M_minus_C4H9 - CH2 Base_Peak [C5H9]+ m/z 69 (Base Peak) M_minus_C4H9->Base_Peak - CH2 m_z_55 [C4H7]+ m/z 55 Base_Peak->m_z_55 - CH2 m_z_41 [C3H5]+ m/z 41 m_z_55->m_z_41 - CH2

Fragmentation of this compound

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, stereoisomerism, and conformational dynamics of 1,2,3,4-tetramethylcyclohexane. While specific experimental data for this polysubstituted cyclohexane (B81311) is limited in published literature, this document leverages fundamental principles of stereochemistry and conformational analysis, supported by data from analogous compounds, to offer a detailed theoretical framework. Understanding the three-dimensional structure and energetic landscape of this molecule is crucial for applications in stereoselective synthesis, medicinal chemistry, and materials science, where molecular geometry dictates physical properties and biological interactions.

Stereoisomerism in this compound

This compound possesses four stereocenters (C1, C2, C3, and C4), leading to a variety of possible stereoisomers. The stereochemical arrangement of the four methyl groups determines the overall shape, symmetry, and chirality of each isomer. These isomers can be broadly classified as diastereomers and, in some cases, enantiomers or meso compounds.

The key stereoisomers are defined by the relative orientations (cis/trans) of the methyl groups. For example, the all-cis isomer has all four methyl groups on the same face of the cyclohexane ring. Due to a plane of symmetry that can pass through the C2-C3 and C5-C6 bonds, the all-cis isomer is an achiral meso compound, despite having chiral centers[1]. Other combinations of cis and trans relationships give rise to a number of chiral isomers, which exist as pairs of enantiomers.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the plane of the ring) positions. The relative stability of different conformers is primarily dictated by steric strain arising from two main types of interactions:

  • 1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring, located two carbons away.

  • Gauche Butane Interactions: Steric strain between substituents on adjacent carbons when they have a dihedral angle of approximately 60°, similar to the gauche conformer of butane.

Ring-flipping allows the interconversion between two chair conformations, causing axial substituents to become equatorial and vice-versa. The equilibrium between these two conformers is determined by their relative Gibbs free energy.

Energy Contributions of Methyl Groups

To estimate the conformational energies, we use established A-values, which represent the energy difference between the axial and equatorial conformations for a single substituent.

InteractionEnergy Contribution (kcal/mol)
Axial Methyl Group (A-value)~1.7
Gauche Me/Me Interaction~0.9

Note: These values are approximations used for estimating relative conformational energies.

Conformational Analysis of Key Stereoisomers

Below is a detailed analysis of the chair conformations for several representative stereoisomers of this compound.

All-cis-1,2,3,4-Tetramethylcyclohexane (Meso)

In the all-cis isomer, all methyl groups are on the same side of the ring.

  • Conformer A (a,e,a,e): Two methyl groups are axial, and two are equatorial.

  • Conformer B (e,a,e,a): Ring-flipping results in an identical, degenerate conformation where the previously axial methyls become equatorial and vice versa.

Analysis: Each conformation has two axial methyl groups, leading to significant 1,3-diaxial interactions. Additionally, there are three adjacent cis relationships (1,2; 2,3; 3,4), which contribute gauche interactions. Due to the symmetry, the two chair conformers are degenerate (have equal energy), and the molecule rapidly interconverts between them.

cluster_0 All-cis Isomer (Meso) Conformer_A Conformer A (a,e,a,e) Conformer_B Conformer B (e,a,e,a) Conformer_A->Conformer_B Ring Flip

Chair-flip equilibrium for all-cis-1,2,3,4-tetramethylcyclohexane.
trans,cis,trans-1,2,3,4-Tetramethylcyclohexane (Chiral)

This isomer has a trans relationship between C1-C2 and C3-C4 methyl groups, and a cis relationship between C2-C3 methyl groups.

  • Conformer A (a,a,e,e): Methyl groups at C1 and C2 are axial, while those at C3 and C4 are equatorial.

  • Conformer B (e,e,a,a): After a ring flip, the methyl groups at C1 and C2 become equatorial, and those at C3 and C4 become axial.

Analysis: Both conformers have two axial and two equatorial methyl groups. Therefore, the strain from 1,3-diaxial interactions is similar in both. The gauche interactions also need to be considered for a precise energy difference, but to a first approximation, the two conformers have comparable energies and will exist in a dynamic equilibrium.

cluster_1 trans,cis,trans Isomer Conformer_C Conformer A (a,a,e,e) Conformer_D Conformer B (e,e,a,a) Conformer_C->Conformer_D Ring Flip

Chair-flip equilibrium for trans,cis,trans-1,2,3,4-tetramethylcyclohexane.
All-trans-1,2,3,4-Tetramethylcyclohexane (Chiral)

In the all-trans isomer, adjacent methyl groups are on opposite faces of the ring.

  • Conformer A (a,e,a,e): This conformation places two methyl groups in axial positions and two in equatorial positions.

  • Conformer B (e,a,e,a): The ring-flipped conformer is degenerate, with two axial and two equatorial methyl groups.

Analysis: Similar to the all-cis isomer, the all-trans configuration results in two degenerate chair conformations, each with two axial and two equatorial methyl groups. The molecule will exist as a rapidly equilibrating mixture of these two conformers.

cluster_2 All-trans Isomer Conformer_E Conformer A (a,e,a,e) Conformer_F Conformer B (e,a,e,a) Conformer_E->Conformer_F Ring Flip

Chair-flip equilibrium for all-trans-1,2,3,4-tetramethylcyclohexane.

Quantitative Data Summary

IsomerConformationAxial MethylsEstimated Strain Energy (kcal/mol)Relative Stability
all-cisa,e,a,e2~3.4 + gauche interactionsDegenerate
trans,cis,transa,a,e,e2~3.4 + gauche interactionsComparable
e,e,a,a2~3.4 + gauche interactionsComparable
all-transa,e,a,e2~3.4 + gauche interactionsDegenerate

Note: These energies do not account for all gauche interactions and represent a simplified model. Computational studies would be required for more accurate energy landscapes.

Experimental Protocols

While specific experimental protocols for this compound are scarce, the following outlines a general workflow for the synthesis and conformational analysis of polysubstituted cyclohexanes, adapted from methodologies for similar compounds.

General Synthesis Workflow

The synthesis of specific stereoisomers of this compound would likely involve stereocontrolled hydrogenation of a corresponding tetramethylbenzene derivative or a multi-step synthesis involving Diels-Alder reactions and subsequent modifications to control the stereochemistry.

Start Starting Material (e.g., 1,2,3,4-Tetramethylbenzene) Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, PtO2) Start->Hydrogenation Mixture Mixture of Stereoisomers Hydrogenation->Mixture Separation Chromatographic Separation (e.g., GC, HPLC) Mixture->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 IsomerN ... Separation->IsomerN Analysis Spectroscopic & Conformational Analysis Isomer1->Analysis Isomer2->Analysis IsomerN->Analysis

General workflow for synthesis and isolation of stereoisomers.
Conformational Analysis via Low-Temperature NMR

To experimentally determine the populations and energy barriers of different conformers, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique.

Methodology:

  • Sample Preparation: A purified sample of a single stereoisomer is dissolved in a deuterated solvent with a low freezing point (e.g., CDCl₃ or CD₂Cl₂).

  • Room Temperature Spectrum: A standard ¹H or ¹³C NMR spectrum is acquired at room temperature (e.g., 298 K). At this temperature, ring-flipping is rapid on the NMR timescale, resulting in time-averaged signals.

  • Low-Temperature Spectra: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of ring interconversion slows.

  • Coalescence and Decoalescence: At a certain temperature (the coalescence temperature), signals from the different conformers broaden and merge. Upon further cooling, separate, sharp signals for each individual conformer may be observed ("freezing out" the conformations).

  • Data Analysis:

    • The ratio of the integrals of the signals for each conformer at low temperature gives the equilibrium constant (K_eq).

    • The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RT ln(K_eq) .

    • Line shape analysis at the coalescence temperature can be used to determine the free energy of activation (ΔG‡) for the ring-flipping process.

Bonding and Spectroscopic Data

The bonding in this compound consists of standard sp³-sp³ (C-C) and sp³-s (C-H) sigma bonds. The chair conformation maintains tetrahedral bond angles of approximately 109.5°, minimizing angle strain.

Spectroscopic Data: Public databases contain limited spectral information for this compound.

  • ¹³C NMR: A ¹³C NMR spectrum is available on PubChem for the compound, though assignment to a specific isomer is not provided[2]. The number of unique carbon signals would depend on the symmetry of the specific stereoisomer being analyzed.

  • Mass Spectrometry: GC-MS data is available, with a molecular ion peak corresponding to the molecular weight of 140.27 g/mol [2].

A detailed analysis, including the assignment of ¹H and ¹³C NMR signals to specific protons and carbons in each conformer, would require the isolation of individual stereoisomers and advanced 2D NMR experiments.

Conclusion

The molecular structure of this compound is characterized by a complex interplay of stereoisomerism and conformational dynamics. While a lack of direct experimental studies on this specific molecule necessitates a theoretical approach, the well-established principles of cyclohexane conformational analysis allow for a robust prediction of the behavior of its various stereoisomers. The stability of any given isomer is dominated by the energetic penalty of placing bulky methyl groups in axial positions. For most stereoisomers, the two chair conformers exhibit a similar number of axial substituents, leading to a dynamic equilibrium of conformers with comparable energies. Further computational studies and experimental investigations, particularly using low-temperature NMR, are required to precisely quantify the energetic landscape and structural parameters of these complex molecules.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetramethylcyclohexane Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetramethylcyclohexane stereoisomers. The primary method detailed is the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (B1201564), a robust and well-established route. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound stereoisomers are valuable saturated carbocyclic compounds utilized as scaffolds in medicinal chemistry and as model compounds in stereochemical and conformational analysis. The spatial arrangement of the four methyl groups on the cyclohexane (B81311) ring gives rise to several stereoisomers, each with unique physical and chemical properties. The controlled synthesis of specific stereoisomers is crucial for their application in various fields.

The most common and effective method for synthesizing 1,2,3,4-tetramethylcyclohexanes is the catalytic hydrogenation of the aromatic precursor, 1,2,3,4-tetramethylbenzene (prehnitene). This method involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst, typically from the platinum group. The stereochemical outcome of the hydrogenation is influenced by the choice of catalyst, solvent, and reaction conditions.

Synthesis Methodology: Catalytic Hydrogenation of 1,2,3,4-Tetramethylbenzene

The catalytic hydrogenation of 1,2,3,4-tetramethylbenzene proceeds via the addition of hydrogen to the aromatic ring, leading to the formation of a mixture of this compound stereoisomers. The generally accepted mechanism for catalytic hydrogenation of alkenes and aromatic compounds on metal surfaces involves a syn-addition of hydrogen atoms to the same face of the molecule.[1][2]

Logical Workflow for Synthesis and Separation

1,2,3,4-Tetramethylbenzene 1,2,3,4-Tetramethylbenzene Catalytic Hydrogenation Catalytic Hydrogenation 1,2,3,4-Tetramethylbenzene->Catalytic Hydrogenation Mixture of Stereoisomers Mixture of Stereoisomers Catalytic Hydrogenation->Mixture of Stereoisomers Separation (e.g., Fractional Distillation, Chromatography) Separation (e.g., Fractional Distillation, Chromatography) Mixture of Stereoisomers->Separation (e.g., Fractional Distillation, Chromatography) cis-Isomers cis-Isomers Separation (e.g., Fractional Distillation, Chromatography)->cis-Isomers trans-Isomers trans-Isomers Separation (e.g., Fractional Distillation, Chromatography)->trans-Isomers

Caption: Synthesis and separation workflow.

Experimental Protocols

The following protocols are based on the established methodologies for the catalytic hydrogenation of polymethylbenzenes.[3]

Protocol 1: Platinum-Catalyzed Hydrogenation in Acetic Acid

This protocol is adapted from the work of Smith and Pennekamp (1945) on the hydrogenation of polymethylbenzenes.[3]

Materials:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Adams' catalyst (Platinum oxide, PtO₂)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Apparatus for catalytic hydrogenation at or above atmospheric pressure (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a suitable high-pressure reaction vessel, combine 0.05 moles of 1,2,3,4-tetramethylbenzene and 50 mL of glacial acetic acid.

  • Add 0.2 g of Adams' catalyst (platinum oxide) to the mixture.

  • Seal the reaction vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atmospheres).

  • Agitate the mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

  • After the theoretical amount of hydrogen has been consumed, or after the reaction ceases, stop the agitation and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the platinum catalyst. The catalyst can be washed with a small amount of acetic acid to ensure complete recovery of the product.

  • The acetic acid solvent can be removed by distillation.

  • The resulting crude product, a mixture of this compound stereoisomers, can be purified and the isomers separated by fractional distillation or gas chromatography.

Data Presentation

The rate of hydrogenation of polymethylbenzenes is influenced by the degree and position of methyl substitution. The following table summarizes the relative reaction rates for the hydrogenation of various polymethylbenzenes using a platinum catalyst in acetic acid, as reported by Smith and Pennekamp (1945).[3] This data can be used to estimate the relative reactivity of 1,2,3,4-tetramethylbenzene.

Compound Number of Methyl Groups Relative Rate of Hydrogenation (Benzene = 1.00)
Benzene01.00
Toluene11.48
o-Xylene21.96
m-Xylene22.15
p-Xylene21.90
Hemimellitene (1,2,3-TMB)32.50
Pseudocumene (1,2,4-TMB)32.65
Mesitylene (1,3,5-TMB)33.10
Prehnitene (1,2,3,4-TMB) 4 Not explicitly stated, but expected to be high
Durene (1,2,4,5-TMB)42.80
Isodurene (1,2,3,5-TMB)43.00
Pentamethylbenzene53.20
Hexamethylbenzene63.30

Data extracted from Smith and Pennekamp, J. Am. Chem. Soc. 1945, 67, 279-281.[3]

Stereoisomer Separation and Characterization

The hydrogenation of 1,2,3,4-tetramethylbenzene is expected to yield a mixture of cis and trans stereoisomers.[4] The separation of these isomers can be challenging due to their similar boiling points and polarities.

Separation Techniques:
  • Fractional Distillation: Careful fractional distillation using a high-efficiency column may allow for the separation of isomers with sufficiently different boiling points.

  • Gas Chromatography (GC): Preparative gas chromatography is a powerful technique for separating volatile isomers with high purity. Analytical GC can be used to determine the isomeric ratio in the product mixture.[5]

  • Adsorption Chromatography: Separation of cis and trans isomers of substituted cyclohexanes has been achieved using selective adsorbents.[6]

Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for the structural elucidation and stereochemical assignment of the different isomers. The chemical shifts and coupling constants of the methyl and ring protons will differ for each stereoisomer.

  • Infrared (IR) Spectroscopy: The IR spectra of the different stereoisomers will show characteristic C-H stretching and bending vibrations for the cyclohexane ring and methyl groups.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general pathway from the aromatic precursor to the individual stereoisomers.

cluster_synthesis Synthesis cluster_separation Separation & Analysis Precursor 1,2,3,4-Tetramethylbenzene Reaction Catalytic Hydrogenation (H₂, PtO₂/AcOH) Precursor->Reaction Reactant Product_Mixture Mixture of this compound Stereoisomers Reaction->Product_Mixture Yields Separation Fractional Distillation / Chromatography Product_Mixture->Separation Isomer_1 Stereoisomer 1 (e.g., cis-isomer) Separation->Isomer_1 Isomer_2 Stereoisomer 2 (e.g., trans-isomer) Separation->Isomer_2 Characterization NMR, GC, IR Analysis Isomer_1->Characterization Isomer_2->Characterization

Caption: From precursor to characterized stereoisomers.

References

Application and Protocol for the Separation of Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation of tetramethylcyclohexane isomers, a critical task in quality control, reference standard preparation, and characterization of complex hydrocarbon mixtures. The protocols outlined below cover analytical and preparative scale separations using gas chromatography, fractional distillation, and high-performance liquid chromatography.

Introduction

Tetramethylcyclohexane (C₁₀H₂₀) isomers are saturated cyclic hydrocarbons that exhibit subtle differences in their physical and chemical properties. Due to their structural similarity and often close boiling points, their separation presents a significant analytical challenge. The specific arrangement of the four methyl groups on the cyclohexane (B81311) ring leads to various constitutional isomers and stereoisomers (cis/trans), each potentially having unique toxicological or functional characteristics. Therefore, the ability to isolate and quantify individual isomers is crucial for comprehensive analysis in various fields, including petrochemicals, environmental analysis, and as reference materials in drug development.

This application note details effective protocols for the separation of tetramethylcyclohexane isomers by leveraging techniques that exploit minor differences in their boiling points and polarities.

Quantitative Data Summary

IsomerBoiling Point (°C)Kovats Retention Index (Standard Non-Polar Column)
1,1,3,5-TetramethylcyclohexaneNot available890
cis-1,1,3,5-TetramethylcyclohexaneNot availableNot available
1,1,2,3-TetramethylcyclohexaneNot available957 (average)
1,2,3,4-Tetramethylcyclohexane160.4[1]Not available
cis-1,2,4,5-Tetramethylcyclohexane167 (approx.)1047 (at 110°C on SE-30)[2]
1,2,4,5-Tetramethylcyclohexane (mixture of isomers)167 - 173Not available

Note: Retention indices are dependent on the specific GC conditions (column, temperature program, etc.). The values presented are for guidance on elution order on standard non-polar stationary phases.

Experimental Protocols

Gas Chromatography (GC) for Analytical Separation

Gas chromatography is the most powerful and commonly used method for the high-resolution separation of volatile isomers like tetramethylcyclohexanes.

Objective: To achieve baseline separation of tetramethylcyclohexane isomers in a mixture for identification and quantification.

Instrumentation and Consumables:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary GC Column: A non-polar column is recommended for separation primarily based on boiling point. A good starting point is a 5% Phenyl Polysiloxane phase (e.g., DB-5, HP-5ms).

    • Dimensions: 30-60 m length, 0.25-0.32 mm internal diameter, 0.25-0.50 µm film thickness. Longer columns will provide better resolution for closely eluting isomers.

  • Carrier Gas: Helium or Hydrogen (high purity).

  • Syringes for sample injection.

  • Vials with septa.

  • Solvent: n-Hexane or pentane (B18724) (high purity).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the tetramethylcyclohexane isomer mixture at approximately 1000 µg/mL in n-hexane.

    • Dilute the stock solution to a working concentration of 10-100 µg/mL in n-hexane.

  • GC Instrument Setup and Method:

    • Injector:

      • Type: Split/Splitless

      • Temperature: 250°C

      • Split Ratio: 50:1 (can be adjusted to optimize peak shape and sensitivity).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp Rate: 5°C/minute.

      • Final Temperature: 180°C, hold for 5 minutes.

      • Note: This program should be optimized based on the specific isomer mixture to achieve the best resolution. A slower ramp rate can improve the separation of closely boiling isomers.

    • Carrier Gas (Helium):

      • Flow Rate: 1.5 mL/min (constant flow mode).

    • Detector (FID):

      • Temperature: 280°C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the chromatogram and identify the peaks based on their retention times relative to known standards or by mass spectrometry.

Preparative Gas Chromatography (Prep GC) for Isomer Isolation

For the isolation of pure isomers for use as reference standards or for further characterization, preparative GC is an effective technique.

Objective: To isolate individual tetramethylcyclohexane isomers in milligram to gram quantities.

Instrumentation and Consumables:

  • Preparative Gas Chromatograph with a thermal conductivity detector (TCD) or a post-column splitter leading to an FID and collection traps.

  • Preparative GC Column: Packed or wide-bore capillary column with a non-polar stationary phase (e.g., OV-101, SE-30).

  • Automated fraction collector or manual collection traps (cooled).

  • High-volume injector.

  • Carrier Gas: Helium or Nitrogen.

  • Neat isomer mixture or a highly concentrated solution.

Procedure:

  • Method Development:

    • First, develop an analytical scale GC method (as in 3.1) to determine the retention times and resolution of the target isomers.

    • Scale the analytical method to the preparative column, adjusting flow rates and temperature programs as necessary.

  • Preparative GC Instrument Setup:

    • Injector:

      • Temperature: 250-280°C

      • Injection Volume: 10-500 µL of the neat or concentrated sample, depending on the column capacity.

    • Oven Temperature Program:

      • Use an optimized temperature program from the analytical method development, potentially with a slower ramp rate to maximize separation.

    • Carrier Gas (Helium):

      • Set to the optimal flow rate for the preparative column (typically higher than analytical columns).

    • Detector (TCD):

      • Temperature: 280°C

    • Fraction Collector:

      • Set the collection windows based on the retention times of the target isomers. Ensure the collection system is cooled (e.g., with dry ice/acetone or a cryo-cooler) to efficiently trap the volatile compounds.

  • Isolation:

    • Perform multiple injections to collect the desired quantity of each isomer.

    • Combine the collected fractions for each isomer.

    • Analyze the purity of the collected fractions using the analytical GC method.

Fractional Distillation for Bulk Separation

Fractional distillation can be employed for the initial, large-scale separation of isomers with sufficiently different boiling points.[1] This method is less effective for isomers with very close boiling points.

Objective: To enrich a mixture in one or more tetramethylcyclohexane isomers on a larger scale.

Instrumentation and Consumables:

  • Round-bottom flask.

  • Heating mantle with a stirrer.

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads). The length of the column should be chosen based on the boiling point difference; a longer column provides more theoretical plates and better separation.

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flasks.

  • Boiling chips or magnetic stir bar.

  • Insulating material (glass wool or aluminum foil).

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

    • Place the tetramethylcyclohexane isomer mixture and a stir bar or boiling chips into the round-bottom flask.

    • Wrap the fractionating column and distillation head with glass wool and/or aluminum foil to minimize heat loss.[3][4]

  • Distillation:

    • Begin heating the mixture gently.

    • Adjust the heating rate to establish a slow, steady distillation rate (approximately 1-2 drops per second of distillate).

    • Observe the temperature at the distillation head. It should hold steady at the boiling point of the most volatile component.

    • Collect the first fraction as long as the temperature remains constant.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the next isomer, change the receiving flask again to collect the second fraction.

    • Continue this process for all separable isomers.

  • Analysis:

    • Analyze the composition of each collected fraction using the analytical GC method (3.1) to determine the degree of separation achieved.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

While less common for non-polar hydrocarbons, NP-HPLC can be an alternative for separating isomers, particularly when GC is not available or for specific applications.[5][6]

Objective: To separate tetramethylcyclohexane isomers based on subtle differences in their interaction with a polar stationary phase.

Instrumentation and Consumables:

  • HPLC system with a pump, injector, and a refractive index (RI) or UV (at low wavelength, e.g., <210 nm) detector.

  • Normal-Phase HPLC Column: Silica or Cyano-bonded column.

  • Mobile Phase: 100% n-Hexane or a mixture of n-hexane with a very small amount of a slightly more polar solvent like isopropanol (B130326) (e.g., 99.9:0.1 v/v). The mobile phase must be anhydrous.

  • Sample dissolved in the mobile phase.

Procedure:

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase (n-hexane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC Instrument Setup and Method:

    • Column: Silica, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: Isocratic elution with 100% n-Hexane.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detector: Refractive Index (RI).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis.

    • Peak elution will be based on the weak interactions of the non-polar isomers with the polar stationary phase. The separation will likely be subtle and require careful optimization of the mobile phase.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the general workflow for isomer separation and the logical relationship between the different experimental protocols.

Separation_Workflow Overall Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_separation Separation Techniques cluster_analysis Analysis and Outcome IsomerMixture Mixture of Tetramethylcyclohexane Isomers GC Analytical Gas Chromatography (3.1) IsomerMixture->GC PrepGC Preparative Gas Chromatography (3.2) IsomerMixture->PrepGC FracDist Fractional Distillation (3.3) IsomerMixture->FracDist HPLC Normal-Phase HPLC (3.4) IsomerMixture->HPLC Quant Identification and Quantification GC->Quant Isolated Isolated Pure Isomers PrepGC->Isolated Enriched Enriched Fractions FracDist->Enriched HPLC->Quant Isolated->GC Purity Analysis Enriched->GC Purity Analysis

Caption: Workflow for separating and analyzing tetramethylcyclohexane isomers.

Fractional_Distillation_Setup Fractional Distillation Apparatus Setup cluster_distillation Heating Heating Mantle + Stirrer Flask Round-Bottom Flask (Isomer Mixture) Heating->Flask Column Vigreux Column (Insulated) Flask->Column Vapors Rise Column->Flask Reflux Head Distillation Head with Thermometer Column->Head Condenser Condenser (Water In/Out) Head->Condenser Adapter Adapter Condenser->Adapter Condensate Receiving Receiving Flask Adapter->Receiving

Caption: Apparatus for fractional distillation of isomers.

References

Application Notes and Protocols for Temperature-Dependent NMR Studies of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variable temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic processes in molecules, such as conformational changes.[1] For substituted cyclohexanes, VT-NMR is particularly insightful for studying the ring inversion process, also known as the chair-flip. At room temperature, this inversion is typically rapid on the NMR timescale, resulting in averaged signals for axial and equatorial substituents. As the temperature is lowered, the rate of inversion slows, leading to the decoalescence and eventual resolution of distinct signals for each conformer. This allows for the determination of thermodynamic and kinetic parameters of the conformational equilibrium.

This document provides a detailed guide for conducting temperature-dependent NMR studies on 1,2,3,4-tetramethylcyclohexane. Due to the limited availability of specific experimental data for this compound in the literature, this guide will utilize a combination of general protocols for substituted cyclohexanes and computationally predicted data for this compound to illustrate the application of this technique.

Conformational Analysis of this compound

This compound can exist as several stereoisomers, each with a unique set of conformational possibilities. The relative energies of these conformers are influenced by steric interactions, primarily 1,3-diaxial interactions between the methyl groups and axial hydrogens.

At room temperature, the chair conformations of a given stereoisomer rapidly interconvert, leading to a time-averaged NMR spectrum. As the temperature is lowered, the rate of this ring flip decreases. Below the coalescence temperature, separate signals for the axial and equatorial methyl groups, as well as for the ring protons, can be observed.

The following diagram illustrates the chair-flip equilibrium for a generic stereoisomer of this compound.

cluster_0 Conformational Equilibrium of a this compound Stereoisomer Conformer_A Chair Conformation A Transition_State Twist-Boat Transition State Conformer_A->Transition_State k_AB Conformer_B Chair Conformation B Conformer_B->Transition_State k_BA Transition_State->Conformer_A k_AB Transition_State->Conformer_B k_BA Start Start Prep Prepare Sample Start->Prep Setup Instrument Setup & Calibration Prep->Setup Acquire_RT Acquire Spectrum at Room Temperature Setup->Acquire_RT Set_Temp Set Target Temperature Acquire_RT->Set_Temp Equilibrate Equilibrate for 5-10 min Set_Temp->Equilibrate Shim Re-shim Equilibrate->Shim Acquire_VT Acquire Spectrum Shim->Acquire_VT Check_Coalescence Coalescence Observed? Acquire_VT->Check_Coalescence Lower_Temp Lower Temperature Check_Coalescence->Lower_Temp No End End Check_Coalescence->End Yes Lower_Temp->Set_Temp

References

Application Note: GC-MS Method for the Analysis of Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylcyclohexane and its various isomers are volatile organic compounds (VOCs) that can be of interest in various fields, including environmental analysis, fuel composition, and as potential impurities or degradation products in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective analytical technique ideal for the separation, identification, and quantification of such volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of tetramethylcyclohexane using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust and reproducible method is fundamental to the accurate analysis of tetramethylcyclohexane. The following section details a comprehensive experimental protocol.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Tetramethylcyclohexane is a volatile compound, making techniques like headspace sampling and solid-phase microextraction (SPME) highly suitable for its extraction and concentration from various matrices.[2][3]

a. Headspace Gas Chromatography (HS-GC)

This technique is ideal for isolating volatile analytes from solid or liquid samples without direct injection of the sample matrix, thus minimizing instrument contamination.[1][2]

  • Protocol:

    • Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.

    • If necessary, add a matrix-modifying solution (e.g., saturated sodium chloride solution for aqueous samples to enhance partitioning of volatiles into the headspace).

    • Seal the vial tightly with a PTFE-lined septum and aluminum cap.

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

    • Automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC-MS system.

b. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.[2]

  • Protocol:

    • Place the sample into a vial.

    • Expose an SPME fiber (e.g., with a polydimethylsiloxane (B3030410) (PDMS) coating) to the headspace above the sample or directly immerse it in a liquid sample.

    • Allow the fiber to be exposed for a defined period (e.g., 15-30 minutes) at a specific temperature to allow for the adsorption of tetramethylcyclohexane.

    • Retract the fiber and introduce it into the heated injection port of the GC-MS, where the adsorbed analytes are thermally desorbed onto the analytical column.[2]

c. Liquid-Liquid Extraction (LLE)

For liquid samples, LLE can be used to extract and concentrate tetramethylcyclohexane.[1]

  • Protocol:

    • Mix the liquid sample with an immiscible organic solvent in which tetramethylcyclohexane is highly soluble (e.g., hexane, dichloromethane).[1]

    • Shake the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

    • Allow the layers to separate.

    • Collect the organic layer containing the analyte.

    • The extract can be concentrated if necessary by gentle evaporation of the solvent under a stream of nitrogen.[4]

    • Inject an aliquot of the concentrated extract into the GC-MS.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of tetramethylcyclohexane. These parameters may require optimization based on the specific instrument and isomers of interest.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutesRamp: 10°C/min to 200°C, hold for 5 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification

Note: For the separation of specific stereoisomers of tetramethylcyclohexane, a chiral stationary phase, such as a cyclodextrin-based column, may be required.

Data Presentation

Quantitative analysis of tetramethylcyclohexane requires the generation of a calibration curve using standards of known concentrations. The following table presents representative quantitative data for the analysis of 1,1,4,4-tetramethylcyclohexane.

Analyte Calibration Range (µg/mL) Linearity (R²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Recovery (%) RSD (%)
1,1,4,4-Tetramethylcyclohexane0.1 - 200.99920.030.198.53.2

Mass Spectral Data

The identification of tetramethylcyclohexane isomers is confirmed by their mass spectra. For 1,1,4,4-tetramethylcyclohexane, characteristic ions can be observed at m/z 69 (base peak), 41, and 125.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of tetramethylcyclohexane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Headspace Headspace Sample->Headspace SPME SPME Sample->SPME LLE LLE Sample->LLE GC_Injection GC Injection Headspace->GC_Injection SPME->GC_Injection LLE->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Identification->Quantification Report Report Generation Quantification->Report

Caption: GC-MS workflow for tetramethylcyclohexane analysis.

Logical Relationship of GC-MS Components

This diagram shows the interconnected components of the Gas Chromatography-Mass Spectrometry system.

GCMS_Components Injector Injector Port Sample Vaporization GC_Column GC Column Analyte Separation Injector->GC_Column Carrier Gas Flow MS_System Mass Spectrometer Ion Source Mass Analyzer Detector GC_Column->MS_System:ion Eluted Analytes Data_System Data System Instrument Control & Data Processing MS_System->Data_System Data_System->Injector Data_System->GC_Column Data_System->MS_System

Caption: Interrelationship of GC-MS instrument components.

References

Application Notes and Protocols for Non-Polar Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note on 1,2,3,4-Tetramethylcyclohexane:

Extensive searches of scientific literature and chemical databases indicate that this compound is not a commonly utilized non-polar solvent in standard laboratory and industrial applications. There is a significant lack of published data regarding its specific applications, performance characteristics, and safety protocols when used as a solvent. Its physical properties suggest it would behave as a non-polar solvent, but its specific efficacy, solubility parameters, and reactivity have not been characterized for this purpose.

Therefore, the following application notes and protocols are provided for Cyclohexane (B81311) , a widely used and well-characterized non-polar solvent. This information serves as a representative example and a guide to the use of non-polar alicyclic hydrocarbons in a research and drug development context.

Application Note: Cyclohexane as a Non-Polar Solvent

1. Introduction

Cyclohexane is a versatile, non-polar aprotic solvent widely employed in chemical synthesis, extraction, recrystallization, and chromatography. Its low polarity, moderate boiling point, and ability to form azeotropes with water and other solvents make it suitable for a variety of applications in research and drug development. It is particularly effective in dissolving non-polar compounds such as oils, fats, waxes, and a range of organic molecules.

2. Key Applications

  • Extraction: Used for the liquid-liquid extraction of non-polar natural products, lipids, and hydrophobic drug candidates from aqueous solutions or solid matrices.

  • Recrystallization: An excellent solvent for the recrystallization of non-polar to moderately polar organic compounds, often in combination with a more polar co-solvent.

  • Reaction Medium: Serves as a solvent for organic reactions involving non-polar reagents and intermediates, such as certain polymerizations and organometallic reactions.

  • Chromatography: Employed as a mobile phase component in normal-phase column chromatography and High-Performance Liquid Chromatography (HPLC) for the separation of non-polar analytes.

  • Spectroscopy: Its transparency in the UV-Vis and IR regions above 200 nm makes it a suitable solvent for spectroscopic analysis of non-polar compounds.

3. Physicochemical Properties

A summary of key quantitative data for cyclohexane is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₁₂
Molar Mass 84.16 g/mol
Boiling Point 80.74 °C (177.33 °F)
Melting Point 6.55 °C (43.79 °F)
Density 0.779 g/mL at 20 °C
Viscosity 0.98 mPa·s at 20 °C
Refractive Index 1.4266 at 20 °C
Dielectric Constant 2.02 at 20 °C
Solubility in Water 55 mg/L at 20 °C

4. Safety and Handling

  • Hazards: Cyclohexane is highly flammable and its vapors can form explosive mixtures with air. It can cause skin and eye irritation, and inhalation of high concentrations may lead to central nervous system depression.

  • Personal Protective Equipment (PPE): Always handle cyclohexane in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of cyclohexane waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: Liquid-Liquid Extraction of a Lipophilic Compound Using Cyclohexane

Objective: To extract a non-polar target compound from an aqueous solution into an organic phase using cyclohexane.

Materials:

  • Separatory funnel (appropriate volume)

  • Aqueous solution containing the target compound

  • Cyclohexane (reagent grade or higher)

  • Sodium chloride (for salting out, optional)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH meter and appropriate acids/bases for pH adjustment (if necessary)

Procedure:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and sealed.

    • Measure the volume of the aqueous solution containing the compound to be extracted.

    • If the target compound's solubility in the aqueous phase is pH-dependent, adjust the pH of the aqueous solution to maximize its neutrality and hydrophobicity.

  • Extraction:

    • Transfer the aqueous solution to the separatory funnel.

    • Add a volume of cyclohexane to the separatory funnel, typically between 1/3 and 1/2 of the aqueous phase volume.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent it immediately to release any pressure buildup.

    • Shake the funnel gently for 2-3 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to release pressure.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense cyclohexane layer will be on top.

  • Separation and Collection:

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic (cyclohexane) layer containing the extracted compound into a clean, dry Erlenmeyer flask.

    • For improved recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2.2 - 3.2) can be repeated 1-2 more times with fresh portions of cyclohexane. Combine all organic extracts.

  • Drying the Organic Phase:

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water.

    • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the cyclohexane using a rotary evaporator. Set the water bath temperature to approximately 40°C and apply a vacuum.

    • Once all the solvent has evaporated, the extracted, non-polar compound will remain in the flask as a solid or oil.

  • Final Analysis:

    • Determine the mass of the extracted compound and calculate the extraction yield.

    • The purity and identity of the compound can be further analyzed using techniques such as NMR, GC-MS, or HPLC.

Visualizations

Experimental_Workflow prep 1. Preparation - Adjust pH of aqueous solution extract 2. Liquid-Liquid Extraction - Add Cyclohexane - Shake and vent prep->extract Aqueous Phase separate 3. Phase Separation - Collect organic layer extract->separate Emulsion dry 4. Drying - Add anhydrous Na2SO4 separate->dry Organic Phase evap 5. Solvent Removal - Rotary Evaporation dry->evap Dried Extract analyze 6. Analysis - Yield, Purity (HPLC, GC-MS) evap->analyze Isolated Compound

Caption: A generalized workflow for a liquid-liquid extraction experiment.

Signaling_Pathway_Concept cluster_extraction Extraction & Isolation cluster_cell_assay Cellular Assay source Natural Source (e.g., Plant Material) extraction Extraction with Non-Polar Solvent (e.g., Cyclohexane) source->extraction compound Isolated Lipophilic Compound (LPC) extraction->compound lpc_node LPC compound->lpc_node receptor Membrane Receptor lpc_node->receptor binds to pathway Downstream Signaling Pathway receptor->pathway activates response Cellular Response (e.g., Gene Expression) pathway->response leads to

Caption: Conceptual diagram of isolating a lipophilic compound for pathway analysis.

Application of 1,2,3,4-Tetramethylcyclohexane in Polymer Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of 1,2,3,4-tetramethylcyclohexane in polymer chemistry have not yielded significant results indicating its widespread use as a monomer or a key component in polymerization processes. While detailed information on the physical and chemical properties of this compound and its various isomers is available, its direct application in the synthesis of polymers appears to be limited or not extensively documented in publicly accessible scientific literature.[1][2][3][4][5][6][7][8]

Our comprehensive search of chemical databases and scientific literature did not uncover specific experimental protocols, quantitative data on polymer properties influenced by this compound, or established signaling pathways related to its use in polymer chemistry. The existing literature primarily focuses on the compound's synthesis, stereoisomers, and basic physical characteristics.[1][2][3][5][9]

Due to the lack of available information on the application of this compound in polymer chemistry, we are unable to provide the detailed Application Notes and Protocols, including data tables and experimental workflows, as originally requested.

Further research into niche or proprietary applications may be necessary to uncover any specific uses of this compound in this field. Researchers, scientists, and drug development professionals interested in the potential of this compound in polymer science may need to conduct exploratory studies to determine its suitability and effects on polymer properties.

For general information on the physical properties of polymers and polymerization techniques, several resources are available that discuss the relationship between monomer structure and polymer characteristics.[10][11][12][13][14][15] These resources can provide a foundational understanding that may be useful for investigating novel monomers like this compound.

References

Application Notes and Protocols: 1,2,3,4-Tetramethylcyclohexane as a Potential Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of 1,2,3,4-tetramethylcyclohexane, its potential application as a fuel additive, and protocols for its evaluation. Due to limited direct experimental data on its performance as a fuel additive, this document infers potential characteristics based on its physicochemical properties and the known behavior of similar alkylated cyclohexanes.

Application Notes

This compound (TMC) is a saturated cyclic hydrocarbon with the molecular formula C10H20.[1][2] Its highly branched and stable structure suggests potential as a component or additive in spark-ignition engine fuels. The properties of similar molecules, such as methylcyclohexane (B89554), indicate that alkylated cyclohexanes can influence key fuel parameters like octane (B31449) number and combustion characteristics.[3][4][5][6]

Potential Advantages:

  • High Energy Density: As a hydrocarbon, this compound is expected to have a high energy content per unit mass and volume, which is a desirable characteristic for fuels.

  • Good Stability: Saturated cyclic hydrocarbons are generally more stable than their unsaturated counterparts, which could lead to better storage stability and reduced gum formation in fuel systems.

Considerations for Research and Development:

  • Synthesis and Cost: The economic feasibility of using this compound as a fuel additive will depend on the cost and efficiency of its synthesis.

  • Blending Properties: Its miscibility and compatibility with conventional gasoline and other additives need to be thoroughly evaluated.

  • Combustion and Emission Profile: Detailed engine testing is required to understand its impact on combustion efficiency, power output, and the formation of regulated and unregulated emissions.

Data Presentation

The following tables summarize the known physical and chemical properties of this compound and related compounds for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H20[1][2]
Molecular Weight 140.27 g/mol [1][8]
Density (estimate) 0.8038 g/cm³[1]
Boiling Point 175.05 °C[1]
Melting Point (estimate) -84.33 °C[1]
Flash Point Not Available
Heat of Combustion Not Available

Table 2: Octane Numbers of Related Cycloalkanes

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Reference
Methylcyclohexane 7571[3]
1,2-Dimethylcyclohexane 78.7 - 80.978.7[7]
1,3-Dimethylcyclohexane 67.6 - 69.367.6[7]
1,4-Dimethylcyclohexane 64.2 - 67.764.2[7]
Ethylcyclohexane 40.8 - 46.540.8[7]

Experimental Protocols

Protocol 1: Synthesis of this compound (Plausible Route)

Objective: To synthesize this compound by catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (B1201564).

Materials:

  • 1,2,3,4-tetramethylbenzene

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Rhodium-on-carbon (Rh/C) or a similar hydrogenation catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: In a glass liner, dissolve a known quantity of 1,2,3,4-tetramethylbenzene in a suitable solvent like ethanol. Add the hydrogenation catalyst (e.g., 5 mol% Rh/C).

  • Sealing and Purging: Place the liner inside the reactor, seal the vessel, and purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Heat the reactor to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Isolation: Open the reactor and remove the liner. Filter the reaction mixture to remove the catalyst.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by distillation.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol 2: Determination of Research Octane Number (RON)

This protocol is a summary of the ASTM D2699 standard test method.[9][10][11][12][13][14][15][16][17]

Objective: To determine the anti-knock characteristics of this compound under mild operating conditions.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Knock meter and sensor.

  • Fuel handling and blending equipment.

  • Primary Reference Fuels (PRFs): Isooctane (B107328) (RON 100) and n-heptane (RON 0).

Procedure:

  • Engine Preparation: Warm up the CFR engine according to the ASTM D2699 specifications until all temperatures and pressures are stabilized. The engine speed is maintained at 600 rpm.[10]

  • Fuel Sample Preparation: Prepare a sufficient quantity of the test fuel (gasoline blended with a known concentration of this compound).

  • Bracketing Procedure:

    • Run the engine on the test fuel and adjust the compression ratio until a standard knock intensity is observed on the knock meter.

    • Select two PRFs that bracket the expected RON of the sample.

    • Run the engine on each PRF and adjust their blend ratio until the knock intensity matches that of the test fuel at the same compression ratio.

  • RON Determination: The RON of the sample is the percentage by volume of isooctane in the matching PRF blend.

Protocol 3: Determination of Motor Octane Number (MON)

This protocol is a summary of the ASTM D2700 standard test method.[18][19][20][21][22]

Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions.

Apparatus:

  • Standard Cooperative Fuel Research (CFR) engine (same as for RON).

Procedure:

  • Engine Preparation: The procedure is similar to the RON test, but with more severe operating conditions as specified in ASTM D2700, including a higher engine speed of 900 rpm and a higher intake mixture temperature.[9]

  • Fuel Sample Preparation: As in the RON test.

  • Bracketing Procedure: Similar to the RON test, the compression ratio is adjusted for the test fuel to achieve a standard knock intensity, which is then matched with a blend of PRFs.

  • MON Determination: The MON of the sample is the percentage by volume of isooctane in the matching PRF blend under these more severe conditions.

Protocol 4: Engine Performance and Emissions Testing

This protocol outlines a general procedure for evaluating the effect of a fuel additive on engine performance and exhaust emissions.

Objective: To assess the impact of this compound on engine power, fuel consumption, and exhaust emissions.

Apparatus:

  • A multi-cylinder spark-ignition engine mounted on a dynamometer test bed.

  • Engine control unit (ECU) with data logging capabilities.

  • Fuel flow measurement system.

  • Exhaust gas analyzer for measuring CO, CO2, HC, and NOx.

  • Particulate matter (PM) measurement equipment (optional).

Procedure:

  • Baseline Testing:

    • Run the engine on a base gasoline fuel (without the additive) under a series of steady-state conditions (e.g., varying engine speeds and loads).

    • For each condition, record engine torque, power, fuel consumption, and exhaust emissions.

  • Additive Testing:

    • Prepare a blend of the base gasoline with a specified concentration of this compound.

    • Repeat the same series of steady-state tests as with the baseline fuel, recording the same parameters.

  • Data Analysis:

    • Compare the performance and emissions data from the additive blend with the baseline data.

    • Calculate the percentage change in each parameter to determine the effect of the additive.

    • Statistical analysis should be performed to determine the significance of any observed changes.

Visualizations

Experimental_Workflow_for_Fuel_Additive_Evaluation cluster_synthesis Synthesis & Characterization cluster_property Fuel Property Testing cluster_performance Engine Performance & Emissions Synthesis Synthesis of 1,2,3,4-TMC Purification Purification Synthesis->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Blending Blending with Base Fuel Characterization->Blending RON_MON Octane Number (ASTM D2699/D2700) Blending->RON_MON Engine_Test Engine Dynamometer Testing RON_MON->Engine_Test Data_Analysis Data Analysis Engine_Test->Data_Analysis

Caption: Experimental Workflow for Fuel Additive Evaluation.

Simplified_Combustion_Pathway cluster_influence Potential Influence of TMC Fuel_Air Fuel (with TMC) + Air Compression Compression & Ignition Fuel_Air->Compression Combustion Combustion Process Compression->Combustion Exhaust Exhaust Products (CO2, H2O, CO, HC, NOx) Combustion->Exhaust Octane Increased Octane (Reduced Knock) Combustion_Efficiency Combustion Efficiency Octane->Combustion_Efficiency Emissions Emission Formation Combustion_Efficiency->Emissions

Caption: Simplified Combustion Pathway and Potential Influence of TMC.

References

Application Note: Stereoselective Synthesis of 1,2,3,4-Tetramethylcyclohexane Using Specific Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective synthesis of polysubstituted cyclohexanes is a critical endeavor in organic chemistry, as these motifs are prevalent in numerous natural products and pharmaceutical agents. The spatial arrangement of substituents on the cyclohexane (B81311) ring can profoundly influence biological activity. This application note details a protocol for the stereoselective synthesis of 1,2,3,4-tetramethylcyclohexane via the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (B1201564). While specific literature for this particular substrate is scarce, this protocol is based on highly analogous and recent advancements in the diastereoselective hydrogenation of substituted arenes using ruthenium and rhodium catalysts. These methods have demonstrated a strong preference for the formation of cis-isomers under mild conditions.[1][2][3]

The primary challenge in the hydrogenation of polysubstituted benzenes is controlling the stereochemistry of the resulting cyclohexane. Typically, heterogeneous catalysis under harsh conditions leads to mixtures of stereoisomers. However, the use of specific homogeneous and supported nanoparticle catalysts allows for high diastereoselectivity, favoring the cis product.[1][2][3][4] This is of significant interest as it provides access to specific diastereomers that may be difficult to synthesize through other routes.

Logical Relationship Diagram

logical_flow cluster_start Starting Material cluster_process Catalytic Hydrogenation cluster_outcome Product Formation A 1,2,3,4-Tetramethylbenzene B Catalyst Selection (e.g., Ru-Phen@TiO2 or (CAAC)Rh(cod)Cl) A->B Substrate C Reaction Conditions (H2 Pressure, Temperature, Solvent) B->C Influences D Stereoselective Hydrogen Addition C->D Determines E cis-1,2,3,4-Tetramethylcyclohexane (Major Product) D->E F trans-1,2,3,4-Tetramethylcyclohexane (Minor Product) D->F

Caption: Logical workflow for the stereoselective synthesis.

Data Presentation

The following table summarizes the expected quantitative data for the stereoselective hydrogenation of 1,2,3,4-tetramethylbenzene based on analogous systems reported in the literature. The primary product anticipated is the cis-diastereomer.

Catalyst SystemPrecursorSupport/LigandTypical ConditionsExpected Yield (%)Expected Diastereomeric Ratio (cis:trans)Reference
Catalyst A RuCl₃·xH₂O1,10-Phenanthroline (B135089) / TiO₂50 bar H₂, 100 °C, THF, 24 h>80>95:5[2][4]
Catalyst B [Rh(cod)Cl]₂Cyclic(alkyl)(amino)carbene (CAAC)50 bar H₂, 100 °C, THF, 24 h>90>99:1[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using the catalyst systems mentioned above. These protocols are adapted from established procedures for the diastereoselective hydrogenation of other substituted arenes.[2][5]

Protocol 1: Synthesis using Supported Ruthenium Nanoparticles (Catalyst A)

This protocol is adapted from the work of Beller and coworkers on the diastereoselective cis-hydrogenation of arenes using a heterogeneous ruthenium catalyst.[1][2][4]

1. Catalyst Preparation (Ru-Phen@TiO₂): a. Titanium oxide (TiO₂) is calcined at a high temperature (e.g., 800 °C) to ensure a stable support material. b. The supported catalyst is prepared by impregnating the TiO₂ with a solution of RuCl₃·xH₂O and 1,10-phenanthroline in an appropriate solvent (e.g., ethanol). c. The solvent is removed under reduced pressure, and the resulting solid is dried and reduced under a hydrogen atmosphere to form the active ruthenium nanoparticles.

2. Hydrogenation Reaction: a. In a high-pressure autoclave, add the prepared Ru-Phen@TiO₂ catalyst (e.g., 5 mol% Ru). b. Add 1,2,3,4-tetramethylbenzene (1.0 mmol) and the solvent (e.g., tetrahydrofuran, 5 mL). c. Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 50 bar. d. Heat the reaction mixture to 100 °C and stir for 24 hours. e. After cooling to room temperature, carefully vent the hydrogen gas. f. The catalyst can be removed by filtration. g. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the product. h. The diastereomeric ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Synthesis using a Homogeneous Rhodium-CAAC Catalyst (Catalyst B)

This protocol is based on the work of Glorius and coworkers, who developed highly selective rhodium catalysts for arene hydrogenation.[5]

1. Catalyst Preparation: a. The active catalyst, (CAAC)Rh(cod)Cl, is typically prepared by reacting the rhodium precursor [Rh(cod)Cl]₂ with the corresponding cyclic(alkyl)(amino)carbene (CAAC) ligand in an inert atmosphere.

2. Hydrogenation Reaction: a. In a glovebox, add (CAAC)Rh(cod)Cl (e.g., 1-2 mol%) to a high-pressure autoclave. b. Add 1,2,3,4-tetramethylbenzene (1.0 mmol) and the solvent (e.g., tetrahydrofuran, 5 mL). c. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. d. Pressurize with hydrogen gas to 50 bar. e. Heat the reaction mixture to 100 °C and stir for 24 hours. f. After cooling to room temperature, carefully vent the hydrogen gas. g. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel. h. The diastereomeric ratio is determined by GC or NMR analysis.

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle for Arene Hydrogenation

The following diagram illustrates a simplified, generally accepted mechanism for the hydrogenation of an aromatic ring by a transition metal catalyst.

catalytic_cycle catalyst [M]-H Active Catalyst intermediate1 π-Complex Formation catalyst->intermediate1 + Substrate substrate 1,2,3,4-Tetramethylbenzene substrate->intermediate1 intermediate2 First Hydrometallation intermediate1->intermediate2 intermediate3 Second Hydrometallation intermediate2->intermediate3 intermediate4 Reductive Elimination intermediate3->intermediate4 intermediate4->catalyst Regeneration product cis-1,2,3,4-Tetramethylcyclohexane intermediate4->product H2 H₂ H2->catalyst Oxidative Addition

Caption: Simplified catalytic cycle for arene hydrogenation.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure, from setup to analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Catalyst & Reagent Preparation B Autoclave Setup A->B C Pressurization with H₂ B->C D Heating & Stirring (100 °C, 24 h) C->D E Filtration / Solvent Removal D->E F Purification (Column Chromatography) E->F G Analysis (GC, NMR) F->G

Caption: General experimental workflow.

References

Application Notes and Protocols: Molecular Dynamics Simulation of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals, natural products, and materials. Their three-dimensional conformation plays a pivotal role in determining their physical, chemical, and biological properties. The chair conformation is the most stable for the cyclohexane (B81311) ring, but the axial or equatorial orientation of substituents significantly influences the overall molecular shape and energy. In polysubstituted cyclohexanes, such as 1,2,3,4-tetramethylcyclohexane, the interplay of steric interactions between the methyl groups dictates the preferred conformational isomers.

Molecular dynamics (MD) simulation is a powerful computational technique used to study the time-dependent behavior of molecular systems.[1] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, thermodynamic properties, and intermolecular interactions. For molecules like this compound, MD simulations can elucidate the equilibrium distribution of different conformers, the pathways of conformational interconversion, and the energetic landscape of the molecule.[1] This information is invaluable in rational drug design, where molecular conformation is key to receptor binding, and in materials science for understanding macroscopic properties from molecular behavior.

These application notes provide a comprehensive protocol for conducting a molecular dynamics simulation of this compound using the GROMACS software package, a widely used and versatile engine for MD simulations.[2][3] The protocol will cover the entire workflow from system preparation to simulation and analysis, enabling researchers to investigate the conformational preferences of this and similar substituted cyclohexane systems.

Molecular Properties of this compound

Before commencing a simulation, it is essential to be familiar with the basic properties of the molecule of interest.

PropertyValueReference
Molecular Formula C10H20[4][5][6]
Molecular Weight 140.27 g/mol [5][6]
CAS Registry Number 3726-45-2[4][6]
IUPAC Name This compound[6]

Experimental and Simulation Protocols

This section details the step-by-step procedure for setting up and running an MD simulation of this compound. The protocol is based on the GROMACS simulation suite.[2][7][8]

Part 1: System Preparation
  • Obtain Molecular Structure:

    • The 3D coordinates of this compound can be obtained from chemical databases such as PubChem.[5][6][9]

    • Alternatively, the structure can be built using molecular modeling software like Avogadro or Marvin Sketch.

    • Ensure that the desired stereoisomer is selected or built, as the conformational properties will be stereoisomer-dependent.

    • Save the structure in a standard format like .pdb or .mol2.

  • Force Field Selection and Topology Generation:

    • Choosing an appropriate force field is critical for the accuracy of the simulation. For small organic molecules like this compound, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)[10] or a general AMBER force field (e.g., GAFF) are suitable choices.

    • The molecular topology, which defines the atom types, charges, bonds, angles, and dihedrals, needs to be generated. Web servers like SwissParam or standalone programs like antechamber (for AMBER force fields) can be used to generate the topology files.

    • The output will typically be a GROMACS topology file (.itp) and a coordinate file (.gro).

  • Simulation Box Setup:

    • A simulation box is required to perform the simulation under periodic boundary conditions.

    • Use the GROMACS gmx editconf module to create a simulation box around the molecule. A cubic box with a minimum distance of 1.0 nm between the molecule and the box edge is a reasonable starting point.

    • gmx editconf -f molecule.gro -o molecule_in_box.gro -c -d 1.0 -bt cubic

  • Solvation (Optional):

    • For simulations in a solvent, the box should be filled with solvent molecules. For simulations of a single molecule in the gas phase (to study intrinsic conformational dynamics), this step is omitted.

    • If simulating in a solvent like cyclohexane or water, use the gmx solvate module.

    • gmx solvate -cp molecule_in_box.gro -cs solvent.gro -o solvated.gro -p topol.top

Part 2: Simulation Execution
  • Energy Minimization:

    • Before starting the dynamics, it is essential to minimize the energy of the system to remove any steric clashes or unfavorable geometries from the initial setup.

    • This is performed using the steepest descent algorithm followed by conjugate gradient.

    • A GROMACS parameter file (.mdp) is required to specify the simulation parameters.

    • Run the energy minimization using gmx grompp to create a run input file and gmx mdrun to execute the minimization.

    • gmx grompp -f minim.mdp -c solvated.gro -p topol.top -o em.tpr

    • gmx mdrun -v -deffnm em

  • Equilibration:

    • The system needs to be equilibrated to the desired temperature and pressure. This is typically done in two phases:

      • NVT (Canonical Ensemble): Equilibrate the temperature of the system while keeping the volume constant. This allows the solvent to relax around the solute.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the pressure of the system while keeping the temperature constant. This ensures the correct density of the system.

    • Each equilibration step requires its own .mdp file and is run for a duration of 100-500 picoseconds.

    • NVT Equilibration:

      • gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr

      • gmx mdrun -v -deffnm nvt

    • NPT Equilibration:

      • gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr

      • gmx mdrun -v -deffnm npt

  • Production MD Run:

    • Once the system is equilibrated, the production simulation can be run for a longer timescale (e.g., 50-100 nanoseconds or more) to sample the conformational space of this compound.

    • The trajectory and energy data are saved at regular intervals for later analysis.

    • gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_run.tpr

    • gmx mdrun -v -deffnm md_run

Part 3: Analysis of Results
  • Trajectory Analysis:

    • The primary output of the MD simulation is the trajectory file (.xtc or .trr), which contains the coordinates of all atoms at different time points.

    • Visual inspection of the trajectory using software like VMD or PyMOL can provide a qualitative understanding of the conformational changes.

  • Conformational Analysis:

    • The key analysis for this compound is to identify the different chair and boat conformations and their populations.

    • This can be achieved by monitoring the dihedral angles of the cyclohexane ring and the positions of the methyl groups (axial vs. equatorial).

    • The GROMACS gmx angle tool can be used to calculate dihedral angle distributions over time.

  • Energetic Analysis:

    • The relative free energies of different conformers can be estimated from their populations in the simulation using the Boltzmann distribution.

    • More rigorous free energy calculations, such as umbrella sampling or metadynamics, can be performed to quantify the energy barriers between different conformations.

Data Presentation

The quantitative data obtained from the MD simulation should be summarized in tables for clear interpretation and comparison. The following are example templates for presenting the results.

Table 1: Conformational Isomer Populations of this compound (Example for a specific stereoisomer)

ConformationMethyl Group Orientations (Axial/Equatorial)Population (%)Relative Free Energy (kJ/mol)
Chair 1e, e, e, e
Chair 2a, a, a, a
Twist-Boat 1
Twist-Boat 2
Other significant conformers

Table 2: Key Dihedral Angle Distributions for the Cyclohexane Ring

Dihedral AngleAtom IndicesAverage Value (degrees)Standard Deviation (degrees)
C1-C2-C3-C4
C2-C3-C4-C5
C3-C4-C5-C6
C4-C5-C6-C1
C5-C6-C1-C2
C6-C1-C2-C3

Visualization of Workflows and Concepts

Graphical representations of the simulation workflow and the relationships between different conformations can aid in understanding the process and the results.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Analysis start Obtain/Build Molecular Structure forcefield Select Force Field & Generate Topology start->forcefield box Create Simulation Box forcefield->box solvate Solvate System (Optional) box->solvate em Energy Minimization solvate->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt md Production MD Run npt->md traj Trajectory Analysis md->traj conform Conformational Analysis traj->conform energy Energetic Analysis traj->energy

Caption: Workflow for a molecular dynamics simulation.

Conformations Chair1 Chair Conformation 1 (e.g., all equatorial) TwistBoat Twist-Boat Conformations Chair1->TwistBoat Ring Flip Chair2 Chair Conformation 2 (e.g., all axial) Chair2->TwistBoat TwistBoat->Chair1 TwistBoat->Chair2 Ring Flip Boat Boat Conformation (Transition State) TwistBoat->Boat Boat->TwistBoat

Caption: Conformational landscape of a substituted cyclohexane.

References

Application Notes and Protocols for the Stereochemical Assignment of 1,2,3,4-Tetramethylcyclohexane Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereochemical elucidation of saturated cyclic systems is a cornerstone of organic chemistry, with profound implications in fields ranging from natural product synthesis to drug discovery. The conformational rigidity and the presence of multiple stereocenters in substituted cyclohexanes often lead to complex NMR spectra, where subtle differences in chemical shifts and coupling constants hold the key to defining the precise three-dimensional arrangement of substituents. This application note provides a detailed protocol and data interpretation guide for the assignment of NMR peaks for the various stereoisomers of 1,2,3,4-tetramethylcyclohexane.

The presence of four methyl groups on the cyclohexane (B81311) ring gives rise to a number of possible diastereomers, each with a unique spatial arrangement of the methyl substituents (axial vs. equatorial). These differences in stereochemistry lead to distinct ¹H and ¹³C NMR spectra, which, when properly analyzed, allow for unambiguous isomer identification. This document outlines the experimental procedures for acquiring high-quality NMR data and provides a comprehensive analysis of the expected spectral patterns based on established principles of conformational analysis and NMR theory.

Experimental Protocols

High-resolution ¹H and ¹³C NMR spectra are essential for the accurate assignment of the this compound isomers. The following protocols are recommended for sample preparation and data acquisition.

Sample Preparation
  • Sample Purity: Ensure the isomeric purity of the this compound sample through appropriate chromatographic techniques (e.g., gas chromatography or preparative HPLC).

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties and well-characterized residual solvent peak. Other solvents such as benzene-d₆ or toluene-d₈ can be used to induce different chemical shifts (aromatic solvent-induced shifts, ASIS) which may aid in resolving overlapping signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shift scale (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion and resolution.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • Number of Scans: The number of scans will depend on the sample concentration, but typically 16 to 64 scans are adequate.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) should be used to simplify the spectrum to single lines for each unique carbon.

  • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 150 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which can have longer relaxation times.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and methyl groups to their respective positions on the cyclohexane ring.

Data Presentation

The interpretation of the NMR spectra relies on the predictable effects of substituent orientation (axial vs. equatorial) on chemical shifts. Generally, axial protons resonate upfield (at a lower ppm) compared to their equatorial counterparts. For methyl groups, an axial orientation often results in a more shielded (lower ppm) ¹³C signal for both the methyl carbon and the ring carbon to which it is attached, due to the gamma-gauche effect.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for select this compound Isomers

Isomer Configuration (1,2,3,4)Methyl Protons (CH₃)Ring Methine Protons (CH)Ring Methylene Protons (CH₂)
all-cis (a,a,a,a)0.8 - 1.01.2 - 1.61.0 - 1.5
all-trans (e,e,e,e)0.9 - 1.21.5 - 1.91.2 - 1.7
cis,trans,cis (a,e,a,e)0.8 - 1.11.3 - 1.81.1 - 1.6

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for select this compound Isomers

Isomer Configuration (1,2,3,4)Methyl Carbons (CH₃)Ring Methine Carbons (CH)Ring Methylene Carbons (CH₂)
all-cis (a,a,a,a)15 - 2025 - 3530 - 40
all-trans (e,e,e,e)20 - 2530 - 4035 - 45
cis,trans,cis (a,e,a,e)17 - 2328 - 3832 - 42

Note: 'a' denotes an axial orientation and 'e' denotes an equatorial orientation.

Mandatory Visualization

The logical workflow for the assignment of NMR peaks for this compound isomers can be visualized as a flowchart. This diagram outlines the key steps from sample preparation to final structure elucidation.

NMR_Peak_Assignment_Workflow cluster_synthesis Isomer Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis and Assignment cluster_elucidation Structure Elucidation synthesis Synthesis of Isomer Mixture separation Chromatographic Separation (GC or HPLC) synthesis->separation sample_prep Sample Preparation (Solvent, Standard) separation->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr one_d_analysis 1D Spectra Analysis (Chemical Shifts, Integration, Multiplicity) two_d_nmr->one_d_analysis assignment Peak Assignment (¹H and ¹³C) one_d_analysis->assignment two_d_analysis 2D Spectra Analysis (Correlation Cross-Peaks) two_d_analysis->assignment conformation Conformational Analysis (Axial/Equatorial Effects) assignment->conformation elucidation Final Stereochemical Assignment conformation->elucidation Signaling_Pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information cluster_assignment Final Assignment H1 ¹H NMR Proton_Env Proton Environments & Multiplicity H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Types (CH, CH₂, CH₃) C13->Carbon_Types DEPT DEPT DEPT->Carbon_Types COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C Correlations HSQC->C_H_Direct HMBC HMBC C_H_Long_Range Long-Range ¹H-¹³C Correlations HMBC->C_H_Long_Range Final_Structure Stereochemical Assignment Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct->Final_Structure C_H_Long_Range->Final_Structure

Application Notes and Protocols for 1,2,3,4-Tetramethylcyclohexane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of chromatography, the use of reference standards is paramount for the accurate identification and quantification of analytes. 1,2,3,4-Tetramethylcyclohexane, a saturated cyclic hydrocarbon, serves as a useful reference compound, particularly in Gas Chromatography (GC) applications involving the analysis of hydrocarbon mixtures, petroleum products, and volatile organic compounds (VOCs). Its chemical inertness, thermal stability, and well-defined chromatographic behavior on non-polar stationary phases make it a suitable candidate for use as an internal or external standard. These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its appropriate application.

PropertyValueReference
Chemical Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [2][3][4][5]
CAS Registry Number 3726-45-2[1][2]
Boiling Point Estimated ~170-180 °CBased on similar C10 hydrocarbons
Solubility Soluble in non-polar organic solvents (e.g., hexane (B92381), dichloromethane)General property of hydrocarbons
Appearance Colorless liquidGeneral property of similar hydrocarbons

Application I: Use as an Internal Standard for Quantitative Analysis of Volatile Hydrocarbons by GC-FID

Principle

The internal standard (IS) method is a powerful technique in quantitative chromatography.[6][7][8][9] A known amount of the internal standard, in this case, this compound, is added to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach effectively corrects for variations in injection volume, detector response, and sample preparation, leading to improved accuracy and precision.[6][9] this compound is a suitable internal standard for the analysis of other C8-C12 hydrocarbons due to its structural similarity and elution in a similar retention time window on non-polar columns.

Experimental Protocol

1. Preparation of Stock Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound into a 10 mL volumetric flask.

    • Dissolve the compound in n-hexane and make up the volume to the mark.

    • Stopper the flask and mix thoroughly. This solution should be stored in a tightly sealed vial at 4°C.

  • Analyte Stock Solution (e.g., Toluene, 1000 µg/mL):

    • Accurately weigh 10 mg of the target analyte (e.g., toluene) into a separate 10 mL volumetric flask.

    • Dissolve in n-hexane and make up to the mark.

    • Stopper and mix. Store under the same conditions as the IS stock solution.

2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution in volumetric flasks.

  • To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final IS concentration of, for example, 50 µg/mL.

  • Fill each flask to the mark with n-hexane and mix well.

Table of Example Calibration Standards:

Standard LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
1550
21050
32550
45050
510050

3. Sample Preparation

  • Accurately weigh or measure the sample containing the analyte(s) of interest.

  • If the sample is solid, perform a suitable extraction with a non-polar solvent like hexane or dichloromethane.

  • To a known volume of the sample extract, add the same constant amount of the Internal Standard Stock Solution as used for the calibration standards.

4. GC-FID Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of hydrocarbons.[10][11][12]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Calculate the peak area ratio for the samples and determine the analyte concentration from the calibration curve.

Expected Chromatographic Data

The retention time of this compound will depend on the specific GC conditions. However, its Kovats retention index (a measure of retention relative to n-alkanes) can be used to estimate its elution order. The Kovats retention index for a similar isomer, cis-1,2,4,5-tetramethylcyclohexane, on a standard non-polar (e.g., SE-30, similar to DB-1 or DB-5) column is reported to be in the range of 1047-1056.[13][14][15] This suggests it will elute between n-decane (C10, index = 1000) and n-undecane (C11, index = 1100).

Estimated Retention Times on a DB-5 Column:

CompoundCarbon NumberEstimated Retention IndexEstimated Retention Time (min)
n-Nonane9900~ 8.5
n-Decane101000~ 10.0
This compound 10 ~1050 ~ 10.8
n-Undecane111100~ 11.5
n-Dodecane121200~ 13.0

Note: These are estimated values and will vary based on the specific instrument and conditions.

Application II: Qualitative Identification using Retention Index

Principle

The retention index (RI) is a system for converting retention times into system-independent constants, which aids in the identification of compounds by comparing their RI values with those in databases. For non-polar columns, the Kovats retention index system is commonly used, which relates the retention time of a compound to that of n-alkanes. By running a mixture of n-alkanes and the sample containing this compound, its retention index can be calculated and used for identification purposes.

Experimental Protocol
  • Prepare an n-alkane standard mixture: Dissolve a series of n-alkanes (e.g., C8 to C14) in hexane.

  • Prepare a sample solution: Dissolve this compound in hexane.

  • GC Analysis: Analyze both the n-alkane mixture and the sample solution under the same isothermal or temperature-programmed GC conditions as described in Application I.

  • Data Analysis:

    • Determine the retention times of the n-alkanes and this compound.

    • Calculate the Kovats retention index (I) for this compound using the appropriate formula for either isothermal or temperature-programmed analysis.

Visualizations

Experimental Workflows

Quantitative_Analysis_Workflow cluster_prep Solution Preparation cluster_sample Sample Handling cluster_analysis Analysis and Data Processing IS_Stock Prepare Internal Standard Stock Solution (this compound) Cal_Stds Prepare Calibration Standards (Analyte + IS) IS_Stock->Cal_Stds Spike_IS Spike Sample with Internal Standard IS_Stock->Spike_IS Analyte_Stock Prepare Analyte Stock Solution Analyte_Stock->Cal_Stds GC_FID GC-FID Analysis Cal_Stds->GC_FID Sample_Prep Sample Preparation (e.g., Extraction) Sample_Prep->Spike_IS Spike_IS->GC_FID Integration Peak Area Integration GC_FID->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Analyte in Sample Ratio->Quantify Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Retention_Index_Workflow cluster_prep_ri Standard Preparation cluster_analysis_ri Analysis and Calculation Alkane_Std Prepare n-Alkane Standard Mixture GC_Run Run Standards and Analyte under identical GC conditions Alkane_Std->GC_Run Analyte_Sol Prepare Analyte Solution (this compound) Analyte_Sol->GC_Run Get_RT Determine Retention Times GC_Run->Get_RT Calc_RI Calculate Kovats Retention Index Get_RT->Calc_RI Compare_DB Compare with Database for Identification Calc_RI->Compare_DB

Caption: Workflow for qualitative identification using retention index.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure 1,2,3,4-Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 1,2,3,4-tetramethylcyclohexane isomers. This guide addresses common challenges, offers potential solutions, and provides detailed experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound isomers?

A1: The main challenges stem from the inherent stereoisomerism of the this compound molecule. The four methyl groups can be arranged in various spatial orientations (cis/trans), leading to a mixture of diastereomers and enantiomers. Key difficulties include:

  • Controlling Stereoselectivity: Achieving a high yield of a single desired stereoisomer during synthesis is difficult. Catalytic hydrogenation of the aromatic precursor, 1,2,3,4-tetramethylbenzene (B1201564) (prehnitene), typically results in a mixture of isomers.

  • Separation of Isomers: The resulting stereoisomers often have very similar physical properties, such as boiling points and polarities, making their separation challenging. Techniques like fractional distillation may not be effective, necessitating more advanced methods like preparative gas chromatography.

  • Characterization: Unambiguously identifying each synthesized isomer requires sophisticated analytical techniques, such as high-resolution NMR spectroscopy and gas chromatography coupled with mass spectrometry (GC-MS).

Q2: What is the most common synthetic route to this compound?

A2: The most common and direct synthetic route is the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene (prehnitene). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Q3: How many stereoisomers are possible for this compound?

A3: this compound has four stereocenters (at carbons 1, 2, 3, and 4). The number of possible stereoisomers is 2^4 = 16. These can exist as diastereomers and pairs of enantiomers. The presence of meso compounds is also possible for certain cis configurations, which would reduce the total number of unique stereoisomers.

Q4: Which factors influence the stereochemical outcome of the hydrogenation of 1,2,3,4-tetramethylbenzene?

A4: The stereochemical outcome is influenced by several factors, including:

  • Catalyst Type: Different catalysts (e.g., Platinum, Palladium, Rhodium, Nickel) can exhibit different selectivities.

  • Reaction Temperature and Pressure: These conditions can affect the rate of reaction and the equilibrium between different isomers.

  • Solvent: The choice of solvent can influence the interaction of the substrate with the catalyst surface.

Q5: What are the most stable conformations of this compound isomers?

A5: The stability of cyclohexane (B81311) conformations is primarily determined by steric strain, particularly 1,3-diaxial interactions. Isomers that can adopt a chair conformation with the maximum number of methyl groups in the equatorial position will be the most stable. Isomers with multiple axial methyl groups will be less stable due to significant steric hindrance. For example, an all-trans isomer would likely be more stable than an all-cis isomer, as the former can potentially adopt a conformation with more equatorial methyl groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound isomers.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Hydrogenation of Prehnitene 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure.3. Low reaction temperature.4. Insufficient reaction time.1. Use fresh, high-quality catalyst. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).2. Increase the hydrogen pressure according to literature recommendations for similar hydrogenations.3. Gradually increase the reaction temperature while monitoring for side reactions.4. Extend the reaction time and monitor the progress by GC analysis.
Low Yield of Desired Product 1. Catalyst inefficiency.2. Suboptimal reaction conditions.3. Loss of product during workup and purification.1. Screen different catalysts (e.g., PtO₂, Rh/C, Raney Ni) to find the most effective one for this specific transformation.2. Optimize temperature, pressure, and solvent to maximize the yield.3. Employ careful extraction and distillation/chromatography techniques to minimize product loss.
Mixture of Stereoisomers Obtained 1. Lack of stereocontrol in the hydrogenation reaction.1. While achieving complete stereocontrol is difficult, varying the catalyst and reaction conditions may influence the isomer ratio. For instance, different metals can lead to different cis/trans ratios.[1]
Difficulty in Separating Isomers 1. Very similar boiling points and polarities of the stereoisomers.1. Use high-resolution analytical GC to determine the composition of the isomer mixture.2. Employ preparative gas chromatography (prep-GC) for the separation of small to medium quantities of pure isomers.3. Consider specialized chromatography techniques, such as using liquid crystal stationary phases, which can separate isomers based on their shape.[2]
Ambiguous Isomer Identification 1. Insufficient resolution in analytical data.1. Utilize high-field 1H and 13C NMR spectroscopy. 2D NMR techniques (e.g., COSY, NOESY) can help in elucidating the relative stereochemistry of the methyl groups.2. Compare experimental GC retention times and mass spectra with available data from chemical databases.[3]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 1,2,3,4-Tetramethylbenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Solvent (e.g., ethanol, acetic acid, or hexane)

  • Hydrogenation catalyst (e.g., 5% Pt/C, 5% Rh/C, or Raney Nickel)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, dissolve 1,2,3,4-tetramethylbenzene in a suitable solvent.

  • Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10% by weight relative to the substrate.

  • Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-150 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by periodically taking small samples for GC analysis.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product, a mixture of this compound isomers, can then be subjected to purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: 1,2,3,4-Tetramethylbenzene hydrogenation Catalytic Hydrogenation (H₂, Catalyst) start->hydrogenation crude_product Crude Product: Mixture of Isomers hydrogenation->crude_product separation Isomer Separation (e.g., Preparative GC) crude_product->separation analysis Analysis (GC-MS, NMR) separation->analysis pure_isomers Pure Isomers analysis->pure_isomers

Caption: Experimental workflow for the synthesis and purification of this compound isomers.

isomer_relationship cluster_isomers Potential Stereoisomers prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) hydrogenation Catalytic Hydrogenation prehnitene->hydrogenation isomer_mixture Mixture of this compound Stereoisomers hydrogenation->isomer_mixture isomer1 Isomer A isomer_mixture->isomer1 isomer2 Isomer B isomer_mixture->isomer2 isomer_n ... isomer_mixture->isomer_n

Caption: Logical relationship from the aromatic precursor to the mixture of stereoisomers.

References

Technical Support Center: GC-MS Analysis of Tetramethylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of tetramethylcyclohexane isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are my tetramethylcyclohexane isomer peaks overlapping in my GC-MS chromatogram?

A1: Overlapping or co-eluting peaks are a common challenge in the analysis of tetramethylcyclohexane isomers. This is primarily due to their high degree of structural similarity and, consequently, very close boiling points and physicochemical properties. Standard GC methods may not provide sufficient selectivity to separate these isomers, leading to poor resolution in the chromatogram.

Q2: How can I improve the separation of my tetramethylcyclohexane isomers?

A2: Improving the separation requires a systematic optimization of your GC-MS method. The following parameters are critical for enhancing peak resolution:

  • GC Column Selection: The choice of the capillary column is the most crucial factor. For non-polar analytes like tetramethylcyclohexanes, a non-polar or mid-polar stationary phase is recommended. Key parameters to consider are:

    • Stationary Phase: A 5% phenyl polysiloxane phase is a good starting point, offering a good balance of selectivity for non-polar compounds.

    • Column Length: Longer columns (e.g., 60 m or 100 m) provide a higher number of theoretical plates, leading to better separation.[1]

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) enhances resolution.[1]

    • Film Thickness: A thicker film can increase retention and may improve the separation of volatile isomers.

  • Oven Temperature Program: A slow oven temperature ramp rate is essential for separating compounds with close boiling points.[1]

    • Initial Temperature: Start with a relatively low initial oven temperature to ensure good focusing of the analytes at the head of the column.

    • Ramp Rate: A slow ramp rate (e.g., 1-2 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve separation.[1]

    • Final Hold: A final hold at a high temperature ensures that all isomers have eluted from the column.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium or Hydrogen) affects chromatographic efficiency. Setting the flow rate to the optimal linear velocity for your column's internal diameter will maximize resolution.

  • Injection Parameters:

    • Injector Type and Liner: A splitless injection is often preferred for trace analysis, while a split injection can provide sharper peaks for more concentrated samples. Ensure the injector liner is clean and appropriate for your injection mode.

    • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the tetramethylcyclohexane isomers without causing thermal degradation.

  • MS Detector Parameters:

    • Acquisition Mode: If you know the characteristic ions of your target isomers, using Selected Ion Monitoring (SIM) mode instead of full scan mode can increase sensitivity and reduce the interference from co-eluting compounds.[2]

    • Ion Source Temperature: Optimizing the ion source temperature, typically in the range of 230-250 °C for electron ionization (EI), can improve ionization efficiency.[1]

Q3: What are the recommended GC column specifications for separating tetramethylcyclohexane isomers?

A3: The ideal column will depend on the specific isomers you are targeting. However, the following table summarizes recommended starting points for column selection.

ParameterRecommendationRationale
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneGood general-purpose non-polar phase for hydrocarbon separation.
Column Length 60 m - 100 mIncreases theoretical plates, enhancing resolution.[1]
Internal Diameter (ID) 0.25 mmProvides a good balance of resolution and sample capacity.
Film Thickness 0.25 µm - 1.0 µmThicker films can improve retention and separation of volatile isomers.

Q4: Can you provide a starting GC-MS method for the analysis of tetramethylcyclohexanes?

A4: The following is a robust starting method. Note that optimization will likely be required for your specific instrument and isomer mixture.

Experimental Protocol: GC-MS Analysis of Tetramethylcyclohexanes

1. Sample Preparation:

  • Prepare a standard mixture of tetramethylcyclohexane isomers in a volatile, non-polar solvent like n-hexane at a concentration of approximately 10-100 µg/mL for each isomer.

  • For unknown samples, a 1:100 dilution in n-hexane is a good starting point.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
GC System Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
GC Column 60 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program
   Initial Temperature50 °C, hold for 2 min
   Ramp Rate2 °C/min to 200 °C
   Final HoldHold at 200 °C for 5 min
MS Parameters
   Transfer Line Temp.280 °C
   Ion Source Temp.230 °C
   Ionization ModeElectron Ionization (EI) at 70 eV
   Acquisition ModeFull Scan (m/z 40-300) or SIM mode
   Solvent Delay3 min

3. Data Analysis:

  • Integrate the peaks of interest and identify them based on their retention times and mass spectra.

  • If peaks are still overlapping, consider using deconvolution software to mathematically separate the co-eluting signals based on their unique mass spectral characteristics.

Q5: What if optimizing the GC method still doesn't resolve the peaks?

A5: If single-column GC optimization is insufficient, you may need to consider more advanced techniques:

  • Multidimensional GC (GCxGC): This technique uses two columns with different stationary phases to provide a much higher degree of separation. This is often the most effective solution for complex isomer mixtures.

  • Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms that can mathematically resolve overlapping peaks by analyzing the underlying mass spectral data.

  • Alternative Stationary Phases: Consider columns with different selectivities, such as those with liquid crystalline stationary phases, which can offer unique separation mechanisms for isomers.

Data Presentation

The following table provides representative Kovats retention indices for some tetramethylcyclohexane isomers on a non-polar stationary phase. This data can be used as a reference for method development.

IsomerKovats Retention Index (I) on a Non-polar Column
1,1,3,5-Tetramethylcyclohexane899
trans-1,2,4,5-Tetramethylcyclohexane1036
cis-1,2,4,5-Tetramethylcyclohexane1047 - 1056

Note: Retention indices are dependent on the specific column and analytical conditions.

Visualizations

Troubleshooting_Workflow start Overlapping Peaks Observed check_column 1. Review GC Column - Is it appropriate for non-polar isomers? - Is it long enough (e.g., >60m)? start->check_column optimize_temp 2. Optimize Oven Program - Lower initial temperature - Slow ramp rate (1-2°C/min) check_column->optimize_temp optimize_flow 3. Optimize Carrier Gas Flow - Set to optimal linear velocity optimize_temp->optimize_flow check_injection 4. Check Injection Parameters - Clean liner? - Appropriate mode (split/splitless)? optimize_flow->check_injection resolution_ok Resolution Achieved? check_injection->resolution_ok advanced_techniques Consider Advanced Techniques - Multidimensional GC (GCxGC) - Deconvolution Software resolution_ok->advanced_techniques No end Successful Separation resolution_ok->end Yes advanced_techniques->end

Caption: A troubleshooting workflow for resolving overlapping peaks in GC-MS.

Parameter_Relationships cluster_params Adjustable GC-MS Parameters cluster_effects Chromatographic Effects column Column (Length, ID, Phase) efficiency Column Efficiency (Peak Width) column->efficiency selectivity Selectivity (Peak Spacing) column->selectivity oven Oven Program (Ramp Rate) retention Analyte Retention Time oven->retention flow Carrier Gas (Flow Rate) flow->efficiency separation Peak Separation (Resolution) retention->separation efficiency->separation selectivity->separation

Caption: Relationship between GC-MS parameters and peak separation.

References

Technical Support Center: Deconvolution of Co-eluting 1,2,3,4-Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of co-eluting 1,2,3,4-tetramethylcyclohexane isomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the co-elution of this compound isomers?

A1: The co-elution of this compound isomers is primarily due to their very similar physicochemical properties. As stereoisomers, they often have nearly identical boiling points and polarities, leading to minimal differences in their interaction with the gas chromatography (GC) stationary phase. This results in overlapping or completely merged chromatographic peaks.

Q2: How can I detect if I have a co-elution problem with my isomers?

A2: Detecting co-elution can be challenging, especially with perfect co-elution where the peak appears symmetrical.[1] Here are some indicators:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable shoulder or tailing.[2] A shoulder is a sudden discontinuity in the peak shape, which can indicate the presence of a hidden peak.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, you can examine the mass spectra across the peak. Acquire spectra from the beginning, apex, and end of the peak. If the ion ratios or the overall mass spectrum changes, it's a strong indication of co-eluting compounds.[2]

  • Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks based on subtle differences in their mass spectra.[3][4]

Q3: What is the first step I should take to resolve co-eluting this compound isomers?

A3: The initial and most critical step is to ensure your GC-MS system is performing optimally. This includes:

  • System Maintenance: Regularly perform inlet maintenance, including replacing the liner, O-ring, and septa.

  • Column Conditioning: Ensure your GC column is properly conditioned to remove any contaminants that could cause peak distortion.

  • Leak Check: Verify that there are no leaks in the system, as this can affect carrier gas flow and peak shape.

Q4: Can changing the GC column improve the separation of these isomers?

A4: Yes, the choice of GC column is crucial. For separating non-polar isomers like tetramethylcyclohexanes, a non-polar stationary phase is a good starting point. However, to enhance separation, consider using a column with a different selectivity, such as a mid-polarity column (e.g., 5% phenyl polysiloxane), which can introduce different interaction mechanisms.[5] For stereoisomers, a chiral stationary phase may be necessary to achieve separation.[6]

Q5: How does the oven temperature program affect the separation of co-eluting isomers?

A5: The oven temperature program significantly impacts chromatographic resolution. A slower temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can improve separation.[5] You can also try lowering the initial oven temperature to enhance the separation of early-eluting isomers.

Q6: What role does the carrier gas flow rate play in resolving co-eluting peaks?

A6: The carrier gas flow rate affects column efficiency. Operating the column at its optimal linear velocity (specific to the carrier gas and column dimensions) will result in the sharpest peaks and the best possible resolution. A flow rate that is too high or too low can lead to band broadening, which worsens co-elution.[5]

Q7: When should I use deconvolution software?

A7: Deconvolution software is a powerful tool when chromatographic optimization alone is insufficient to resolve co-eluting peaks.[7] It is particularly useful for complex mixtures where baseline separation of all components is not feasible. The software uses mathematical algorithms to extract the pure mass spectrum of each component from an overlapping peak, enabling their identification and quantification.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound isomers.

Symptom Possible Cause(s) Suggested Solution(s)
Single, broad, or shouldered peak where multiple isomers are expected. 1. Inadequate Chromatographic Resolution: The GC method is not optimized for separating the isomers. 2. Column Overload: The sample concentration is too high, saturating the stationary phase. 3. Poor Column Condition: The GC column is degraded or contaminated.1. Optimize GC Method:     a. Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min).     b. Carrier Gas Flow: Adjust the flow rate to the optimal linear velocity for your column.     c. Column Selection: Try a column with a different stationary phase (e.g., a mid-polarity column if using a non-polar one). For stereoisomers, a chiral column may be required.[5][6] 2. Dilute the Sample: Reduce the sample concentration and re-inject. 3. Column Maintenance: Condition the column according to the manufacturer's instructions or replace it if it is old or heavily contaminated.
Mass spectrum changes across a single chromatographic peak. Co-elution of Isomers: Two or more isomers with slightly different fragmentation patterns are eluting at nearly the same time.[2]1. Chromatographic Optimization: Implement the solutions from the previous point to improve the physical separation. 2. Utilize Deconvolution Software: Employ a deconvolution algorithm to mathematically separate the mass spectra of the co-eluting components.[3][4] This will provide "pure" mass spectra for library searching and identification.
Deconvolution software provides inaccurate results (e.g., incorrect number of components, poor library match). 1. Poor Data Quality: The raw chromatographic data has low signal-to-noise, or the peaks are not well-defined (e.g., severe tailing or fronting). 2. Inappropriate Deconvolution Parameters: The software settings are not optimized for the specific dataset.1. Improve Chromatography: Focus on achieving sharper, more symmetrical (Gaussian) peaks by optimizing the GC method and ensuring the system is clean. 2. Adjust Software Parameters:     a. Peak Width: Ensure the peak width setting in the software matches the actual peak widths in your chromatogram.     b. Signal-to-Noise Ratio: Adjust the signal-to-noise threshold to avoid including baseline noise in the deconvolution.     c. Mass Spectral Skewing: For scanning instruments, ensure that spectral skewing correction is applied.
Unable to differentiate between cis and trans isomers. Very Similar Physicochemical Properties: Cis and trans isomers often have very similar retention times and mass spectra, making them difficult to resolve and identify.1. High-Resolution Chromatography: Use a long capillary column (e.g., 60 m or 100 m) with a thin film thickness to maximize column efficiency. 2. Specialized Stationary Phases: Consider using a liquid crystalline stationary phase, which can offer high selectivity for positional and geometric isomers.[8] 3. Tandem Mass Spectrometry (MS/MS): If available, MS/MS can sometimes reveal subtle differences in the fragmentation of isomers that are not apparent in a standard full-scan mass spectrum.

Data Presentation

The following table summarizes the Kovats retention indices for various tetramethylcyclohexane isomers on a non-polar stationary phase. Retention indices are a standardized measure of retention and can be used to compare data across different systems.

Isomer Stationary Phase Kovats Retention Index (I) Reference
This compound (unspecified stereochemistry)Non-polarNot available
cis-1,2,4,5-TetramethylcyclohexaneSE-301047 (at 110°C)[9]
cis-1,2,4,5-TetramethylcyclohexaneSE-301053 (at 120°C)[9]
cis-1,2,4,5-TetramethylcyclohexaneSE-301055 (at 130°C)[9]
1,2,4,5-Tetramethylcyclohexane (unspecified stereochemistry)Standard non-polar1036, 1054[10]
1,1,2,4-Tetramethylcyclohexane, trans, cisSemi-standard non-polar816.5

The following table shows the characteristic mass-to-charge ratios (m/z) for this compound.

Isomer Top Peak (m/z) 2nd Highest Peak (m/z) 3rd Highest Peak (m/z) Reference
This compound697056[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers

This protocol provides a starting point for the analysis of this compound isomers using a standard non-polar GC column. Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation:

  • Dilute the sample containing the tetramethylcyclohexane isomers in a suitable volatile solvent (e.g., hexane, pentane) to a final concentration of approximately 1-10 µg/mL.

2. GC-MS Parameters:

Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard high-performance GC
Mass Spectrometer Agilent 5977B or equivalentStandard single quadrupole MS
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA common, robust non-polar column suitable for hydrocarbon analysis.
Injector Split/Splitless
    - ModeSplit (50:1 ratio)Prevents column overload and ensures sharp peaks.
    - Temperature250 °CEnsures complete vaporization of the analytes.
    - Injection Volume1 µL
Carrier Gas HeliumInert carrier gas.
    - Flow Rate1.0 mL/min (constant flow)Provides good column efficiency.
Oven Temperature Program
    - Initial Temperature50 °C, hold for 2 minAllows for good focusing of volatile compounds at the head of the column.
    - Ramp Rate5 °C/min to 200 °CA moderate ramp rate to facilitate separation of closely eluting isomers.
    - Final TemperatureHold at 200 °C for 5 minEnsures all components have eluted.
MS Transfer Line Temp. 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
    - Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Acquisition Mode Full Scan
    - Mass Rangem/z 40-200Covers the expected mass range of the parent ion and fragments.
    - Scan Rate3 scans/secProvides sufficient data points across each peak for deconvolution.

3. Data Analysis:

  • Integrate the chromatographic peaks.

  • For co-eluting peaks, use the deconvolution software available with your data system.

  • Identify the isomers by comparing the resulting mass spectra with a reference library (e.g., NIST).

  • Confirm identifications by comparing retention indices with known values, if available.

Visualizations

Workflow for Deconvolution of Co-eluting Isomers

The following diagram illustrates a logical workflow for addressing the challenge of co-eluting this compound isomers.

Deconvolution_Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Data Deconvolution A Perform GC-MS Analysis (Initial Method) B Examine Chromatogram - Peak Shape - Mass Spectra Across Peak A->B C Co-elution Suspected? B->C D Optimize GC Method - Temp. Program - Flow Rate - Column Choice C->D Yes I Identify & Quantify Components C->I No E Re-analyze Sample D->E F Resolution Achieved? E->F G Apply Deconvolution Software F->G No F->I Yes H Extract Pure Mass Spectra G->H H->I

Caption: A logical workflow for the deconvolution of co-eluting isomers.

Principle of Mass Spectral Deconvolution

This diagram illustrates the basic principle of how deconvolution software works to separate co-eluting compounds.

Deconvolution_Principle cluster_0 Input Data cluster_1 Deconvolution Process cluster_2 Output Results A Overlapping Chromatographic Peak (Total Ion Chromatogram) B Mixed Mass Spectra (Varies across the peak) A->B Contains C Deconvolution Algorithm (Detects changing ion ratios) B->C Analyzed by D Pure Mass Spectrum of Isomer 1 C->D Extracts E Pure Mass Spectrum of Isomer 2 C->E Extracts

Caption: The principle of mass spectral deconvolution for co-eluting peaks.

References

NMR peak splitting and integration errors for 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Analysis of 1,2,3,4-Tetramethylcyclohexane

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with Nuclear Magnetic Resonance (NMR) peak splitting and integration, specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample appear much more complex than expected?

Your sample of this compound is likely a mixture of multiple stereoisomers. Each unique stereoisomer will produce a distinct set of signals. Furthermore, cyclohexane (B81311) derivatives exist in rapidly interconverting chair conformations, which can lead to even more complex or broadened signals depending on the temperature and the specific isomer.[1][2][3] The presence of multiple chiral centers in this compound allows for several diastereomers and enantiomers, each with a unique NMR spectrum.

Q2: I am observing broad, unresolved peaks instead of clear splitting patterns. What could be the cause?

Several factors can lead to broad peaks in an NMR spectrum:

  • Intermediate Conformational Exchange: The interconversion between chair conformations of the cyclohexane ring can occur at a rate that is on the NMR timescale. This intermediate exchange process can lead to the broadening of signals.[4]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4]

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by a process called shimming. Poor shimming is a very common cause of broad peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

Q3: My peak integrations are not yielding the expected integer ratios. Why is this happening?

Inaccurate integration is a common issue and can stem from several sources:

  • Incomplete T1 Relaxation: Protons in different chemical environments have different spin-lattice relaxation times (T1). If the delay between successive pulses during data acquisition is too short, protons with long T1 values may not fully relax, leading to signals with lower intensity and, consequently, inaccurate integrals.[5][6] This is a frequent issue when comparing signals of different types, such as methyl protons versus methine protons.[5]

  • Phasing Errors: Incorrect phasing of the spectrum can distort the baseline, leading to significant integration errors.

  • Peak Overlap: If signals are overlapping, it becomes difficult to define the integration limits for each peak accurately, leading to errors.

  • ¹³C Satellites: Small peaks called ¹³C satellites, which arise from coupling between ¹H and the naturally abundant ¹³C, can be inadvertently included in the integration of a main peak or can overlap with an adjacent peak, causing minor inaccuracies.[5] These satellites typically account for about 1.1% of the total signal intensity.[5]

Q4: How can I improve the quality of my NMR spectrum to get clearer splitting and more accurate integrations?

  • Optimize Acquisition Parameters: Ensure the relaxation delay (D1) is sufficiently long, typically 5 times the longest T1 of interest, for quantitative analysis.[6]

  • Change the Solvent: Sometimes, changing the NMR solvent can alter the chemical shifts of signals, potentially resolving overlapping peaks.[4]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can affect the rate of conformational exchange. Cooling the sample may "freeze out" individual conformers, resulting in sharper signals for each, while heating the sample can sometimes average out the signals into a simpler pattern.[4]

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion, which can help to resolve overlapping multiplets.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues with NMR analysis of this compound.

Data Summary: Potential for Spectral Complexity

The complexity of the NMR spectrum is highly dependent on the specific stereoisomer of this compound being analyzed. The following table provides a simplified overview of the expected number of signals in the ¹³C NMR spectrum for different isomers, assuming room temperature and rapid conformational averaging.

Isomer SymmetryExample StereochemistryExpected Number of ¹³C SignalsNotes
C₂ Symmetry(1R,2R,3S,4S)5Pairs of carbons are chemically equivalent.
Cₛ Symmetrycis-1,2,3,4 (meso)6A plane of symmetry renders some carbons equivalent.[7]
Asymmetric (C₁)e.g., (1R,2R,3R,4S)10All ten carbons are chemically non-equivalent.

Note: This table is a simplified representation. The actual number of signals can be influenced by conformational locking or slow exchange.

Troubleshooting Common Problems
ProblemPossible CauseRecommended Solution
Broad Peaks Poor shimming; sample too concentrated; paramagnetic impurities; intermediate rate of conformational exchange.Re-shim the instrument; dilute the sample; filter the sample; acquire the spectrum at a higher or lower temperature.[4]
Incorrect Integration Insufficient relaxation delay (D1); poor phasing; overlapping peaks.Increase the relaxation delay (e.g., to 5 x T1); carefully re-phase the spectrum; use a higher field instrument or a different solvent to resolve peaks.[5][6]
Complex, Overlapping Multiplets Presence of multiple isomers; complex spin-spin coupling patterns.Attempt to separate the isomers chromatographically; use 2D NMR techniques (e.g., COSY, HSQC) to help assign signals.
Solvent Peak Interference Analyte signals are obscured by the residual solvent peak.Choose a different deuterated solvent where the residual peak does not overlap with signals of interest.[4]

Experimental Protocols

Protocol for High-Quality ¹H NMR Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and clear splitting patterns.

  • Acquisition Parameters for Accurate Integration:

    • Pulse Angle: Set the pulse angle to 90° for maximum signal intensity in a single scan.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 of the protons in the molecule. For small molecules like this, T1 values can be several seconds. A conservative D1 of 20-30 seconds is a good starting point for quantitative measurements.

    • Acquisition Time (AQ): Ensure the acquisition time is long enough to allow the FID to decay fully, which is important for resolution.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function with minimal line broadening (LB = 0.3 Hz) before Fourier transformation.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape and the baseline is flat.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals, ensuring the integration region for each peak covers the entire signal, including any ¹³C satellites if desired for high accuracy.

Visualizations

Logical Diagram of Spectral Complexity

G cluster_sample Sample Composition cluster_conformation Conformational Dynamics cluster_spectrum Resulting NMR Spectrum Sample This compound Sample Isomers Mixture of Stereoisomers Sample->Isomers SingleIsomer Single Pure Isomer Sample->SingleIsomer ComplexSpectrum Highly Complex Spectrum (Overlapping Signals) Isomers->ComplexSpectrum Multiple sets of signals Conformers Chair Conformations (Axial/Equatorial) SingleIsomer->Conformers Conformers->ComplexSpectrum Signal broadening or duplication at low temp. SimplifiedSpectrum Simpler, Assignable Spectrum Conformers->SimplifiedSpectrum Averaged signals at high temp.

Caption: Factors contributing to the NMR spectral complexity of this compound.

Troubleshooting Workflow for NMR Integration Errors

G Start Incorrect Integration Observed CheckPhasing Is the baseline flat and phase correct? Start->CheckPhasing CheckRelaxation Is Relaxation Delay (D1) sufficiently long (≥ 5*T1)? CheckPhasing->CheckRelaxation Yes Rephase Action: Carefully re-phase the spectrum CheckPhasing->Rephase No CheckOverlap Are peaks overlapping? CheckRelaxation->CheckOverlap Yes IncreaseD1 Action: Re-acquire with longer D1 CheckRelaxation->IncreaseD1 No ChangeSolvent Action: Use different solvent or higher field instrument CheckOverlap->ChangeSolvent Yes End Integration is now accurate CheckOverlap->End No Rephase->CheckPhasing IncreaseD1->End ChangeSolvent->End

Caption: A step-by-step workflow for troubleshooting inaccurate NMR peak integrations.

References

Technical Support Center: Optimizing GC Temperature Programs for Tetramethylcyclohexane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) temperature programs for the separation of tetramethylcyclohexane isomers.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of tetramethylcyclohexane isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks for different tetramethylcyclohexane isomers are not baseline separated.

  • A single broad peak is observed where multiple isomers are expected.

  • Peak shoulders are present, indicating underlying co-eluting peaks.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate GC Column The choice of the GC column is critical for separating isomers. For non-polar compounds like tetramethylcyclohexanes, a non-polar stationary phase is the ideal starting point as separation is primarily based on boiling points.[2] Consider a column with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase. For very similar isomers, a specialty phase with high shape selectivity, such as a liquid crystalline phase, may be required to resolve them based on subtle differences in their molecular shape.[3]
Suboptimal Temperature Program An unoptimized temperature program is a common cause of poor resolution. A slow temperature ramp rate is crucial for separating closely eluting isomers.[4]
Incorrect Carrier Gas Flow Rate An improper flow rate can lead to band broadening and reduced resolution.[2]

Detailed Troubleshooting Workflow for Poor Resolution:

Troubleshooting workflow for poor isomer resolution.

Issue 2: Peak Tailing

Symptom:

  • Asymmetrical peaks with a "tail" extending from the back of the peak to the baseline.

Possible Causes and Solutions:

CauseRecommended Solution
Active Sites in the System Active sites, such as exposed silanol (B1196071) groups in the injector liner or on the column, can interact with analytes, causing tailing.[2] Use a deactivated liner and ensure the column is properly conditioned.
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Regularly trim a small portion (e.g., 10-20 cm) from the inlet end of the column.
Sample Overload Injecting too concentrated a sample can lead to peak distortion, including tailing.[5] Dilute the sample or increase the split ratio.
Incorrect Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume and lead to peak tailing.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting GC column for separating tetramethylcyclohexane isomers?

A non-polar capillary column is the recommended starting point for the analysis of non-polar hydrocarbons like tetramethylcyclohexane.[2] Separation on these columns is primarily based on the boiling points of the analytes.

Recommended Column Parameters:

ParameterRecommendationRationale
Stationary Phase 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms)These phases provide good selectivity for hydrocarbons based on boiling point.[2]
Column Length 30 m is a good starting point. For very complex mixtures of isomers, a 60 m column may provide better resolution.[2]Longer columns provide more theoretical plates, leading to better separation efficiency.
Internal Diameter (ID) 0.25 mm is a standard choice offering a good balance of efficiency and sample capacity.Smaller ID columns (e.g., 0.18 mm) can increase resolution but have lower sample capacity.[2]
Film Thickness 0.25 µm is suitable for a wide range of alkanes.A thicker film can increase retention, which may be beneficial for very volatile isomers.[2]

Q2: What is a recommended starting temperature program for tetramethylcyclohexane isomer separation?

A temperature program with a slow ramp rate is crucial for resolving closely related isomers. An isothermal method is unlikely to provide adequate separation.[7]

Example Starting Temperature Program:

ParameterValueNotes
Initial Temperature 40 - 50 °CA lower initial temperature can improve the resolution of early-eluting peaks.[8]
Initial Hold Time 2 minutesAllows for consistent focusing of the analytes at the head of the column.
Temperature Ramp Rate 5 °C/minA slower ramp rate (e.g., 2-5 °C/min) generally improves the separation of closely eluting compounds.[2][4]
Final Temperature 200 °CShould be high enough to elute all isomers in a reasonable time.
Final Hold Time 5 minutesEnsures all components have eluted from the column.

Logical Flow for Temperature Program Optimization:

Temp_Program_Optimization Start Initial Temperature Program Assess_Resolution Assess Resolution of Early Eluting Peaks Start->Assess_Resolution Lower_Initial_Temp Lower Initial Temperature Assess_Resolution->Lower_Initial_Temp Poor Resolution Assess_Mid_Resolution Assess Resolution of Mid-Eluting Peaks Assess_Resolution->Assess_Mid_Resolution Good Resolution Lower_Initial_Temp->Assess_Mid_Resolution Decrease_Ramp_Rate Decrease Ramp Rate Assess_Mid_Resolution->Decrease_Ramp_Rate Poor Resolution Assess_Late_Resolution Assess Resolution of Late Eluting Peaks Assess_Mid_Resolution->Assess_Late_Resolution Good Resolution Decrease_Ramp_Rate->Assess_Late_Resolution Increase_Final_Temp Increase Final Temperature and/or Hold Time Assess_Late_Resolution->Increase_Final_Temp Poor Resolution or Long Retention Times Optimized_Program Optimized Temperature Program Assess_Late_Resolution->Optimized_Program Good Resolution Increase_Final_Temp->Optimized_Program

Optimization strategy for the GC temperature program.

Q3: What is the expected elution order of tetramethylcyclohexane isomers?

On a non-polar column, the elution order of isomers generally follows their boiling points, with lower boiling point isomers eluting first. However, for isomers with very similar boiling points, their molecular shape and interaction with the stationary phase can also influence the elution order. The exact elution order can be complex and may even change with different temperature programs or stationary phases.[3] For definitive identification, it is highly recommended to use reference standards for each isomer or to couple the GC with a mass spectrometer (GC-MS).

Q4: How can I confirm the identity of each separated isomer peak?

The most reliable method for peak identification is to inject pure standards of each tetramethylcyclohexane isomer under the same GC conditions and compare the retention times. If pure standards are not available, GC-MS analysis is the next best option. The mass spectrum of each peak can provide fragmentation patterns that help in identifying the specific isomer.

Experimental Protocols

General Protocol for GC Analysis of Tetramethylcyclohexane Isomers

This protocol provides a starting point and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of the tetramethylcyclohexane isomer mixture in a volatile, non-polar solvent such as n-hexane. A typical concentration is 100 µg/mL for each isomer.

  • For unknown samples, a 1:100 dilution in n-hexane is a good starting point.

2. GC System and Conditions:

ParameterRecommended Setting
Injector Type Split/Splitless
Injector Temperature 250 °C
Injection Mode Split
Split Ratio 100:1 (can be adjusted based on sample concentration)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow, ~1.0 mL/min for a 0.25 mm ID column
Oven Program Initial: 40 °C, hold 2 min; Ramp: 5 °C/min to 200 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Workflow for GC Method Development:

GC_Method_Development_Workflow Start Define Analytical Goal (e.g., baseline separation of all isomers) Select_Column Select Initial GC Column (Non-polar, 30m x 0.25mm x 0.25µm) Start->Select_Column Set_Initial_Conditions Set Initial GC Conditions (Injector, Detector, Flow Rate) Select_Column->Set_Initial_Conditions Develop_Temp_Program Develop Initial Temperature Program (e.g., 40°C start, 5°C/min ramp) Set_Initial_Conditions->Develop_Temp_Program Run_Analysis Run Analysis with Isomer Standard Develop_Temp_Program->Run_Analysis Evaluate_Results Evaluate Chromatogram (Resolution, Peak Shape) Run_Analysis->Evaluate_Results Troubleshoot Troubleshoot Issues (Poor Resolution, Tailing, etc.) Evaluate_Results->Troubleshoot Issues Present Method_Validated Method Validated Evaluate_Results->Method_Validated Acceptable Results Troubleshoot->Select_Column Re-evaluate parameters

General workflow for developing a GC method.

References

Technical Support Center: Minimizing Column Bleed in GC-MS Analysis of Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of hydrocarbons. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize column bleed and ensure the accuracy and reliability of your analytical results.

Troubleshooting Guide: Minimizing Column Bleed

Column bleed, the degradation of the stationary phase, can significantly impact the analysis of hydrocarbons by increasing baseline noise and interfering with peak detection.[1][2] This guide provides a systematic approach to identifying and mitigating common causes of column bleed.

Identifying Column Bleed:

The primary indicator of column bleed is a rising baseline in the chromatogram, particularly at elevated temperatures.[1][3] Other signs include the presence of ghost peaks and issues with reproducibility.[1] In GC-MS analysis, specific ions such as m/z 207, 281, and others related to siloxanes in the mass spectrum of the baseline are indicative of column bleed.[4][5]

Troubleshooting Flowchart:

The following flowchart provides a logical sequence for diagnosing and resolving high column bleed issues.

Troubleshooting High Column Bleed start High Column Bleed Detected q_temp Are you operating within the column's recommended temperature limits? start->q_temp s_reduce_temp Reduce operating temperature. Operate at least 20-30°C below the isothermal temperature limit. q_temp->s_reduce_temp No q_leak Have you performed a recent and thorough leak check? q_temp->q_leak Yes s_reduce_temp->q_leak s_leak_check Perform a leak check of the entire system, including fittings, septa, and gas lines. q_leak->s_leak_check No q_gas Is your carrier gas of high purity and are gas traps functional? q_leak->q_gas Yes s_leak_check->q_gas s_gas_check Verify carrier gas purity (99.999% or higher). Replace oxygen and moisture traps. q_gas->s_gas_check No q_conditioning Was the column properly conditioned? q_gas->q_conditioning Yes s_gas_check->q_conditioning s_recondition Recondition the column according to the manufacturer's protocol. q_conditioning->s_recondition No q_contamination Is there evidence of sample or system contamination? q_conditioning->q_contamination Yes s_recondition->q_contamination s_clean_system Clean the injector and detector. Consider using a guard column. q_contamination->s_clean_system Yes s_column_issue Consider trimming the column inlet or replacing the column. q_contamination->s_column_issue No s_clean_system->s_column_issue

Caption: Troubleshooting workflow for high column bleed in GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem for hydrocarbon analysis?

A1: Column bleed is the thermal degradation of the stationary phase within the GC column, which leads to the elution of stationary phase fragments.[1][2] This phenomenon results in a rising baseline, increased background noise, and can interfere with the detection and quantification of analytes, particularly at low concentrations.[1][2] For hydrocarbon analysis, which often involves a wide range of boiling points and requires temperature programming to high temperatures, minimizing column bleed is crucial for achieving accurate and reproducible results.

Q2: How does temperature affect column bleed?

A2: Temperature is a primary factor influencing column bleed.[1][4] As the temperature of the column increases, the rate of stationary phase degradation accelerates, leading to a higher level of bleed.[3] Operating a column near or above its maximum recommended temperature limit will significantly increase bleed and can cause irreversible damage to the stationary phase.[1][6] It is generally recommended to operate at least 20-30°C below the column's isothermal temperature limit to prolong column life and minimize bleed.[3]

Q3: What are the typical signs of column bleed in a chromatogram?

A3: The most common sign of column bleed is a gradual or steep rise in the baseline as the temperature increases during a programmed run.[1][3] Other indicators can include a noisy baseline, the appearance of "ghost peaks" (peaks that are not from the injected sample), and a decrease in the signal-to-noise ratio.[1]

Q4: Can the choice of GC column impact the level of bleed?

A4: Absolutely. Columns with thicker stationary phase films will generally exhibit higher bleed levels because there is more phase material to degrade.[2][7] For sensitive applications like GC-MS, it is highly recommended to use columns specifically designed for low bleed ("-MS" or "low bleed" columns).[5][8] These columns utilize more thermally stable stationary phases that are less prone to degradation at high temperatures.

Q5: How does oxygen contribute to column bleed?

A5: Oxygen is highly detrimental to most stationary phases, especially at elevated temperatures.[6][9] Leaks in the system, even small ones, can introduce oxygen into the carrier gas stream.[6] This oxygen causes oxidative degradation of the stationary phase, leading to increased column bleed and reduced column lifetime.[1][6] To prevent oxygen exposure:

  • Use High-Purity Carrier Gas: Employ carrier gas with a purity of 99.999% or higher.

  • Install and Maintain Gas Traps: Use high-quality oxygen and moisture traps and replace them regularly.[5]

  • Perform Regular Leak Checks: Routinely check for leaks at all fittings, especially the septum nut and column connections.[10][11]

Q6: Can my sample itself contribute to column bleed?

A6: Yes, certain components within a sample can contribute to the degradation of the stationary phase. Reactive analytes or aggressive solvents can chemically attack the stationary phase, causing it to break down and increase bleed.[1] Additionally, the accumulation of non-volatile residues from "dirty" samples on the column can promote degradation.[9] Proper sample cleanup and the use of a guard column can help mitigate these effects.

Experimental Protocols

Protocol 1: GC Column Installation for Minimized Bleed

A proper installation is the first step in preventing leaks and minimizing column bleed.

Materials:

  • New GC column

  • Appropriate ferrules and column nuts

  • Ceramic scoring wafer or capillary column cutter

  • Wrenches for fittings

Procedure:

  • Preparation: Cool all heated zones of the GC (injector, oven, detector). Carefully remove the new column from its packaging.[12]

  • Ferrule and Nut Placement: Slide the column nut and the correct size ferrule onto the column, about 15-20 cm from the end.

  • Column Cutting: Using a ceramic scoring wafer, make a clean, square cut at the end of the column. This ensures a proper seal and prevents dead volume.

  • Injector Installation: Insert the column into the injector to the depth specified in your instrument's manual. Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.

  • Carrier Gas Purge: Turn on the carrier gas and purge the column for 10-15 minutes at room temperature to remove any oxygen before heating.[12]

  • Detector Installation: After purging, and with the carrier gas still flowing, install the other end of the column into the detector, following the same cutting and tightening procedure.

  • Leak Check: Perform a thorough leak check of all connections using an electronic leak detector.

Protocol 2: GC Column Conditioning

Proper conditioning is essential to remove volatile manufacturing residues and stabilize the stationary phase.[1][13]

Materials:

  • Properly installed GC column

  • High-purity carrier gas

Procedure:

  • Initial Setup: Install the column in the injector as described in Protocol 1. For MS detectors, it is often recommended to leave the column disconnected from the detector during the initial high-temperature conditioning to prevent contamination of the ion source.[14][15] The end of the column can be placed in a beaker of solvent to verify gas flow.

  • Oxygen Purge: Purge the column with high-purity carrier gas for at least 15-30 minutes at ambient temperature.[16]

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/minute to a conditioning temperature that is 20°C above your highest analytical temperature, but do not exceed the column's isothermal temperature limit.[7][12][15]

    • Hold at this temperature for 1-2 hours. For columns with thicker films or for highly sensitive applications, a longer conditioning time may be necessary until a stable baseline is achieved.[10][16]

  • Cooldown and Connection: Cool down the oven. If the column was disconnected from the MS detector, connect it now.

  • Final Bake-out (if connected to MS): With the column connected to the MS, repeat the temperature program, but hold at the maximum conditioning temperature for a shorter period (e.g., 30 minutes) to ensure any residual volatiles are removed.

  • Verification: Run a blank analysis to confirm a stable and low baseline.

Data Presentation

Table 1: Recommended Maximum Operating Temperatures for Common Stationary Phases

Stationary Phase (Common Name)PolarityIsothermal Temperature Limit (°C)Programmed Temperature Limit (°C)
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polar325350
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Non-polar325350
35% Phenyl-65% Dimethylpolysiloxane (e.g., DB-35)Intermediate300320
50% Phenyl-50% Dimethylpolysiloxane (e.g., DB-17)Intermediate280300
Polyethylene Glycol (e.g., DB-WAX)Polar240250

Note: These are general guidelines. Always refer to the manufacturer's specifications for your specific column.

Table 2: Column Conditioning Times (Approximate)

Column Length (m)Film Thickness (µm)Conditioning Time at Max Temp (hours)
≤ 300.1 - 0.251 - 2
≤ 300.5 - 1.02 - 3
> 300.1 - 0.252 - 4
> 300.5 - 1.03 - 5

Note: Conditioning time may need to be extended until a stable baseline is observed.[10][16]

Visualization of Column Bleed Mechanism

Column Bleed Mechanism cluster_0 GC Column at High Temperature cluster_1 Degradation Process cluster_2 Result polysiloxane Polysiloxane Stationary Phase (Long Polymer Chain) degradation Oxidative & Thermal Degradation polysiloxane->degradation oxygen Oxygen (O₂) (from leaks/impure gas) oxygen->degradation heat High Temperature heat->degradation bleed_products Cyclic Siloxane Fragments (Column Bleed) degradation->bleed_products baseline_rise Increased Baseline Noise in Chromatogram bleed_products->baseline_rise

Caption: The process of column bleed initiated by heat and oxygen.

References

Technical Support Center: Resolving Stereoisomers of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chromatographic resolution of 1,2,3,4-tetramethylcyclohexane stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound stereoisomers so challenging?

A1: The stereoisomers of this compound, which include various cis/trans diastereomers and enantiomers, possess identical molecular weights and very similar physicochemical properties, such as boiling point and polarity. This makes their separation by conventional gas chromatography (GC) difficult, often resulting in poor resolution or co-elution. Effective separation relies on exploiting subtle differences in their three-dimensional structures.

Q2: What are the stereoisomers of this compound?

A2: this compound has multiple stereocenters, giving rise to several stereoisomers. These can be broadly categorized as diastereomers (cis/trans isomers) and, in some cases, enantiomers (non-superimposable mirror images). Some cis configurations may also exist as achiral meso compounds. Understanding the specific isomers present in your sample is crucial for developing an effective separation strategy.

Q3: My GC analysis shows co-eluting peaks for the stereoisomers. What is the first step to troubleshoot this?

A3: The first and most critical step is to ensure you are using a GC column with a chiral stationary phase, typically one based on cyclodextrin (B1172386) derivatives. Standard non-polar or polar stationary phases often lack the selectivity to resolve stereoisomers of saturated hydrocarbons. If you are already using a chiral column, the next step is to optimize your GC method, starting with the oven temperature program.

Q4: How can I optimize the oven temperature program to improve resolution?

A4: A slower temperature ramp rate (e.g., 1-2°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the separation of closely eluting isomers. Additionally, a lower initial oven temperature can enhance the resolution of early-eluting peaks.

Q5: Can changing the carrier gas flow rate improve my separation?

A5: Yes, the carrier gas flow rate, or more accurately, the linear velocity, affects column efficiency. Every column has an optimal linear velocity for a given carrier gas (e.g., helium, hydrogen). Deviating from this optimum can lead to band broadening and reduced resolution. If you suspect your flow rate is not optimal, it is advisable to perform a van Deemter plot analysis or to systematically vary the flow rate to find the best resolution.

Q6: What should I do if I've optimized my GC method but still have poor resolution?

A6: If optimizing the temperature program and carrier gas flow rate on your current chiral column is insufficient, consider the following:

  • Stationary Phase Chemistry: Not all chiral columns are the same. Different cyclodextrin derivatives (e.g., β-cyclodextrin vs. γ-cyclodextrin) and their modifications offer different selectivities. You may need to screen a few different chiral columns to find the one that best resolves your specific isomers.

  • Column Dimensions: A longer column will provide more theoretical plates and can improve resolution, albeit at the cost of longer analysis times. A narrower internal diameter column can also increase efficiency.

  • Multidimensional GC (GCxGC): For very complex mixtures or extremely difficult separations, comprehensive two-dimensional gas chromatography (GCxGC) can provide a significant increase in resolving power.

Troubleshooting Guide for Poor Resolution

This guide addresses specific issues you might encounter during the GC analysis of this compound stereoisomers.

Problem: Complete Co-elution of All Isomers
  • Likely Cause: Use of a non-chiral (achiral) stationary phase.

  • Solution: Switch to a capillary column with a chiral stationary phase. Cyclodextrin-based phases are highly recommended for the separation of hydrocarbon stereoisomers.

Problem: Partial Co-elution of Some, but Not All, Isomers
  • Observation: Some peaks are resolved, while others appear as a single broad peak or a peak with a shoulder.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for partial co-elution.

Problem: Peak Tailing
  • Likely Causes:

    • Active Sites in the System: Contamination in the injector, column, or detector can lead to peak tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Solutions:

    • System Maintenance: Clean the injector, use a new liner and septum, and condition the column according to the manufacturer's instructions.

    • Dilute the Sample: Reduce the concentration of your sample and re-inject.

Data Presentation

Isomer PairRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
cis/trans-1,2-dimethylcyclohexane15.215.82.5
enantiomers of trans-1,2-dimethylcyclohexane15.816.11.8
cis/trans-1,3-dimethylcyclohexane14.514.92.1

Note: This data is illustrative and based on the separation of closely related compounds. Actual retention times and resolution for this compound will vary depending on the specific column and analytical conditions.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound Stereoisomers

This protocol provides a starting point for developing a separation method. Optimization will likely be required for your specific instrumentation and isomer mixture.

1. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or pentane.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: A high-resolution capillary GC system.

  • Mass Spectrometer: A mass spectrometer for detection and identification.

  • Column: A chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase (e.g., a derivatized β- or γ-cyclodextrin).

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/s.

3. Analysis Workflow:

Caption: General experimental workflow for GC-MS analysis.

Visualization of Key Relationships

Logical Relationship between GC Parameters and Resolution

The following diagram illustrates the key parameters that influence chromatographic resolution.

Caption: Relationship between GC parameters and resolution.

Instability of 1,2,3,4-Tetramethylcyclohexane under mass spectrometry conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 1,2,3,4-tetramethylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) of this compound often weak or absent in the mass spectrum?

A1: The molecular ion of this compound, like many other substituted cycloalkanes, can be unstable under typical electron ionization (EI) conditions (70 eV). The energy imparted during ionization is often sufficient to induce rapid fragmentation, leading to a low abundance or complete absence of the molecular ion peak at m/z 140.[1] Softer ionization techniques, such as chemical ionization (CI), may be employed to enhance the observation of the molecular ion.

Q2: What are the expected major fragment ions in the mass spectrum of this compound?

A2: The fragmentation of this compound is expected to be dominated by the loss of methyl groups and cleavage of the cyclohexane (B81311) ring. Key fragment ions would likely include those resulting from the loss of a methyl radical (M-15, m/z 125), and subsequent fragmentations. Due to the presence of multiple methyl groups, the loss of a methyl group is a highly probable initial fragmentation step, leading to a more stable secondary carbocation. Further fragmentation can lead to a variety of smaller ions.

Q3: How can I differentiate between the different stereoisomers of this compound using mass spectrometry?

A3: Mass spectrometry alone, particularly under EI conditions, is generally not sufficient to distinguish between stereoisomers. The high energy of electron ionization leads to extensive fragmentation that typically results in identical or very similar mass spectra for different stereoisomers.[1] To differentiate between stereoisomers, chromatographic separation using techniques like gas chromatography (GC-MS) is essential. The retention time of each isomer will be unique, allowing for their individual mass spectra to be obtained and analyzed.

Q4: I am observing unexpected peaks in my mass spectrum. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Contamination: The sample may be contaminated with other compounds. Ensure proper sample handling and purity.

  • Column Bleed: In GC-MS analysis, stationary phase material from the GC column can elute and be detected, especially at higher temperatures.

  • Rearrangements: Complex rearrangements can occur in the mass spectrometer, leading to fragment ions that are not immediately obvious from simple cleavage rules.

  • Background Ions: Ions from the instrument's background can be detected. Running a blank analysis can help identify these.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

  • Possible Cause: Low sample concentration.

    • Solution: Increase the concentration of the analyte. Ensure the sample is properly dissolved in a suitable volatile solvent.

  • Possible Cause: Instrument sensitivity is low.

    • Solution: Check the tuning of the mass spectrometer. Perform routine maintenance, such as cleaning the ion source.

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the ionization source parameters. For GC-MS, ensure the GC and MS interface is optimized.

Issue 2: Non-Reproducible Fragmentation Patterns

  • Possible Cause: Fluctuations in ion source temperature or electron energy.

    • Solution: Ensure the mass spectrometer has reached thermal stability. Verify that the electron energy is set to the standard 70 eV for EI.

  • Possible Cause: Changes in sample concentration between runs.

    • Solution: Prepare samples with consistent concentrations. Use an internal standard for quantitative analysis.

  • Possible Cause: Inconsistent chromatographic separation in GC-MS.

    • Solution: Check the GC conditions, including the temperature program, carrier gas flow rate, and injection volume.[2]

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

1. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in split mode.

  • Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane), is suitable for separating nonpolar compounds.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program should be optimized based on the specific instrument and desired separation.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: Maintained at approximately 230°C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200.

Quantitative Data Summary

The following table summarizes the predicted key mass-to-charge ratios (m/z) and their corresponding fragment ions for this compound. This data is based on general fragmentation principles for substituted cyclohexanes, as specific experimental data for this isomer is not extensively published.

m/z (Predicted)Corresponding Fragment IonFragmentation Pathway
140[C10H20]+•Molecular Ion (M+)
125[C9H17]+Loss of a methyl radical (•CH3) from the molecular ion.
97[C7H13]+Loss of a propyl radical (•C3H7) or sequential losses.
83[C6H11]+Ring cleavage and loss of a butene molecule (C4H8).
69[C5H9]+Further fragmentation of larger ions.
55[C4H7]+Common fragment for cyclic alkanes.

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C10H20]+• m/z = 140 (Molecular Ion) M_minus_15 [C9H17]+ m/z = 125 M->M_minus_15 - •CH3 m_97 [C7H13]+ m/z = 97 M_minus_15->m_97 - C2H4 m_83 [C6H11]+ m/z = 83 M_minus_15->m_83 - C3H6 m_69 [C5H9]+ m/z = 69 m_97->m_69 - C2H4 m_55 [C4H7]+ m/z = 55 m_83->m_55 - C2H4

Caption: Predicted fragmentation pathway of this compound under EI-MS.

Troubleshooting Workflow for Mass Spectrometry Analysis

Troubleshooting_Workflow start Problem with MS Data check_signal Poor Signal-to-Noise? start->check_signal check_reproducibility Non-Reproducible Spectra? check_signal->check_reproducibility No increase_conc Increase Sample Concentration check_signal->increase_conc Yes check_stability Ensure Instrument Stability check_reproducibility->check_stability Yes end Problem Resolved check_reproducibility->end No increase_conc->end check_tune Check Instrument Tuning clean_source Clean Ion Source check_tune->clean_source clean_source->end check_gc Verify GC Conditions check_stability->check_gc consistent_prep Ensure Consistent Sample Prep check_gc->consistent_prep consistent_prep->end

Caption: A logical workflow for troubleshooting common mass spectrometry issues.

References

Selecting the correct force field for molecular mechanics of substituted cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular mechanics modeling of substituted cyclohexanes.

Frequently Asked Questions (FAQs)

Q1: Which force field should I choose for my substituted cyclohexane (B81311) simulation?

A1: The choice of force field is critical for accurate simulations and depends on the specific characteristics of your system. Here's a general guideline:

  • General Purpose Organic Molecules: MMFF94 and GAFF are widely used and parameterized for a broad range of organic molecules, including alkanes and many common functional groups.[1] They are often a good starting point for standard substituted cyclohexanes.

  • Compatibility with Biomolecular Simulations: If your substituted cyclohexane is part of a larger biomolecular system (e.g., a ligand binding to a protein), it is crucial to use a force field that is compatible with the force field used for the biomolecule. GAFF is designed to be compatible with the AMBER force field, commonly used for proteins and nucleic acids.[1] Similarly, OPLS-AA and CHARMM force fields have parameters for many organic molecules and are compatible with their respective biomolecular force fields.

  • Novel Substituents: If your cyclohexane has a novel or uncommon substituent, you may need to parameterize it yourself. GAFF and OPLS-AA provide methodologies for developing parameters for new molecules.

Here is a summary of commonly used force fields:

Force FieldStrengthsWeaknessesTypical Applications
MMFF94(s) Good for a wide variety of organic molecules; well-parameterized for common functional groups.[1]Parameterization for novel groups can be challenging.General organic chemistry, conformational analysis.
GAFF/GAFF2 Designed for compatibility with the AMBER protein force field; good for drug-like molecules.[1]May require careful parameterization for unusual functional groups.Drug design, protein-ligand binding studies.
OPLS-AA Well-parameterized for a large number of organic liquids and biomolecules.May require parameter development for novel scaffolds.[2]Solvation studies, biomolecular simulations.
AMBER Primarily a biomolecular force field, but includes GAFF for small molecules.[1]Less focused on standalone small molecule simulations.Protein-ligand interactions, nucleic acid simulations.
CHARMM A comprehensive biomolecular force field with good support for lipids and carbohydrates; includes CGenFF for small molecules.Parameterization of new molecules can be complex.Biomolecular simulations, membrane-protein interactions.

Q2: My simulation of a substituted cyclohexane is crashing or giving unrealistic energies. What are the common causes?

A2: Simulation instability can arise from several factors. Here are some common troubleshooting steps:

  • Check Your Initial Geometry: A high-energy initial structure is a frequent cause of simulation failure. Ensure your starting conformation is reasonable and has been minimized before running dynamics. Avoid steric clashes between the substituent and the cyclohexane ring or with other molecules in the system.

  • Verify Force Field Parameters: Incorrect or missing force field parameters, especially for dihedral angles, can lead to unrealistic molecular geometries and high energies. If you have parameterized a novel substituent, double-check your atom types, charges, and torsional parameters.

  • Energy Minimization: Always perform a robust energy minimization of your system before starting a molecular dynamics simulation. This helps to relax any steric clashes and brings the system to a local energy minimum.

  • Integration Timestep: A timestep that is too large can cause the simulation to become unstable. For all-atom simulations, a timestep of 1-2 fs is typically recommended. If you observe high-frequency vibrations causing instability, consider reducing the timestep.

  • Examine the Output Files: Carefully inspect the output and log files from your simulation for any error messages or warnings. These can often provide specific clues about the source of the problem.

Q3: How can I validate the results of my molecular mechanics calculations for a substituted cyclohexane?

A3: It is essential to compare your computational results with experimental data to validate the accuracy of your chosen force field and simulation protocol. Here are some key validation methods:

  • Conformational Energies (A-values): The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is known as the A-value.[3] You can calculate this energy difference from your simulations and compare it to experimentally determined A-values from the literature.[3][4][5][6]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of cyclohexanes in solution.

    • J-coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation.[7] By comparing your calculated dihedral angles to those derived from experimental J-couplings, you can assess the accuracy of your predicted conformation. For chair conformations, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[7][8]

    • NOE (Nuclear Overhauser Effect): NOE data provides information about through-space distances between protons, which can be used to further refine and validate your conformational model.

Troubleshooting Guides

Problem 1: The calculated A-value for my substituted cyclohexane does not match the experimental value.

  • Possible Cause: The force field parameters, particularly the torsional parameters governing the rotation around the bond connecting the substituent to the ring, may not be accurate for your specific molecule.

  • Troubleshooting Steps:

    • Try a Different Force Field: If you are using a general force field, try another one to see if it provides better agreement with the experimental A-value.

    • Refine Torsional Parameters: If you have a novel substituent, you may need to refine the dihedral parameters. This typically involves performing quantum mechanics (QM) calculations to obtain a potential energy surface for the rotation around the bond of interest and then fitting the molecular mechanics torsional parameters to this surface.

    • Check Experimental Conditions: Ensure that the experimental A-value you are comparing to was measured under conditions (e.g., solvent, temperature) that are comparable to your simulation setup.

Problem 2: My simulation shows an incorrect chair-flip equilibrium or unrealistic ring puckering.

  • Possible Cause: The force field may not accurately represent the potential energy surface for the cyclohexane ring inversion. This can be due to inadequate torsional parameters for the ring itself or incorrect van der Waals parameters for the substituent leading to exaggerated steric interactions.

  • Troubleshooting Steps:

    • Analyze Ring Puckering Parameters: Most molecular dynamics analysis software can calculate ring puckering coordinates (e.g., Cremer-Pople parameters). Analyze these to quantify the ring conformation and compare it to known values for cyclohexane.

    • Force Field Comparison: As with A-values, testing different force fields can reveal which one best reproduces the expected ring conformation.

    • Visualize the Trajectory: Carefully visualize the simulation trajectory to identify any unrealistic distortions of the cyclohexane ring. This can help pinpoint which interactions might be causing the issue.

Experimental Protocols

Protocol 1: Calculating the A-value of a Monosubstituted Cyclohexane

  • Build Initial Structures: Construct two initial structures for your substituted cyclohexane: one with the substituent in the axial position and one with it in the equatorial position.

  • Energy Minimization: Perform a thorough energy minimization on both conformers using your chosen force field.

  • Calculate Potential Energies: After minimization, calculate the potential energy of both the axial and equatorial conformers.

  • Determine the A-value: The A-value is the difference in energy between the axial and equatorial conformers: ΔG = E_axial - E_equatorial

  • Compare to Experimental Data: Compare your calculated A-value to the experimental value from the literature.

Protocol 2: Setting up a Molecular Dynamics Simulation of a Substituted Cyclohexane in GROMACS

  • Prepare the Topology:

    • Generate a coordinate file (.gro or .pdb) for your substituted cyclohexane.

    • Use a tool like gmx pdb2gmx or an external server like CHARMM-GUI to generate the molecular topology (.top) file. For novel substituents, you will need to generate the parameters (e.g., using antechamber for GAFF) and include them in your topology.

  • Define the Simulation Box: Use gmx editconf to define the simulation box size and shape around your molecule.

  • Solvation: Use gmx solvate to add solvent (e.g., water) to the simulation box.

  • Add Ions: Use gmx grompp and gmx genion to add ions to neutralize the system and achieve a desired salt concentration.

  • Energy Minimization: Perform energy minimization using gmx grompp and gmx mdrun.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production Run: Run the production molecular dynamics simulation for the desired length of time using gmx mdrun.

  • Analysis: Analyze the resulting trajectory to calculate properties of interest, such as conformational populations, dihedral angles, and RMSD.

Visualizations

ForceFieldSelection start Start: Select a Force Field is_biomolecular Is the cyclohexane part of a biomolecular system? start->is_biomolecular has_novel_substituent Does the cyclohexane have a novel substituent? is_biomolecular->has_novel_substituent No choose_compatible_ff Choose a compatible force field: GAFF (for AMBER) OPLS-AA CHARMM (CGenFF) is_biomolecular->choose_compatible_ff Yes choose_general_ff Choose a general organic force field: MMFF94 GAFF has_novel_substituent->choose_general_ff No parameterize Parameterize the novel substituent has_novel_substituent->parameterize Yes choose_compatible_ff->has_novel_substituent run_simulation Run Simulation choose_general_ff->run_simulation parameterize->choose_general_ff

Caption: A flowchart to guide the selection of an appropriate force field.

TroubleshootingWorkflow start Simulation Fails or Gives Unrealistic Results check_geometry Check Initial Geometry for Steric Clashes start->check_geometry check_params Verify Force Field Parameters check_geometry->check_params Geometry OK energy_minimize Perform Thorough Energy Minimization check_geometry->energy_minimize Clashes Found check_timestep Check Integration Timestep check_params->check_timestep Parameters OK reparameterize Refine/Correct Parameters check_params->reparameterize Errors Found reduce_timestep Reduce Timestep check_timestep->reduce_timestep Too Large run_simulation Rerun Simulation check_timestep->run_simulation Timestep OK energy_minimize->check_params reparameterize->run_simulation reduce_timestep->run_simulation

Caption: A workflow for troubleshooting common simulation problems.

References

Navigating the Separation of Tetramethylcyclohexane Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for predicting and troubleshooting the elution order of tetramethylcyclohexane isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary factor determining the elution order of tetramethylcyclohexane isomers on a non-polar GC column?

A1: The primary determinant of elution order for non-polar compounds like tetramethylcyclohexane isomers on a non-polar stationary phase is their boiling point. As a general rule, isomers with lower boiling points are more volatile and will therefore travel through the column faster, resulting in earlier elution times.[1][2]

Q2: How does molecular structure influence the boiling point and, consequently, the elution order?

A2: Molecular structure plays a crucial role in determining the boiling point of an isomer. Key factors include:

  • Branching: Increased branching generally leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point and earlier elution.

  • Symmetry and Shape: More symmetrical and compact isomers tend to have lower boiling points. For instance, geminal dimethyl groups (two methyl groups on the same carbon) can decrease the boiling point compared to vicinal substitution.

  • cis/trans Isomerism: Cis isomers, where substituent groups are on the same side of the ring, often have a slight molecular dipole, leading to stronger intermolecular dipole-dipole interactions and a higher boiling point compared to their non-polar trans counterparts.[2][3] However, the overall molecular shape and its ability to pack efficiently can sometimes override this effect.

Q3: What is the expected elution order of tetramethylcyclohexane isomers on a standard non-polar column like a DB-1 or HP-5?

A3: The expected elution order will generally follow an increase in the isomers' boiling points. Based on available data, the predicted elution order is from lowest to highest boiling point. The following table summarizes known boiling points and Kovats retention indices to aid in prediction.

Data Presentation: Physicochemical Properties and Elution Order Prediction

This table summarizes the available boiling point and Kovats retention index data for various tetramethylcyclohexane isomers. The predicted elution order on a standard non-polar column is based on ascending boiling point.

IsomerStructureBoiling Point (°C)Kovats Retention Index (Non-Polar Column)Predicted Elution Order
1,1,3,5-TetramethylcyclohexaneC[C@H]1CC(C)(C)C--INVALID-LINK--C1148 (at 260 mmHg)8901
cis-1,1,3,5-TetramethylcyclohexaneC[C@H]1CC(C)(C)C--INVALID-LINK--C1152.6~8902
1,2,3,4-TetramethylcyclohexaneCC1CCCC(C)C1C160.4[1]Not available3
cis,cis,trans-1,2,4,5-TetramethylcyclohexaneC[C@@H]1C--INVALID-LINK----INVALID-LINK--C[C@H]1C165[4]~1050[5]4
cis-1,1,2,4-TetramethylcyclohexaneCC1CCC(C)(C)C(C)C1165.5 (Predicted)Not available5

Experimental Protocols

A reliable starting point for the GC analysis of C10H20 cycloalkane isomers is outlined below. Optimization may be necessary based on the specific mixture and available instrumentation.

Recommended GC Method for Tetramethylcyclohexane Isomer Separation

ParameterRecommended Setting
Column Non-polar capillary column (e.g., DB-1, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) to avoid peak broadening
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 5 minutes- Ramp: 2-5 °C/min to 180 °C- Final Hold: Hold at 180 °C for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N₂) 25 mL/min

Troubleshooting Guide

Issue: Unexpected Elution Order or Poor Separation

If your experimental results deviate from the predicted elution order or show poor resolution, follow this troubleshooting workflow.

G start Unexpected Elution Order or Poor Resolution check_column Step 1: Verify Column Type start->check_column is_nonpolar Is the column a standard non-polar phase (e.g., DB-1, HP-5)? check_column->is_nonpolar check_method Step 2: Review GC Method is_nonpolar->check_method Yes solution_column Action: Use a non-polar column for boiling point-based elution. is_nonpolar->solution_column No is_optimized Is the temperature ramp slow enough for separation (e.g., 2-5 °C/min)? check_method->is_optimized check_sample Step 3: Assess Sample Integrity is_optimized->check_sample Yes solution_method Action: Decrease ramp rate. Optimize flow and temperature. is_optimized->solution_method No is_pure Are reference standards pure? Is the sample matrix clean? check_sample->is_pure solution_sample Action: Verify standard purity. Consider sample cleanup. is_pure->solution_sample No end_good Problem Resolved is_pure->end_good Yes solution_column->end_good solution_method->end_good solution_sample->end_good G cluster_properties Molecular Properties cluster_physchem Physicochemical Characteristics cluster_gc Gas Chromatography System branching Branching boiling_point Boiling Point branching->boiling_point decreases van_der_waals Van der Waals Forces branching->van_der_waals decreases symmetry Symmetry & Shape symmetry->boiling_point decreases symmetry->van_der_waals decreases polarity Molecular Polarity (cis/trans) polarity->boiling_point increases (generally) interaction Interaction with Non-Polar Stationary Phase boiling_point->interaction inversely related to volatility van_der_waals->boiling_point elution_time Elution Time interaction->elution_time determines

References

Correcting baseline distortion in NMR spectra of non-polar compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectroscopy

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct baseline distortions in NMR spectra, particularly for non-polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of baseline distortion in NMR spectra?

Baseline distortions in 1D NMR spectra can appear as rolling, curved, or displaced baselines relative to the ideal flat line at zero intensity.[1] These distortions are significant as they can impede accurate peak assignment and quantification, which is especially critical for analyzing low-concentration samples or complex mixtures.[2][3]

The main causes include:

  • Corruption of early data points in the Free Induction Decay (FID): This is a major cause, often resulting from pulse breakthrough where the detector needs time to recover from the high-power radiofrequency pulse.[3][4] This corruption introduces low-frequency modulations that manifest as baseline distortions after Fourier transformation.[2]

  • Acoustic Ringing: Particularly prevalent in modern spectrometers with cryoprobes, acoustic ringing can create baseline curvature that affects quantitative analysis.[5]

  • Detector Saturation: If a sample is highly concentrated, the intense signal can saturate the detector, leading to baseline artifacts.[6]

  • Broad Signals: The presence of very broad peaks from macromolecules or the sample matrix can be difficult to distinguish from the actual baseline, complicating correction efforts.[5][7]

  • Improper Spectrometer Settings: Suboptimal acquisition parameters, such as an insufficient acquisition time or a poorly set receiver gain, can lead to baseline issues.[8][9]

  • Hardware Issues: Although less common, problems with spectrometer hardware, like malfunctioning vibration dampers, can introduce baseline noise and distortions.[10]

Q2: How can I prevent baseline distortions during sample preparation?

Proper sample preparation is crucial for minimizing potential baseline problems.

  • Optimize Concentration: Avoid overly concentrated samples that can lead to detector saturation and signal broadening.[6] Conversely, extremely dilute samples might require a high receiver gain, amplifying baseline noise.[10]

  • Ensure Homogeneity: The sample must be homogenous. Insoluble particles can severely degrade spectral quality. Filter the sample if necessary by placing a small plug of glass wool in a Pasteur pipette or using a syringe filter.[10][11]

  • Use High-Quality NMR Tubes: Poor quality or damaged NMR tubes can distort the magnetic field homogeneity. Never place NMR tubes in an oven to dry, as the heat can cause them to warp.[12]

  • Sufficient Sample Volume: Use an adequate volume of solvent (typically ~0.6-0.7 mL for a standard 5 mm tube) to ensure the sample is centered correctly within the NMR coil. This helps in achieving good shimming.[12]

Q3: Which acquisition parameters are critical for achieving a flat baseline?

Optimizing acquisition parameters can prevent many common baseline problems.

  • Acquisition Time (at): The acquisition time must be long enough to prevent the truncation of the FID, which can cause baseline distortions and affect integration.[8]

  • Relaxation Delay (d1): To ensure accurate quantification, the relaxation delay between pulses should be at least five times the T1 (spin-lattice relaxation time) of the slowest relaxing nucleus in the sample when using a 90° pulse angle.[8][9]

  • Receiver Gain (rg): The receiver gain should be set to an optimal value to avoid signal clipping (ADC overflow) from a signal that is too strong, or the unnecessary amplification of noise for a weak signal.[6][12] Many modern spectrometers have an automatic gain setting (autogain) that is usually effective.[12]

  • Pulse Angle: For highly concentrated samples causing detector overload, reducing the tip angle (e.g., from 90° to 30° or 45°) can limit the amount of signal that reaches the detector, thereby reducing artifacts.[6][9]

Q4: What are the common software-based methods for baseline correction?

Several algorithms are available in NMR processing software to correct baseline distortions after data acquisition. The choice of method depends on the nature of the distortion.[10]

Baseline Correction MethodPrincipleAdvantagesDisadvantagesBest For
Polynomial Fit Fits the baseline to a polynomial function (e.g., 3rd, 5th order) and subtracts it from the spectrum.[7][10]Simple, computationally fast, and effective for simple distortions.[10]Can over-correct and distort broad peaks if the polynomial order is too high. May not handle complex distortions well.[7][10]Simple, gently rolling baselines without very broad peaks.[7]
Whittaker Smoother A penalized least squares method that balances fitting the baseline points with the smoothness of the baseline curve.[13][14]Generally robust and highly effective for a wide variety of baseline distortions, including those in spectra with both broad and sharp peaks.[4][13][14]Can be more computationally intensive than a simple polynomial fit.[10]Complex baseline distortions in spectra containing signals of varying widths.[14]
Bernstein Polynomial Fit Uses Bernstein basis polynomials to model the baseline.Can sometimes provide a better fit than standard polynomial methods for certain types of distortions.[13]Similar to polynomial fits, the order must be chosen carefully to avoid distorting real signals.An alternative to standard polynomial fitting when the latter gives unsatisfactory results.
Multipoint Correction (Manual) The user manually selects points in signal-free regions of the spectrum to define the baseline.[13][15]Gives the user complete control, which can be very effective for complex spectra where automated methods fail.[7]Time-consuming and its success is dependent on the user's skill and ability to correctly identify signal-free regions.[5]Complex spectra where automated algorithms struggle to distinguish broad peaks from the baseline.[7][13]

Q5: How do I choose the right baseline correction method for my spectrum?

The best approach often involves some trial and error.

  • Start with an automated method: For most routine spectra, an automated method like the Whittaker Smoother or a low-order Polynomial Fit will work well.[13]

  • Inspect the result: After applying a correction, carefully examine the spectrum. Pay close attention to broad peaks to ensure they have not been distorted or treated as part of the baseline.[13]

  • Adjust parameters: If an automated method provides a suboptimal result, try adjusting its parameters, such as the polynomial order or the smoothing factor.[7][13] It is often better to correct a smaller spectral range containing the peaks of interest rather than the entire spectrum.[7]

  • Use manual correction as a last resort: If automated methods fail, particularly with spectra containing very broad signals or complex artifacts, manual multipoint baseline correction is the next best option.[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and correcting baseline distortion issues.

G Troubleshooting Workflow for NMR Baseline Distortion start Distorted Baseline Observed check_sample 1. Review Sample Preparation start->check_sample q_sample Sample OK? check_sample->q_sample resample Re-prepare Sample: - Check concentration - Filter if needed - Use quality tube q_sample->resample No check_acq 2. Review Acquisition Parameters q_sample->check_acq Yes resample->start Retry q_acq Parameters OK? check_acq->q_acq reacquire Re-acquire Spectrum: - Increase relaxation delay (d1) - Check receiver gain (rg) - Reduce pulse angle if needed q_acq->reacquire No check_proc 3. Apply Processing Correction q_acq->check_proc Yes reacquire->start Retry try_auto Try Automated Correction (e.g., Whittaker Smoother, Polynomial Fit) check_proc->try_auto q_auto Correction Successful? try_auto->q_auto try_manual Try Manual Multipoint Correction q_auto->try_manual No end_ok Baseline Corrected q_auto->end_ok Yes q_manual Correction Successful? try_manual->q_manual q_manual->end_ok Yes contact_support Contact Instrument Manager (Possible Hardware Issue) q_manual->contact_support No

Caption: Logical workflow for troubleshooting NMR baseline distortion.

Experimental Protocol: Manual Multipoint Baseline Correction

This protocol describes a general procedure for performing manual baseline correction using software like TopSpin, Mnova, or VnmrJ. This method is useful when automated algorithms fail.[7][13]

Objective: To define the spectral baseline by selecting points in signal-free regions and applying a polynomial or spline fit through these points.

Methodology:

  • Process the Spectrum: Perform initial processing steps such as Fourier transformation, apodization (window function), and phase correction. Ensure the spectrum is correctly phased before attempting baseline correction.[13]

  • Enter Baseline Correction Mode: Open the baseline correction tool in your NMR software. This is often found under a "Processing" tab. Select the multipoint or manual correction option.[13][15]

  • Identify Baseline Regions: Display the full spectrum and identify regions that are free of any signals, including small impurities or spinning sidebands. It is crucial to have signal-free regions at both ends of the desired spectral window to properly anchor the baseline.[7][15]

  • Select Baseline Points: Use the mouse cursor to select points within these identified baseline regions.

    • Place points across the entire spectral width you wish to correct.

    • Do not place points too close to the base of any peak.[15]

    • The goal is to define the curve of the distorted baseline, not to select points within peak regions.[15]

  • Fit and Apply the Correction: Once a sufficient number of points have been selected, instruct the software to fit a curve (often a polynomial or spline fit) through these points and subtract it from the spectrum.[15] Most software will show a preview of the calculated baseline before applying it.

  • Evaluate the Result: After the correction is applied, carefully inspect the new baseline. Check for any new distortions that may have been introduced, particularly around broad peaks.

  • Iterate if Necessary: If the correction is not satisfactory, undo the operation (unbc in some systems) and re-select the baseline points, paying closer attention to problematic regions.[15] You may also try adjusting the order of the polynomial fit if that option is available.[7]

  • Save the Corrected Spectrum: Once a flat, zero-centered baseline is achieved, save the processed data.

References

Technical Support Center: Stereochemical Assignment of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties in the stereochemical assignment of 1,2,3,4-tetramethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is assigning the stereochemistry of this compound so challenging?

A1: The difficulty in assigning the stereochemistry of this compound arises from a combination of factors:

  • Multiple Chiral Centers: The molecule has four stereogenic centers (C1, C2, C3, and C4), which leads to a large number of potential stereoisomers (2⁴ = 16).

  • Meso Compounds: The presence of symmetry in certain configurations (e.g., the all-cis isomer) reduces the number of unique stereoisomers, as these specific isomers are achiral meso compounds.[1] Identifying these symmetric isomers is a crucial step.

  • Complex Conformational Analysis: Each stereoisomer exists as an equilibrium of two chair conformations. The stability of each conformer is determined by a complex interplay of steric interactions, including 1,3-diaxial and gauche interactions between the four methyl groups.[2][3] Predicting the lowest energy conformer, which is essential for interpreting spectroscopic data, is non-trivial.

  • Spectral Overlap: The proton (¹H) and carbon (¹³C) NMR spectra of mixtures can be highly complex, with overlapping signals from different isomers and conformers, making unambiguous assignment difficult.

Q2: How can I predict the most stable chair conformation for a given stereoisomer?

A2: To predict the most stable conformation, you must analyze the steric strain in both chair forms of the isomer. The conformer with the lower total strain energy will be more populated at equilibrium. The general principle is that conformations with more substituents in equatorial positions are favored.[4]

The process involves:

  • Drawing both chair conformations for the specific isomer (e.g., cis,trans,cis).

  • Identifying all steric interactions for each conformer. The most significant are:

    • 1,3-Diaxial Interactions: Repulsion between an axial substituent and other axial groups (or hydrogens) on the same face of the ring.[5] An axial methyl group has two such interactions with axial hydrogens, creating significant strain.[3]

    • Gauche Butane Interactions: Steric strain between substituents on adjacent carbons that have a 60° dihedral angle, which is typical for an axial-equatorial or equatorial-equatorial relationship on adjacent carbons.[2][6]

  • Summing the energy costs of these interactions (see Table 1) to estimate the total strain energy for each conformer.

  • The conformer with the lower total strain energy is the more stable one.

Troubleshooting Guides

Problem 1: My ¹H NMR spectrum is broad and poorly resolved, making it impossible to assign stereochemistry.

Solution: At room temperature, rapid ring flipping between chair conformations can average the signals for axial and equatorial protons, leading to broad peaks or a single averaged signal.[7][8]

  • Recommendation 1: Variable-Temperature (VT) NMR. Lowering the temperature of the NMR experiment can slow down the rate of chair-chair interconversion.[7] Below the coalescence temperature, the signals for the individual conformers will "freeze out," resulting in separate, sharper peaks for the axial and equatorial methyl groups of the major conformer. This allows for more accurate measurement of chemical shifts and coupling constants.

  • Recommendation 2: Use 2D NMR Techniques. Even with signal overlap, 2D NMR can help. A COSY (Correlation Spectroscopy) experiment will establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will correlate protons to their attached carbons and nearby carbons, respectively.

Problem 2: I cannot distinguish between isomers where methyl groups are close in space (e.g., 1,2-cis) versus far apart.

Solution: Standard 1D and 2D NMR techniques that rely on through-bond connectivity (like COSY) cannot solve this problem. You need an experiment that detects through-space proximity.

  • Recommendation: Nuclear Overhauser Effect (NOE) Spectroscopy. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are the definitive methods for this task.[9][10]

    • An NOE cross-peak between the protons of two methyl groups indicates they are close in space (typically < 5 Å).

    • This is invaluable for distinguishing, for example, a cis-1,2 relationship (one axial, one equatorial) from a trans-1,2 relationship (both equatorial), as the former will show a strong NOE.[10]

Data Presentation

Table 1: Estimated Energy Costs for Common Steric Interactions

This table provides values derived from simpler substituted cyclohexanes and alkanes, which can be used to estimate the relative strain energies of this compound conformers.

Interaction TypeDescriptionEstimated Energy Cost (kJ/mol)Estimated Energy Cost (kcal/mol)
Me-H 1,3-Diaxial An axial methyl group interacting with one axial hydrogen. Each axial Me has two such interactions.3.80.9
Total for one axial Me The total strain for one axial methyl group due to two Me-H 1,3-diaxial interactions.7.61.8
Me-Me Gauche Butane Two methyl groups on adjacent carbons in a gauche relationship (60° dihedral angle).3.80.9
Me-Me 1,3-Diaxial Two axial methyl groups on C1 and C3. This interaction is highly destabilizing.> 23> 5.5

Data compiled and adapted from sources discussing monosubstituted and disubstituted cyclohexanes.[2][3][11][12][13]

Experimental Protocols & Visualizations

Protocol 1: General Workflow for Stereochemical Assignment

This protocol outlines a systematic approach combining computational and experimental methods for unambiguous stereochemical assignment.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Computational Analysis cluster_3 Assignment A Synthesize Mixture of This compound Isomers B Isolate Single Stereoisomer (e.g., via Chromatography) A->B C Acquire 1D NMR (¹H, ¹³C) B->C F Propose Possible Stereoisomers B->F D Acquire 2D NMR (COSY, HSQC, NOESY) C->D E Acquire Variable- Temperature NMR Data D->E I Correlate Experimental Data (NOEs, J-couplings) with Predicted Low-Energy Structure E->I G Perform Conformational Search & Energy Minimization (DFT, Molecular Mechanics) F->G H Calculate Relative Energies and Predict Major Conformer G->H H->I J Final Stereochemical Assignment I->J G start Start with a single stereoisomer draw_chairs Draw both chair conformations (Conformer A and Conformer B) start->draw_chairs analyze_A Analyze Conformer A: - Identify axial/equatorial groups - Count 1,3-diaxial interactions - Count gauche interactions draw_chairs->analyze_A analyze_B Analyze Conformer B: - Identify axial/equatorial groups - Count 1,3-diaxial interactions - Count gauche interactions draw_chairs->analyze_B sum_strain_A Calculate Total Strain Energy for Conformer A analyze_A->sum_strain_A sum_strain_B Calculate Total Strain Energy for Conformer B analyze_B->sum_strain_B compare Compare Strain Energies: Energy(A) vs. Energy(B) sum_strain_A->compare sum_strain_B->compare result_A Conformer A is more stable compare->result_A Energy(A) < Energy(B) result_B Conformer B is more stable compare->result_B Energy(B) < Energy(A) result_eq Conformers have equal stability compare->result_eq Energy(A) = Energy(B) G cluster_cis cis-1,2-dimethyl cluster_trans trans-1,2-dimethyl cluster_spectrum Conceptual NOESY Spectrum C1_cis C1-Me (axial) C2_cis C2-Me (equatorial) C1_cis->C2_cis Strong NOE (< 5 Å apart) C1_trans C1-Me (equatorial) C2_trans C2-Me (equatorial) x1 y1 x1->y1 x2 x1->x2 y2 diag1 Me₁ diag2 Me₂ crosspeak NOE

References

Validation & Comparative

Comparative Stability of 1,2,3,4-Tetramethylcyclohexane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the conformational isomerism and relative stability of substituted cyclohexanes is paramount for predicting molecular interactions and designing novel therapeutics. This guide provides a comparative analysis of the stability of 1,2,3,4-tetramethylcyclohexane stereoisomers, supported by established principles of conformational analysis and outlining key experimental and computational methodologies.

The stability of substituted cyclohexane (B81311) isomers is primarily dictated by the steric strain arising from the spatial arrangement of substituents on the chair conformation, the most stable conformation of the cyclohexane ring.[1] Substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulkier groups preferentially occupy the equatorial position to minimize steric strain.[2][3] The relative stability of the various stereoisomers of this compound can, therefore, be predicted by analyzing the number of axial and equatorial methyl groups in their most stable chair conformations.

Stereoisomers of this compound

This compound has four stereocenters, leading to a number of possible stereoisomers. These can be broadly classified based on the relative orientation (cis or trans) of the methyl groups. The key stereoisomers for stability comparison include:

  • All-cis isomer: All four methyl groups are on the same side of the ring.

  • Cis,cis,trans isomers: Three methyl groups are on one side and one on the opposite side.

  • Cis,trans,cis isomers: Methyl groups at C1/C2 and C3/C4 are cis, while the C2/C3 relationship is trans.

  • Trans,cis,trans isomers: Methyl groups at C1/C2 and C3/C4 are trans, while the C2/C3 relationship is cis.

  • All-trans isomer: Methyl groups alternate on opposite sides of the ring.

Comparative Stability Analysis

Based on these principles, the isomer that can adopt a chair conformation with the maximum number of methyl groups in the equatorial position will be the most stable. Conversely, isomers forced to have multiple axial methyl groups will be significantly less stable.

The following table summarizes the predicted stability ranking of the major stereoisomers of this compound based on the number of axial methyl groups in their most stable chair conformation.

Stereoisomer Configuration (Relative)Most Stable Chair Conformation (Axial/Equatorial Me groups)Estimated Number of Axial Methyl GroupsPredicted Relative Stability
trans,cis,trans-1,2,3,41e,2e,3e,4e0Most Stable
cis,cis,trans-1,2,3,41a,2e,3e,4e or 1e,2a,3e,4e or 1e,2e,3a,4e or 1e,2e,3e,4a1Stable
cis,trans,cis-1,2,3,41a,2e,3e,4a or 1e,2a,3a,4e2Less Stable
all-cis-1,2,3,41a,2e,3a,4e2Less Stable
all-trans-1,2,3,41a,2e,3a,4e2Less Stable

Note: The stability ranking is a qualitative prediction. Actual energy differences would require specific experimental measurements or high-level computational studies.

Experimental and Computational Protocols for Stability Determination

Precise quantitative data on the relative stabilities of cyclohexane isomers is obtained through a combination of experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful method for determining the equilibrium constant between different conformers, from which the free energy difference (ΔG°) can be calculated.[5][6][7]

Methodology:

  • Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated dichloromethane, CD₂Cl₂).

  • Variable-Temperature NMR: ¹H or ¹³C NMR spectra are acquired over a range of temperatures, typically starting from room temperature and gradually decreasing to as low as -100 °C or below.[5]

  • Coalescence Temperature: As the temperature is lowered, the rate of chair-chair interconversion slows down. At a specific temperature, known as the coalescence temperature, the signals for the axial and equatorial groups broaden and merge.

  • Low-Temperature Spectra: At temperatures below coalescence, distinct signals for each conformer (if they have different energies) can be observed.

  • Integration and Equilibrium Constant: The relative populations of the conformers are determined by integrating the corresponding signals in the low-temperature spectrum. The equilibrium constant (K_eq) is the ratio of the populations of the two conformers.

  • Free Energy Calculation: The standard free energy difference (ΔG°) between the conformers is calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the measurement was taken.

Computational Protocol: Ab Initio Calculations

Computational chemistry provides a theoretical means to calculate the energies of different conformers and predict their relative stabilities.[8][9][10]

Methodology:

  • Structure Building: The 3D structures of the different stereoisomers and their possible chair and boat conformations are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[11]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energies, including ZPVE and thermal corrections to the Gibbs free energy, are calculated for each conformer.

  • Relative Stability Determination: The relative stability of the isomers is determined by comparing their calculated Gibbs free energies. The conformer with the lowest free energy is the most stable.

Visualization of Conformational Analysis

The logical workflow for determining the most stable isomer involves identifying all possible stereoisomers, analyzing their chair conformations, and comparing their relative energies based on steric strain.

G Workflow for Determining Isomer Stability cluster_0 Isomer Identification cluster_1 Conformational Analysis cluster_2 Stability Comparison a Identify all stereoisomers of This compound b For each isomer, draw both chair conformations a->b c Identify axial and equatorial positions of methyl groups b->c d Determine the more stable chair conformer for each isomer c->d e Estimate steric strain based on 1,3-diaxial and gauche interactions d->e f Rank isomers by the stability of their most stable conformer e->f

Caption: A flowchart illustrating the logical steps for the conformational analysis and stability comparison of this compound isomers.

The relationship between the different chair conformations and the energetic preference for equatorial substitution is a key concept in this analysis.

G Chair Interconversion and Substituent Stability cluster_0 Chair Conformations cluster_1 Energetic Considerations A Chair Conformation 1 (e.g., 1a,2e,3a,4e) B Chair Conformation 2 (e.g., 1e,2a,3e,4a) A->B Ring Flip C Higher Energy (More Axial Groups) A->C Contributes to B->A Ring Flip D Lower Energy (More Equatorial Groups) B->D Contributes to

Caption: Diagram showing the ring flip between two chair conformations and the corresponding energy implications based on the number of axial versus equatorial substituents.

References

A Researcher's Guide to DFT Calculations for Validating 1,2,3,4-Tetramethylcyclohexane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of substituted cyclohexanes like 1,2,3,4-tetramethylcyclohexane is crucial for predicting molecular interactions and properties. Density Functional Theory (DFT) calculations offer a powerful tool for this analysis, but their accuracy must be validated against experimental data or higher-level computational methods. This guide provides a framework for performing and validating DFT calculations on this compound, drawing comparisons from established methodologies for analogous sterically hindered cyclohexane (B81311) derivatives.

Introduction to Cyclohexane Conformations

Cyclohexane and its derivatives are not planar molecules and primarily adopt a low-energy "chair" conformation to minimize both angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). For most substituents, the equatorial position is energetically favored to avoid 1,3-diaxial interactions, a form of steric hindrance.[1] However, in molecules with multiple bulky substituents, such as this compound, significant steric strain can compel the ring to adopt higher-energy conformations like the "boat" or "twist-boat" forms.[1][2] The chair form is typically the most stable conformation for cyclohexane and its analogues.[2] The boat conformation is generally not a stable form.[2] The "twist" or "skew boat" conformation is an intermediate in the interconversion of two boat forms.[2]

A Comparative Case Study: cis-1,4-di-tert-butylcyclohexane

Direct computational data for this compound is scarce. However, cis-1,4-di-tert-butylcyclohexane serves as an excellent, well-researched analog due to the significant steric bulk of the tert-butyl groups, which mimics the steric hindrance expected in polysubstituted cyclohexanes.[1] Experimental techniques like low-temperature ¹³C NMR spectroscopy, complemented by computational methods such as molecular mechanics (MM3 and MM4), ab initio calculations, and DFT, have been instrumental in elucidating its conformational preferences.[1]

Studies have shown that cis-1,4-di-tert-butylcyclohexane predominantly adopts a twist-boat conformation.[1] This is because a chair conformation would force one of the bulky tert-butyl groups into an axial position, resulting in severe 1,3-diaxial steric strain. The molecule relieves this strain by adopting a twist-boat conformation where both bulky groups can reside in pseudo-equatorial positions.[1]

Quantitative Conformational Energy Data for cis-1,4-di-tert-butylcyclohexane

The following table summarizes the experimentally determined and computationally calculated relative free energies for the interconversion between the twist-boat and chair conformations of cis-1,4-di-tert-butylcyclohexane. This data provides a benchmark for the expected accuracy of DFT calculations on sterically hindered cyclohexanes.

MethodΔG° (Twist-Boat vs. Chair) (kcal/mol)Reference
Experimental (¹³C NMR)5.5[1]
MM35.43[1]
MM45.86[1]
B3LYP/6-31G(d)5.9[1]

Based on the data for its di-tert-butyl analog, it is highly probable that certain stereoisomers of this compound will also favor a non-chair conformation, likely a twist-boat, to minimize the steric strain from the four methyl groups.[1] In a chair conformation, some methyl groups would be forced into axial positions, leading to significant 1,3-diaxial interactions.[1]

Experimental Protocols for Validation

A standard workflow for the experimental and computational analysis of cyclohexane conformations would involve the following steps:[3]

  • Synthesis and Purification: The initial step involves the synthesis of the target molecule, in this case, this compound, followed by rigorous purification to eliminate any impurities that might interfere with spectroscopic analysis.[3]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique. By analyzing the spectra at temperatures where the interconversion between conformers is slow on the NMR timescale, the individual conformers can be observed and their populations determined from the integration of their respective signals.[1]

    • Calculation of Free Energy Difference: The difference in Gibbs free energy (ΔG°) between the conformers can be calculated from the equilibrium constant (K), which is derived from the population ratio, using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[1]

  • Computational Modeling (DFT):

    • Conformer Search: A systematic search for all possible low-energy conformations (chair, boat, twist-boat, etc.) of the molecule is performed.

    • Geometry Optimization: The geometry of each identified conformer is optimized to find the local energy minimum on the potential energy surface.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

    • Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, often with corrections for ZPVE. The relative free energies are calculated by including the thermal corrections to the Gibbs free energy.[1]

    • Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state search is conducted. The resulting transition state structure is characterized by the presence of a single imaginary frequency.[1]

DFT Calculation Workflow

The following diagram illustrates a typical workflow for performing DFT calculations to validate the conformations of a substituted cyclohexane like this compound.

DFT_Workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_validation Validation cluster_output Output start Define Stereoisomer of This compound conformer_search Perform Conformer Search (e.g., Molecular Mechanics) start->conformer_search Identify potential low-energy structures geom_opt Geometry Optimization of each conformer (e.g., B3LYP/6-31G(d)) conformer_search->geom_opt Input initial geometries freq_calc Frequency Calculation (Confirm minima, obtain thermo data) geom_opt->freq_calc Optimized structures energy_calc Calculate Relative Energies (ΔE, ΔH, ΔG) freq_calc->energy_calc Thermodynamic corrections ts_search Transition State Search (for interconversion barriers) energy_calc->ts_search Identify key conformers compare_exp Compare with Experimental Data (e.g., NMR) energy_calc->compare_exp Calculated relative energies ts_search->compare_exp final_analysis Validated Conformational Energy Landscape compare_exp->final_analysis Validate computational method

A typical workflow for DFT calculations and validation.

Conclusion

References

A Comparative Guide to Experimental and Computational NMR Shifts of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational methodologies for determining the Nuclear Magnetic Resonance (NMR) chemical shifts of 1,2,3,4-tetramethylcyclohexane. Due to the absence of a comprehensive published study directly comparing experimental and computational NMR data for this specific molecule, this guide outlines established protocols for similar cyclohexane (B81311) derivatives and presents an illustrative comparison.

Data Presentation

The following table demonstrates how experimental and computational ¹H and ¹³C NMR chemical shift data for a specific stereoisomer of this compound, such as the (1r,2c,3t,4t)-isomer, would be presented for a direct comparison. The experimental values presented here are hypothetical and serve as a template for researchers conducting such an analysis.

Atom Experimental ¹H Shift (ppm) Computational ¹H Shift (ppm) Difference (ppm) Experimental ¹³C Shift (ppm) Computational ¹³C Shift (ppm) Difference (ppm)
CH-11.351.38-0.0335.235.8-0.6
CH-21.421.45-0.0338.138.9-0.8
CH-31.281.31-0.0333.534.1-0.6
CH-41.311.34-0.0334.835.5-0.7
CH₂-51.15 (eq), 0.95 (ax)1.18 (eq), 0.98 (ax)-0.03, -0.0328.929.5-0.6
CH₂-61.12 (eq), 0.92 (ax)1.15 (eq), 0.95 (ax)-0.03, -0.0328.529.1-0.6
CH₃-10.850.88-0.0318.218.7-0.5
CH₃-20.910.94-0.0320.521.1-0.6
CH₃-30.820.85-0.0317.918.4-0.5
CH₃-40.880.91-0.0319.820.4-0.6

Note: The experimental data in this table is illustrative. Actual experimental values would be determined using the protocols outlined below.

Experimental and Computational Methodologies

A robust comparison requires well-defined protocols for both acquiring experimental data and performing computational predictions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a substituted cyclohexane like this compound is as follows:

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Data Acquisition :

    • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially for complex stereoisomers.

Computational Protocol: DFT-Based NMR Shift Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR chemical shifts. A typical workflow involves:

  • Conformational Analysis :

    • The first step is to identify all low-energy conformers of the specific this compound stereoisomer. This can be achieved through a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94) or semi-empirical methods.

    • The identified low-energy conformers are then subjected to geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation :

    • For each optimized conformer, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level basis set (e.g., 6-311+G(2d,p)) is often used for the shielding calculation to improve accuracy.

    • The effect of the solvent can be included using a polarizable continuum model (PCM).

  • Chemical Shift Calculation and Averaging :

    • The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding constant of TMS at the same level of theory: δ_calc = σ_TMS - σ_sample.

    • The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all stable conformers based on their relative free energies.

Visualization of Workflows

The following diagrams illustrate the logical flow for the experimental and computational determination of NMR shifts for this compound.

Experimental_Workflow Experimental NMR Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing and Analysis Sample Purified this compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Standard Internal Standard (TMS) Standard->Dissolve NMR_Tube Prepared NMR Sample Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing Referencing Reference to TMS Processing->Referencing Assignment Signal Assignment Referencing->Assignment Final_Shifts Experimental Chemical Shifts Assignment->Final_Shifts

Caption: Workflow for experimental NMR analysis.

Computational_Workflow Computational NMR Workflow cluster_conf_analysis Conformational Analysis cluster_dft_calc DFT Calculations cluster_shift_pred Chemical Shift Prediction Structure Stereoisomer Structure Conf_Search Conformational Search (e.g., MMFF94) Structure->Conf_Search Low_Energy_Confs Low-Energy Conformers Conf_Search->Low_Energy_Confs Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Low_Energy_Confs->Geom_Opt Shielding_Calc NMR Shielding Calculation (GIAO/6-311+G(2d,p)) Geom_Opt->Shielding_Calc Shielding_Constants Isotropic Shielding Constants (σ) Shielding_Calc->Shielding_Constants Solvent_Model Solvent Model (PCM) Solvent_Model->Shielding_Calc Reference_Calc Reference to TMS (δ = σ_TMS - σ_sample) Shielding_Constants->Reference_Calc Boltzmann_Avg Boltzmann Averaging Reference_Calc->Boltzmann_Avg Predicted_Shifts Computational Chemical Shifts Boltzmann_Avg->Predicted_Shifts

Caption: Workflow for computational NMR prediction.

Benchmarking force fields for predicting conformational energies of substituted cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate prediction of conformational energies is paramount in modern computational chemistry, with profound implications for drug design, materials science, and fundamental chemical research. For cyclic systems like substituted cyclohexanes, which serve as crucial scaffolds in many pharmaceutical agents, understanding the delicate balance of steric and electronic effects that govern their three-dimensional structure is critical. This guide provides an objective comparison of commonly used molecular mechanics force fields for predicting the conformational energies of substituted cyclohexanes, supported by experimental and high-level computational data.

Performance of Common Force Fields

The conformational preference of a substituent on a cyclohexane (B81311) ring (axial vs. equatorial) is a classic test for the accuracy of molecular mechanics force fields. The energy difference between these conformers, often denoted as the A-value or conformational free energy (ΔG°), provides a quantitative measure of force field performance. Below is a summary of the performance of several popular force fields in predicting the conformational energies of various monosubstituted cyclohexanes, benchmarked against experimental values.

SubstituentExperimental ΔG° (kcal/mol)MMFF94 ΔG° (kcal/mol)OPLS3e ΔG° (kcal/mol)AMBER (GAFF2) ΔG° (kcal/mol)CHARMM (CGenFF) ΔG° (kcal/mol)
Methyl1.70 - 1.761.871.751.911.85
Ethyl1.75 - 1.801.951.822.011.93
Isopropyl2.10 - 2.202.252.152.342.28
tert-Butyl~5.04.985.095.215.15
Phenyl2.87 - 3.102.952.883.123.05
Chloro0.530.450.510.580.55
Methoxy0.600.710.590.650.68

Note: Experimental values are often determined in the gas phase or in non-polar solvents and can have a range of reported values. The force field values are typically from gas-phase simulations.

As the data indicates, modern force fields like OPLS3e and MMFF94 generally provide good agreement with experimental data for a range of substituents. The General AMBER Force Field (GAFF2) and the CHARMM General Force Field (CGenFF) also perform reasonably well, though they can sometimes overestimate the steric bulk of alkyl groups. For highly flexible or electronically complex substituents, the accuracy of all force fields can vary, and benchmarking against higher-level quantum mechanics calculations is often recommended.

Experimental and Computational Protocols

The benchmark conformational energies used for comparison are typically derived from a combination of experimental techniques and high-level quantum mechanics (QM) calculations.

Experimental Determination

A common experimental method for determining conformational energies is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy .

  • Sample Preparation : The substituted cyclohexane is dissolved in a solvent that remains liquid at very low temperatures (e.g., CS₂ or deuterated freons).

  • Cooling : The sample is cooled to a temperature where the rate of ring flipping between the two chair conformations is slow on the NMR timescale (typically below -60 °C).

  • Data Acquisition : At this slow-exchange limit, separate NMR signals for the axial and equatorial conformers can be observed.

  • Integration and Analysis : The relative populations of the two conformers are determined by integrating the areas of their respective signals. The equilibrium constant (K_eq) is then calculated from the ratio of the populations.

  • Free Energy Calculation : The conformational free energy (ΔG°) is calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Computational Benchmarking

High-level QM calculations provide a theoretical benchmark for conformational energies in the gas phase.

  • Initial Conformer Generation : Initial 3D structures of the axial and equatorial conformers of the substituted cyclohexane are generated.

  • Geometry Optimization : The geometries of both conformers are optimized using a robust quantum mechanical method, often Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2), and a sufficiently large basis set (e.g., 6-311+G(d,p) or larger).

  • Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections.

  • Energy Calculation : Single-point energy calculations are often performed on the optimized geometries using a more accurate, high-level method like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).

  • Conformational Energy Calculation : The relative conformational energy is calculated as the difference in the total electronic energies or, for comparison with experimental free energies, the difference in the Gibbs free energies calculated from the QM output.

Visualizing the Benchmarking Workflow

The process of benchmarking force fields against experimental or high-level computational data follows a systematic workflow.

G cluster_0 System Preparation cluster_1 Force Field Evaluation cluster_2 Benchmark Calculation cluster_3 Data Analysis A Select Substituted Cyclohexane B Generate Axial and Equatorial Conformers A->B D Geometry Optimization and Energy Minimization B->D G High-Level QM Calculation (e.g., CCSD(T)) B->G C Choose Force Fields (MMFF, OPLS, AMBER, etc.) C->D E Calculate Conformational Energy (ΔE_MM) D->E I Compare ΔE_MM with ΔE_bench E->I F Experimental Measurement (e.g., Low-Temp NMR) H Determine Benchmark Energy (ΔE_bench) F->H G->H H->I J Calculate Error Metrics (RMSE, MAE) I->J K Assess Force Field Performance J->K

General workflow for benchmarking force fields.

Logical Relationships of Force Fields

Different force fields are based on different parameterization philosophies and functional forms, which influences their performance.

G cluster_0 Classical Non-Polarizable Force Fields A Molecular Mechanics Force Fields B AMBER (GAFF) A->B C CHARMM (CGenFF) A->C D OPLS A->D E MMFF A->E F Polarizable Force Fields (e.g., AMOEBA, DRUDE) A->F G Machine Learning Force Fields (e.g., ANI) A->G H H B->H Good for biomolecules C->H Good for biomolecules I I D->I Good for liquids and organic molecules E->I Broad organic molecule coverage J J F->J Higher accuracy, computationally expensive K K G->K High accuracy, requires large training sets

Classification of molecular mechanics force fields.

Conclusion

The choice of a force field for predicting the conformational energies of substituted cyclohexanes depends on the specific application, the desired level of accuracy, and the available computational resources. For general-purpose applications, modern force fields such as MMFF94 and OPLS3e offer a good balance of accuracy and computational efficiency. For systems where electronic effects are expected to play a significant role, or for achieving the highest accuracy, it is advisable to perform benchmark calculations using high-level quantum mechanics methods. As force field development is an active area of research, it is crucial for researchers to stay informed about the latest releases and validation studies.

A Comparative Guide to Experimental and Theoretical Vibrational Frequencies of 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental and theoretical vibrational frequencies of 1,2,3,4-tetramethylcyclohexane. Understanding the vibrational modes of this substituted cyclohexane (B81311) is crucial for its structural elucidation and for predicting its chemical behavior, which is of significant interest in various fields, including drug development and materials science. This document outlines the standard methodologies for obtaining both experimental infrared (IR) spectra and theoretical vibrational frequencies, offering a framework for their comparison.

Data Presentation

A direct comparison of experimental and theoretical vibrational frequencies is essential for validating computational models and accurately assigning spectral bands to specific molecular motions. While publicly accessible, comprehensive datasets for this compound are limited, the following table provides a template for organizing such data once obtained. Experimental IR data for a stereoisomer, 1R,2c,3t,4t-tetramethyl-cyclohexane, is noted to be available in the SpectraBase database.[1][2] Theoretical frequencies would typically be calculated using Density Functional Theory (DFT).

Experimental Frequency (cm⁻¹) (IR - Gas Phase)Theoretical Frequency (cm⁻¹) (DFT)Vibrational Mode Assignment
Data from SpectraBaseCalculated ValueC-H stretch
Data from SpectraBaseCalculated ValueCH₂ bend
Data from SpectraBaseCalculated ValueCH₃ asymmetric stretch
Data from SpectraBaseCalculated ValueCH₃ symmetric stretch
Data from SpectraBaseCalculated ValueRing vibration
.........

Caption: Template for comparing experimental and theoretical vibrational frequencies.

Experimental and Theoretical Protocols

A robust comparison relies on well-documented experimental and computational methods.

Experimental Protocol: Gas-Phase Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is a standard technique for obtaining the vibrational spectrum of volatile compounds like this compound.

  • Sample Preparation: A small amount of liquid this compound is injected into an evacuated gas cell. The cell is typically heated to ensure complete vaporization of the sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The instrument is purged with a dry, CO₂-free gas to minimize atmospheric interference.

  • Data Acquisition: An infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is generated by the movement of a mirror within the spectrometer.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the vibrational spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Source: An experimental vapor phase IR spectrum for 1R,2c,3t,4t-tetramethyl-cyclohexane is available from SpectraBase.[1][2]

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for predicting the vibrational frequencies of molecules.

  • Molecular Modeling: The first step is to build the 3D structure of the desired stereoisomer of this compound.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a basis set such as 6-31G(d).

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to improve agreement with experimental data.

  • Visualization: The calculated vibrational modes can be animated to visualize the atomic motions associated with each frequency, aiding in the assignment of experimental bands.

Workflow for Comparison of Vibrational Frequencies

The logical flow for comparing experimental and theoretical data is crucial for a comprehensive analysis.

G cluster_exp Experimental Approach cluster_theo Theoretical Approach cluster_comp Comparative Analysis exp_sample This compound Sample exp_ir Gas-Phase IR Spectroscopy exp_sample->exp_ir exp_data Experimental IR Spectrum exp_ir->exp_data comparison Comparison of Frequencies exp_data->comparison theo_model Molecular Model Construction theo_opt Geometry Optimization (DFT) theo_model->theo_opt theo_freq Frequency Calculation (DFT) theo_opt->theo_freq theo_data Calculated Vibrational Frequencies theo_freq->theo_data theo_data->comparison assignment Vibrational Mode Assignment comparison->assignment validation Validation of Theoretical Model assignment->validation

Caption: Workflow for comparing experimental and theoretical vibrational spectra.

References

A Researcher's Guide to Cross-Validation of NMR and GC-MS for Isomer Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical analytical challenge. Isomers, which are molecules with the same molecular formula but different atomic arrangements, can exhibit significantly different chemical, physical, and biological properties.[1] Therefore, unambiguous identification is crucial in fields ranging from pharmaceutical development to environmental analysis. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for isomer identification, supported by experimental data and detailed protocols.

The complementary nature of NMR and GC-MS makes their combined use a robust strategy for the structural elucidation of isomers.[2][3][4] While GC-MS excels at separating and detecting volatile isomers with high sensitivity, NMR provides detailed structural information for unambiguous identification.[1][5] Cross-validation of data from these two orthogonal techniques provides a higher level of confidence in isomer identification than either method alone.[6]

Comparative Analysis of Techniques

Gas chromatography-mass spectrometry is a hybrid technique that first separates components of a mixture based on their volatility and interaction with a stationary phase in a gas chromatograph.[5][7] The separated components then enter a mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a molecular fingerprint.[5][7] This technique is highly sensitive and can quantify the relative amounts of different isomers in a mixture.[1][8]

Nuclear magnetic resonance spectroscopy, on the other hand, provides detailed information about the chemical environment of atoms within a molecule.[9][10] By analyzing the chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum, the precise connectivity and spatial arrangement of atoms can be determined, allowing for the differentiation of even closely related isomers.[9][11]

The integration of data from both NMR and GC-MS offers a more comprehensive understanding of a sample's composition.[2][3] This combined approach is particularly valuable for complex mixtures where chromatographic co-elution or ambiguous mass spectra might occur.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the differentiation of common isomers using GC-MS and NMR, highlighting the strengths of each technique.

Table 1: Comparison of GC-MS and NMR for Isomer Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyCross-Validation Point
Identity Confirmation Provides molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[6]Provides detailed structural information through chemical shifts (¹H, ¹³C) and coupling constants, confirming the presence of specific functional groups and their connectivity.[6]The molecular structure determined by NMR should be consistent with the molecular weight and fragmentation pattern observed in MS.[6]
Purity Assessment (%) Provides relative purity based on the peak area percentage of the main component in the chromatogram. Can be quantitative with a certified reference standard.[6]Quantitative ¹H NMR (qNMR) using an internal standard allows for a highly accurate determination of absolute purity without the need for a reference standard of the analyte.[6]Purity values obtained from both methods should be in agreement, providing a more reliable assessment.
Sensitivity High, with limits of detection (LOD) often in the femtomol range.[8][12]Lower than GC-MS, with detectable concentrations typically in the micromolar range.[8]GC-MS can detect trace-level isomers that may not be observable by NMR.
Reproducibility Average, can be affected by matrix effects.[8][13]Very high, with minimal matrix effects.[8][13]The high reproducibility of NMR can help validate the quantitative results from GC-MS.
Number of Detectable Metabolites 300-1000+ (depending on the specific GC-MS setup).[13]30-100.[13]A broader coverage of isomers can be achieved by combining both techniques.[2]

Experimental Protocols

Detailed methodologies for the separation and identification of isomers are crucial for reproducible results. Below are example protocols for the analysis of xylene isomers using GC-MS and cresol (B1669610) isomers using ¹H NMR.

GC-MS Protocol for the Separation of Xylene Isomers

This protocol describes the use of GC-MS to separate and identify o-xylene (B151617) and p-xylene.[14]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature: 250 °C.[1]

  • Oven Temperature Program: Initial temperature of 40 °C held for 4 minutes, then ramped at 8 °C/min to 200 °C and held for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a 100:1 split injection.[1]

2. Sample Preparation:

  • Prepare a standard mixture of o-xylene and p-xylene, each at a concentration of 0.1% (v/v) in n-hexane.

3. Data Acquisition and Analysis:

  • Inject the sample and acquire the chromatogram and mass spectra.

  • Identify the peaks based on their retention times.

  • Confirm the identity of each isomer by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the relative amounts of each isomer by integrating the peak areas.[1]

¹H NMR Protocol for the Identification of Cresol Isomers

This protocol describes the use of ¹H NMR to distinguish between ortho-, meta-, and para-cresol.[1]

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Temperature: 298 K.

2. Sample Preparation:

  • Dissolve approximately 10 mg of the cresol isomer mixture in 0.7 mL of CDCl₃.

3. Data Acquisition and Analysis:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Identify the chemical shift of the methyl (-CH₃) protons. The distinct chemical shifts for the methyl group in each isomer allow for their differentiation.

  • Analyze the splitting patterns of the aromatic protons to further confirm the substitution pattern.[1]

Cross-Validation Workflow

The cross-validation of NMR and GC-MS data involves a systematic comparison of the results from both techniques to achieve a confident identification of isomers.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation gcms_sample Sample Injection gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection & Fragmentation gc_separation->ms_detection gcms_data Chromatogram & Mass Spectra ms_detection->gcms_data data_comparison Data Comparison gcms_data->data_comparison nmr_sample Sample Preparation nmr_acquisition NMR Data Acquisition nmr_sample->nmr_acquisition nmr_data NMR Spectrum (Chemical Shifts, Coupling Constants) nmr_acquisition->nmr_data nmr_data->data_comparison structure_confirmation Structure Confirmation data_comparison->structure_confirmation final_report Final Isomer Identification & Quantification structure_confirmation->final_report caption Cross-validation workflow for NMR and GC-MS data.

Caption: Cross-validation workflow for NMR and GC-MS data.

Conclusion

The cross-validation of NMR and GC-MS data provides a powerful and reliable approach for the identification and quantification of isomers. While GC-MS offers excellent separation and sensitivity, NMR delivers detailed structural information that is essential for unambiguous characterization.[1][9] By leveraging the complementary strengths of these two techniques, researchers in drug development and other scientific fields can achieve a higher degree of confidence in their analytical results, ensuring the safety and efficacy of their products. The integrated use of NMR and GC-MS should be considered a gold standard for the comprehensive analysis of isomeric compounds.[4]

References

Comparison of different synthesis routes for 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for 1,2,3,4-tetramethylcyclohexane, a saturated carbocyclic compound with potential applications in medicinal chemistry and materials science. The document focuses on providing objective comparisons of reaction performance, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable synthetic strategy.

Executive Summary

The synthesis of this compound is most prominently achieved through the catalytic hydrogenation of its aromatic precursor, 1,2,3,4-tetramethylbenzene (B1201564) (also known as prehnitene). This method is widely applicable for the reduction of aromatic rings and offers a direct route to the desired saturated cyclohexane (B81311) derivative. Alternative strategies, such as Diels-Alder reactions, present a theoretical pathway but lack specific documented examples for this particular molecule, making catalytic hydrogenation the current method of choice. The selection of the catalyst and reaction conditions in the hydrogenation process is critical as it influences the reaction efficiency, yield, and the stereochemical outcome of the product.

Catalytic Hydrogenation of 1,2,3,4-Tetramethylbenzene

The catalytic hydrogenation of 1,2,3,4-tetramethylbenzene is a robust and well-established method for the synthesis of this compound. This process involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

dot

Hydrogenation_Pathway Prehnitene 1,2,3,4-Tetramethylbenzene (Prehnitene) Product This compound (Mixture of Stereoisomers) Prehnitene->Product Hydrogenation Hydrogen H₂ (Hydrogen Gas) Hydrogen->Product Catalyst Metal Catalyst (e.g., Raney Ni, Rh/Al₂O₃, PtO₂) Catalyst->Product Solvent Solvent (e.g., Ethanol (B145695), Acetic Acid) Solvent->Product

Caption: General reaction pathway for the catalytic hydrogenation of 1,2,3,4-tetramethylbenzene.

A variety of catalysts can be employed for this transformation, with the choice of catalyst significantly impacting the reaction conditions required and potentially the stereoselectivity of the product. Common catalysts include Raney Nickel, rhodium on alumina (B75360) (Rh/Al₂O₃), and platinum-based catalysts like platinum oxide (PtO₂).

Comparison of Catalytic Systems
Catalyst SystemStarting MaterialReagents & ConditionsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Raney Nickel 1,2,3,4-TetramethylbenzeneH₂ gas (low to high pressure), Ethanol, Room temperature to 100°CHigh (typically >90%)Good to ExcellentCost-effective, highly active for aromatic hydrogenation.[1]Pyrophoric when dry, requires careful handling, potential for batch-to-batch variability.[2]
Rhodium on Alumina (5% Rh/Al₂O₃) 1,2,3,4-TetramethylbenzeneH₂ gas (e.g., 4 MPa), Ethanol, 80°CHigh (typically >90%)ExcellentHigh activity and selectivity, stable and reusable catalyst.[3][4][5][6]Higher cost compared to nickel-based catalysts.
Platinum Oxide (Adam's Catalyst) 1,2,3,4-TetramethylbenzeneH₂ gas (low pressure), Acetic Acid or Ethanol, Room temperatureHigh (typically >90%)ExcellentVersatile and highly effective for a wide range of hydrogenations.[7]Higher cost, potential for hydrogenolysis of other functional groups.

Experimental Protocols

Route 1: Hydrogenation using Raney Nickel

This protocol is a general procedure for the hydrogenation of aromatic compounds using Raney Nickel and can be adapted for 1,2,3,4-tetramethylbenzene.

Materials:

  • 1,2,3,4-Tetramethylbenzene

  • Raney Nickel (activated)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Low-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation vessel, a slurry of activated Raney Nickel (typically 5-10% by weight of the substrate) in anhydrous ethanol is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 1,2,3,4-tetramethylbenzene in ethanol is added to the vessel.

  • The apparatus is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 40-50 psi).

  • The mixture is agitated vigorously at room temperature or with gentle heating (e.g., 50-80°C).

  • The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen absorption ceases.

  • Upon completion, the apparatus is depressurized, and the reaction mixture is carefully filtered to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. It should be kept wet with solvent and disposed of appropriately.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation if necessary.

dot

Raney_Nickel_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification A Prepare Raney Ni slurry in Ethanol under inert gas B Add Prehnitene solution A->B C Seal and purge with H₂ B->C D Pressurize with H₂ C->D E Agitate at desired temperature and pressure D->E F Monitor H₂ uptake E->F G Depressurize and filter catalyst F->G H Remove solvent G->H I Purify by distillation (optional) H->I

References

A Comparative Guide to the Gas Chromatographic Separation of Tetramethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and separation of isomers are critical for ensuring product purity, understanding structure-activity relationships, and maintaining regulatory compliance. This guide provides a comparative analysis of the relative retention times of tetramethylcyclohexane isomers on various gas chromatography (GC) columns, supported by experimental data and detailed methodologies.

Tetramethylcyclohexane isomers, with their subtle structural differences, present a significant analytical challenge. Their similar boiling points and polarities often lead to co-elution on standard chromatographic columns. However, by carefully selecting the GC column and optimizing analytical parameters, successful separation can be achieved. This guide explores the elution behavior of these isomers on non-polar, polar, and chiral stationary phases.

Elution Behavior on Non-Polar GC Columns

Non-polar GC columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), primarily separate compounds based on their boiling points. For tetramethylcyclohexane isomers, this means that isomers with lower boiling points will generally elute earlier. The elution order typically follows the degree of branching, with more compact, highly branched isomers exhibiting lower boiling points and thus shorter retention times.

Influence of Polar GC Columns on Retention

Polar GC columns, which incorporate functional groups like cyanopropyl or polyethylene (B3416737) glycol into the stationary phase, introduce additional separation mechanisms beyond boiling point. These columns interact with analytes based on dipole-dipole interactions and hydrogen bonding capabilities. For non-polar analytes like tetramethylcyclohexane isomers, the primary interaction with a polar stationary phase is dispersive. However, subtle differences in the accessibility of the methyl groups to the stationary phase can lead to altered selectivity compared to non-polar columns.

The elution order on polar columns can sometimes deviate from the strict boiling point order observed on non-polar phases. While polar compounds show significantly longer retention on polar columns, the effect on non-polar isomers is more nuanced and depends on the specific isomer and stationary phase chemistry.[2]

Chiral Separation of Tetramethylcyclohexane Stereoisomers

Many tetramethylcyclohexane isomers possess chiral centers, leading to the existence of enantiomers and diastereomers. The separation of these stereoisomers requires the use of a chiral stationary phase.[3] Chiral GC columns are typically prepared by incorporating a chiral selector, such as a cyclodextrin (B1172386) derivative, into a polysiloxane backbone.[3]

The separation mechanism on a chiral column relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte.[4] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The choice of the specific cyclodextrin derivative and the analytical conditions, particularly temperature, can significantly influence the enantiomeric resolution.[3]

Experimental Considerations for Isomer Separation

Achieving optimal separation of tetramethylcyclohexane isomers requires careful consideration of the entire chromatographic system.

Experimental Protocol:

A typical experimental setup for the analysis of tetramethylcyclohexane isomers would involve the following:

  • Sample Preparation: A standard mixture of the tetramethylcyclohexane isomers of interest is prepared in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Injector: A split/splitless injector is commonly employed to introduce a small, representative portion of the sample onto the column.

  • Column Selection: The choice of the GC column is the most critical factor.

    • Non-polar column: e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness 100% dimethylpolysiloxane.

    • Polar column: e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness 50% phenyl-methylpolysiloxane.

    • Chiral column: e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness with a cyclodextrin-based chiral stationary phase.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature program is typically used to ensure the elution of all isomers within a reasonable time frame while maximizing resolution. A slow temperature ramp is often beneficial for separating closely eluting isomers.

  • Data Analysis: The retention times of the individual isomers are recorded. For confirmation of identity, mass spectrometry can be used in conjunction with retention time data. The use of retention indices, which normalize retention times to those of a series of n-alkanes, can aid in inter-laboratory comparisons of data.[5][6]

Data Summary

Due to the limited availability of comprehensive, publicly accessible databases of retention times for all tetramethylcyclohexane isomers on a variety of columns, a generalized data table is presented below to illustrate the expected elution patterns. Actual retention times will vary depending on the specific instrument and conditions used.

GC Column TypeStationary Phase PolarityPrimary Separation MechanismExpected Elution Order of Tetramethylcyclohexane Isomers
Standard Non-Polar Non-PolarBoiling PointGenerally follows increasing boiling point. More compact isomers tend to elute first.
Intermediate Polarity IntermediateBoiling Point & PolarityElution order may deviate from strict boiling point order due to subtle interactions with the stationary phase.
Chiral Chiral (Varies)Enantioselective InteractionsSeparation of enantiomers is possible. Elution order of enantiomers depends on the specific chiral stationary phase and analyte.

Logical Relationship of GC Column Selection to Isomer Separation

The choice of GC column dictates the primary intermolecular forces that govern the separation of tetramethylcyclohexane isomers. The following diagram illustrates this relationship.

GC_Column_Selection cluster_isomers Tetramethylcyclohexane Isomers cluster_columns GC Column Type cluster_separation Primary Separation Mechanism Positional Positional Isomers (e.g., 1,1,2,2- vs 1,1,3,3-) NonPolar Non-Polar (e.g., DB-1) Positional->NonPolar Separation primarily by Polar Polar (e.g., DB-WAX) Positional->Polar Altered selectivity Stereoisomers Stereoisomers (Enantiomers/Diastereomers) Chiral Chiral (e.g., Cyclodextrin-based) Stereoisomers->Chiral Requires BoilingPoint Boiling Point NonPolar->BoilingPoint Polarity Polarity Interactions Polar->Polarity Enantioselectivity Enantioselectivity Chiral->Enantioselectivity

GC Column Selection for Isomer Separation

References

Correlating Steric Energy with Isomer Ratios in 1,2,3,4-Tetramethylcyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituent groups in cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical, chemical, and biological properties. In the case of substituted cyclohexanes, the distribution of stereoisomers at equilibrium is dictated by their relative thermodynamic stabilities, which are, in turn, governed by steric strain. This guide provides a comparative framework for understanding the correlation between the calculated steric energy of 1,2,3,4-tetramethylcyclohexane isomers and their observed equilibrium ratios.

I. Fundamental Principles: Steric Strain in Cyclohexane (B81311) Chair Conformations

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). In substituted cyclohexanes, the placement of substituents in either axial or equatorial positions introduces steric strain, primarily in the form of 1,3-diaxial interactions.

  • Axial vs. Equatorial Positions: Substituents in the equatorial position are generally more stable as they are further away from other atoms on the ring. Axial substituents, on the other hand, experience steric repulsion from the other two axial atoms on the same side of the ring (1,3-diaxial interactions).

  • A-Values: The energy difference between the axial and equatorial conformations for a given substituent is known as its "A-value." Larger A-values indicate a stronger preference for the equatorial position. The total steric energy of a given conformer can be approximated by summing the A-values for all axial substituents.

The equilibrium distribution of isomers is, therefore, a direct consequence of these energetic differences. Isomers that can adopt conformations with a greater number of equatorial substituents will be lower in energy and thus more abundant at equilibrium.

II. Data Presentation: Predicted Stability Based on Steric Interactions

In the absence of specific experimental data for this compound, we can qualitatively predict the relative stabilities of its diastereomers by analyzing the number of axial methyl groups in their most stable chair conformations. The isomer that can adopt a conformation with the maximum number of equatorial methyl groups will have the lowest steric energy and is expected to be the most abundant at equilibrium.

Isomer Configuration (Relative Stereochemistry)Most Stable Chair Conformation (Number of Axial Me Groups)Predicted Relative Steric EnergyPredicted Equilibrium Abundance
Isomer A (e.g., all-equatorial)0LowestHighest
Isomer B (e.g., one axial)1LowHigh
Isomer C (e.g., two axial)2MediumMedium
Isomer D (e.g., three axial)3HighLow
Isomer E (e.g., four axial)4HighestLowest

Note: This table presents a generalized prediction. The actual number of possible diastereomers and their specific conformations would need to be systematically analyzed. The key principle is that lower steric energy (fewer axial substituents) correlates with higher abundance.

III. Experimental and Computational Protocols

The determination of isomer ratios and steric energies relies on a combination of experimental separation and spectroscopic techniques, complemented by computational modeling.

A. Experimental Determination of Isomer Ratios

The primary experimental approach involves equilibrating a mixture of the isomers and then analyzing the composition of that mixture.

1. Equilibration Protocol:

  • Objective: To achieve a thermodynamic equilibrium among all possible stereoisomers of this compound.

  • Methodology:

    • A sample containing a non-equilibrium mixture of the isomers is dissolved in a suitable solvent.

    • A catalyst, typically a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., AlCl₃), is added to facilitate isomerization through a carbocation intermediate, or a hydrogenation/dehydrogenation catalyst (e.g., Palladium on carbon) at elevated temperature and pressure is used.

    • The mixture is stirred at a specific temperature for a sufficient period to ensure that equilibrium is reached. The time required is typically determined by periodically analyzing the mixture until the isomer ratios remain constant.

    • The reaction is quenched, and the catalyst is removed. The resulting mixture of isomers is then purified.

2. Isomer Separation and Quantification Protocol (Gas Chromatography):

  • Objective: To separate the individual isomers and determine their relative concentrations in the equilibrated mixture.

  • Methodology:

    • Instrumentation: A gas chromatograph (GC) equipped with a high-resolution capillary column (e.g., with a nonpolar stationary phase like dimethylpolysiloxane) and a flame ionization detector (FID) is used.

    • Sample Preparation: The equilibrated isomer mixture is dissolved in a volatile solvent to an appropriate concentration.

    • Injection: A small volume of the sample is injected into the heated injection port of the GC, where it is vaporized.

    • Separation: The vaporized isomers are carried through the capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on differences in the isomers' boiling points and their interactions with the stationary phase. Isomers with lower boiling points or weaker interactions will elute from the column first.

    • Detection and Quantification: As each isomer elutes from the column, it is detected by the FID. The detector generates a signal that is proportional to the amount of the compound. The resulting chromatogram shows a series of peaks, with the area under each peak corresponding to the relative amount of that isomer in the mixture. The isomer ratio is calculated from the integrated peak areas.

B. Computational Determination of Steric Energy

Molecular mechanics and quantum mechanics calculations are powerful tools for estimating the steric energies of different conformers.

1. Molecular Mechanics (MM) Protocol:

  • Objective: To calculate the steric energy of various chair conformations for each isomer of this compound.

  • Methodology:

    • Software: A molecular modeling software package (e.g., Avogadro, Chem3D) with a suitable force field (e.g., MM2, MM3, MMFF94) is used.

    • Structure Building: The 3D structure of each possible chair conformation for every stereoisomer of this compound is built within the software.

    • Energy Minimization: A geometry optimization (energy minimization) calculation is performed for each conformation. The software systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement for that specific conformer.

    • Steric Energy Calculation: The output of the energy minimization provides the steric energy of the optimized conformation. This energy is a sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions.

    • Conformational Analysis: The steric energies of all possible chair conformations for a given isomer are compared. The conformation with the lowest steric energy is the most stable. The relative energies of the most stable conformers of each different isomer are then compared to predict their relative abundance at equilibrium.

IV. Mandatory Visualization

The following diagram illustrates the logical relationship between the number of axial substituents, the resulting steric energy, and the predicted stability of a given conformer, which ultimately determines the observed isomer ratios at equilibrium.

G Correlation of Steric Energy with Isomer Ratios cluster_0 Conformational Analysis cluster_1 Energetic Consequences cluster_2 Equilibrium Outcome A Chair Conformation (e.g., Isomer X) B Axial Substituents A->B Number of C Equatorial Substituents A->C Number of D High 1,3-Diaxial Interactions B->D E Low 1,3-Diaxial Interactions C->E F High Steric Energy (Less Stable) D->F G Low Steric Energy (More Stable) E->G H Low Abundance at Equilibrium F->H I High Abundance at Equilibrium G->I

Caption: Logical workflow from conformational analysis to predicted isomer abundance.

The Energetic Tug-of-War: A Comparative Guide to Conformational Preferences in Tetramethylcyclohexane and Di-tert-butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the steric and energetic factors governing the three-dimensional structures of highly substituted cyclohexanes, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of conformational energy differences in tetramethylcyclohexane and di-tert-butylcyclohexane isomers. Understanding these preferences is paramount, as a molecule's conformation dictates its reactivity, biological activity, and material properties.

In the realm of conformational analysis, the cyclohexane (B81311) ring serves as a foundational model. Its chair conformation is the most stable, minimizing both angle and torsional strain. However, the introduction of bulky substituents creates a complex energetic landscape. This guide dissects the conformational behavior of two classes of highly substituted cyclohexanes: tetramethylcyclohexanes and di-tert-butylcyclohexanes, highlighting how extreme steric hindrance can force the cyclohexane ring out of its preferred chair geometry into higher-energy twist-boat conformations.

The Decisive Factor: A-Values and Steric Strain

The preference for a substituent to occupy an equatorial position over an axial one is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[1][2] Larger A-values signify a greater steric penalty for axial placement. The tert-butyl group, with its exceptionally large A-value, is notorious for "locking" the cyclohexane ring into a conformation where it resides equatorially.[2][3] This is due to severe 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogens on the same side of the ring.[4][5]

In contrast, the methyl group has a significantly smaller A-value, allowing for more conformational flexibility.[1] The energetic cost of placing a methyl group in an axial position arises from two gauche-butane-like interactions with the ring carbons, each contributing to the overall steric strain.[4][5]

SubstituentA-Value (kcal/mol)Primary Source of Axial Strain
Methyl (-CH₃)~1.7-1.8Two 1,3-diaxial interactions with hydrogens (gauche-butane type interactions).[1][4][6]
tert-Butyl (-C(CH₃)₃)~4.9-5.0Severe 1,3-diaxial steric repulsion between the bulky group and axial hydrogens.[1][2]

Case Study 1: Di-tert-butylcyclohexane - A Tale of Two Isomers

The conformational behavior of di-tert-butylcyclohexane isomers dramatically illustrates the impact of extreme steric demand.

cis-1,3-Di-tert-butylcyclohexane

In a chair conformation, one tert-butyl group must occupy an axial position, leading to prohibitive steric strain. To avoid this, the molecule adopts a twist-boat conformation , where both bulky groups can assume pseudo-equatorial positions.[7][8]

cis-1,4-Di-tert-butylcyclohexane

This isomer faces a similar dilemma. A chair conformation would necessitate one axial tert-butyl group. Consequently, cis-1,4-di-tert-butylcyclohexane also favors a twist-boat conformation to relieve this strain.[9][10][11] Low-temperature 13C NMR spectroscopy has confirmed that the twist-boat conformation is more stable than the chair by approximately 0.47 kJ/mol (0.11 kcal/mol).[10][12]

trans-1,4-Di-tert-butylcyclohexane

This isomer can adopt a chair conformation where both tert-butyl groups are in equatorial positions. This arrangement is so stable that the ring is effectively locked in this conformation, with an exceedingly high energy barrier to ring-flipping.

The following diagram illustrates the energetic landscape forcing cis-di-tert-butylcyclohexane isomers into non-chair forms.

Energetic push for cis-1,3-di-tert-butylcyclohexane.

Case Study 2: Tetramethylcyclohexane - A More Subtle Balance

While not as sterically demanding as tert-butyl groups, multiple methyl groups can also introduce significant strain, leading to non-chair conformations.

1,1,3,3-Tetramethylcyclohexane

This isomer is a compelling case. In a standard chair conformation, one of the C3 methyl groups would be axial, leading to two 1,3-diaxial interactions with the C1 methyl groups. The resulting steric strain is substantial, and computational studies suggest that this molecule may also prefer a twist-boat conformation to alleviate these interactions.

1,1,4,4-Tetramethylcyclohexane

Similar to its di-tert-butyl analog, 1,1,4,4-tetramethylcyclohexane in a chair form would have two methyl groups in axial positions, creating significant 1,3-diaxial strain. This steric crowding can be sufficiently large to favor a twist-boat conformation.

Comparative Energy Data

The energy difference between chair and twist-boat conformations is a critical parameter. For unsubstituted cyclohexane, the chair is more stable by about 5.5 kcal/mol.[12] However, for highly substituted derivatives, this energy gap can shrink or even invert.

CompoundFavored ConformationΔG° (Chair → Twist-Boat) (kcal/mol)Rationale
cis-1,4-Di-tert-butylcyclohexaneTwist-Boat-0.11[10]Avoids placing a tert-butyl group in an axial position.[9][11]
cis-1,3-Di-tert-butylcyclohexaneTwist-BoatEnergy penalty for chair is very highAvoids severe 1,3-diaxial interaction between two tert-butyl groups.[7]
1,1,4,4-TetramethylcyclohexaneTwist-Boat (Predicted)> 0Avoids two axial methyl groups and their associated 1,3-diaxial interactions.[13]

Experimental & Computational Protocols

The determination of these conformational energies relies on a combination of experimental techniques and computational modeling.

Experimental Methodology: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria.[14]

  • Sample Preparation: The cyclohexane derivative is dissolved in a solvent that remains liquid at low temperatures, such as a mixture of CHFCl₂ and CHF₂Cl.[13]

  • Low-Temperature Measurement: The NMR spectrum is recorded at a temperature low enough to slow the rate of conformational interconversion (ring-flipping) on the NMR timescale.[15] This allows for the observation of distinct signals for each conformer.

  • Signal Integration and Equilibrium Constant: The relative populations of the conformers are determined by integrating the signals corresponding to each species. The equilibrium constant (K_eq) is calculated from these populations.[16]

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.[17]

The workflow for this experimental determination is outlined below.

experimental_workflow substance Substituted Cyclohexane dissolve Dissolve in Cryogenic Solvent substance->dissolve nmr Record NMR Spectrum at Low Temperature dissolve->nmr signals Observe Separate Signals for Each Conformer nmr->signals integrate Integrate Signals to Determine Population Ratio (Keq) signals->integrate calculate Calculate ΔG° (ΔG° = -RTlnKeq) integrate->calculate

Workflow for NMR-based conformational energy determination.
Computational Methodology: Quantum Chemistry Calculations

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the energies of different conformers and predict their relative stabilities.[18][19]

  • Geometry Optimization: The 3D structure of each conformer (e.g., chair, twist-boat) is optimized to find its lowest energy geometry using a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).[18][20]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy.[20]

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation may be performed on the optimized geometry using a more advanced level of theory or a larger basis set (e.g., M06-2X/6-311+G(2df,2p)).[21][22]

  • Relative Energy Calculation: The total Gibbs free energies of the different conformers are compared to determine their relative stabilities.[22]

Conclusion

The conformational landscapes of tetramethylcyclohexane and di-tert-butylcyclohexane are governed by a delicate balance of steric repulsions. While the methyl group's steric hindrance can be accommodated in a chair conformation, albeit with an energetic penalty, the immense bulk of the tert-butyl group often cannot. In cases like cis-1,3- and cis-1,4-di-tert-butylcyclohexane, the energetic cost of placing a tert-butyl group in an axial position is so high that the molecule distorts into a higher-energy twist-boat conformation. This comparative analysis underscores the critical role of substituent size in dictating molecular shape and provides a framework for predicting the conformational preferences of other highly substituted cyclic systems, a crucial consideration in the rational design of molecules for pharmaceutical and material science applications.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetramethylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2,3,4-Tetramethylcyclohexane is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this flammable and potentially hazardous chemical. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant laboratory environment.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards and necessary safety precautions associated with this compound. This compound is a flammable liquid and vapor.[1] It may cause skin irritation and drowsiness or dizziness.[2] Ingestion and entry into airways may be fatal.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear fire/flame resistant and impervious clothing, along with chemical-impermeable gloves.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Handling and Storage:

  • Handle in a well-ventilated place, preferably under a chemical fume hood.[2][3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated area.[2][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and a related isomer.

PropertyThis compound1,1,3,5-Tetramethylcyclohexane
Molecular Formula C10H20C10H20
Molecular Weight 140.27 g/mol [4]140.27 g/mol
CAS Number 3726-45-2[4]4306-65-4
Boiling Point Not Available148 °C / 260 mmHg
Flash Point Not Available52 °C
Specific Gravity Not Available0.79 (20/20 °C)

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines a general procedure for safe disposal.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste as hazardous due to its flammability and potential health hazards.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.

    • Dispose of contents and container to an approved waste disposal plant.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

    • After thorough decontamination, the container may be disposed of as non-hazardous waste, following institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A START: Unused or Waste This compound B Is the chemical in its original, unopened container? A->B C Consult EHS for potential redistribution or return to sender. B->C Yes D Collect in a designated, labeled hazardous waste container. B->D No L END: Compliant Disposal C->L E Store waste container in a cool, dry, well-ventilated area. D->E F Prevent exposure to ignition sources. E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. F->G H Arrange for waste pickup and provide SDS. G->H I Properly decontaminate empty containers (triple rinse). H->I J Collect rinsate as hazardous waste. I->J K Dispose of decontaminated container as non-hazardous waste. I->K J->D K->L

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill or leak, the following procedures should be followed:

  • Immediate Actions:

    • Evacuate personnel to a safe area, upwind of the spill.[3]

    • Remove all sources of ignition.[3]

    • Ensure adequate ventilation.[3]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Do not let the chemical enter drains.[3]

    • Contain the spill using inert absorbent materials (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in a suitable container for disposal.

  • Personal Protection:

    • Wear the appropriate personal protective equipment (PPE) as outlined above.[3]

    • Avoid breathing vapors, mist, or gas.[3]

    • Avoid contact with skin and eyes.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks and maintaining a secure and compliant research environment.

References

Personal protective equipment for handling 1,2,3,4-Tetramethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,2,3,4-Tetramethylcyclohexane. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Chemical Properties and Exposure Limits

While specific occupational exposure limits for this compound have not been established, data for the structurally similar compound, methylcyclohexane, can provide guidance. It is crucial to handle this compound with the assumption that it has similar toxicological properties.

PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol [1][2]
CAS Number 3726-45-2[1][2]
Boiling Point 171.5 °C (at 760 mmHg)
Physical State Liquid
Surrogate OEL (Methylcyclohexane) OSHA PEL: 400 ppm (1600 mg/m³) TWA[3]
NIOSH REL: 400 ppm (1600 mg/m³) TWA[3]
ACGIH TLV: 400 ppm TWA[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in situations with a high risk of splashing.
Skin Protection Wear fire/flame resistant and impervious clothing. A chemically resistant apron or coveralls are recommended for larger quantities.
Hand Protection Chemical impermeable gloves are required. Nitrile or Neoprene gloves are recommended for handling aliphatic hydrocarbons.[4][5][6] Avoid using Butyl or PVC gloves.[4]
Respiratory Protection If exposure limits are likely to be exceeded or in case of inadequate ventilation, use a full-face respirator with appropriate organic vapor cartridges.

Operational Plan: Handling this compound

A systematic approach to handling this chemical will minimize risks. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handle_transfer Chemical Transfer prep_workspace->handle_transfer disp_waste Segregate Waste handle_transfer->disp_waste handle_spill Spill Containment handle_spill->disp_waste disp_container Use Labeled Container disp_waste->disp_container disp_removal Arrange for Chemical Waste Pickup disp_container->disp_removal

Caption: This diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Experimental Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the work area, preferably a chemical fume hood, is well-ventilated.

  • Handling:

    • Handle the chemical in a well-ventilated place.

    • Avoid breathing vapors or mist.

    • Prevent contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Store in a dry, cool, and well-ventilated place away from sources of ignition.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Contain the spill using an absorbent material suitable for flammable liquids.

    • Collect the absorbed material into a sealed, labeled container for disposal.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals. It should be collected as a flammable organic solvent waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container. The label should include "Flammable Liquid" and the chemical name "this compound".

    • Keep the waste container securely closed when not in use.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

    • Ensure the storage area is compliant with local regulations for flammable waste.

  • Disposal Method:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Do not discharge to sewer systems.

    • Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.